Phloretin
描述
属性
IUPAC Name |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,16-17,19-20H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEREEWJJVICBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022393 | |
| Record name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pearl white powder; Sweet aroma | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
0.123 mg/mL at 16 °C, Slightly soluble in water, Sparingly soluble (in ethanol) | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
60-82-2 | |
| Record name | Phloretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phloretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHLORETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5J5OE47MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263.5 °C | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Phloretin
Executive Summary
Phloretin, a dihydrochalcone flavonoid found abundantly in apples and pears, has emerged as a powerful antioxidant with significant potential in therapeutic and cosmeceutical applications.[1][2] Its unique chemical structure, featuring four hydroxyl groups and a 2,6-dihydroxyacetophenone moiety, underpins a multifaceted antioxidant capacity.[1][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro antioxidant properties of this compound. We delve into the core mechanisms of action, present detailed, field-proven protocols for its evaluation, and offer insights into data interpretation. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.
Section 1: The Chemical Foundation of this compound's Antioxidant Activity
This compound's efficacy as an antioxidant is intrinsically linked to its molecular architecture. As a dihydrochalcone, it possesses a distinct flavonoid structure characterized by two aromatic rings (A and B) linked by a three-carbon bridge.[1] The antioxidant prowess of this compound is primarily attributed to:
-
Hydroxyl Groups: this compound has four phenolic hydroxyl groups which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals, effectively terminating damaging oxidative chain reactions.[4][5] Computational studies using density functional theory (DFT) confirm that the O-H bonds in this compound have low bond dissociation enthalpies (BDEs), indicating a favorable energetic cost for hydrogen atom donation.[2][5]
-
Key Pharmacophore: Research has identified the 2,6-dihydroxyacetophenone group within the this compound molecule as its essential antioxidant pharmacophore.[3] This specific arrangement is crucial for its potent activity in scavenging radicals like peroxynitrite and inhibiting lipid peroxidation.[3][5] The stabilization of the resulting radical via tautomerization contributes to this high efficacy.[3]
Section 2: Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. Understanding these pathways is critical for designing relevant in vitro experiments and interpreting their outcomes.
Direct Radical Scavenging and Metal Ion Chelation
The most immediate antioxidant function of this compound is its ability to directly interact with and neutralize harmful species.
-
Free Radical Scavenging: this compound is an effective scavenger of a wide array of ROS, including peroxynitrite, hydroxyl radicals, and superoxide anions.[1] This action directly protects cellular components like DNA, lipids, and proteins from oxidative damage.[6]
-
Metal Ion Chelation: Redox-active metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly destructive hydroxyl radicals via Fenton-type reactions.[7] this compound can chelate these metal ions, forming stable complexes that prevent them from participating in these damaging redox cycles.[1][8] This mechanism is a crucial, though less frequently highlighted, aspect of its protective profile.
Upregulation of Endogenous Antioxidant Defenses: The Nrf2-ARE Pathway
Beyond direct scavenging, this compound demonstrates a sophisticated ability to fortify cellular defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] this compound can disrupt this inhibition, leading to Nrf2 activation.[10][11] Studies show that this compound promotes the degradation of Keap1, a process that can be mediated by autophagy.[9][10] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): A potent antioxidant and anti-inflammatory enzyme.[5][12]
-
Glutathione (GSH): A critical intracellular antioxidant.[5]
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (Gpx): Key enzymes in detoxifying ROS.[12]
This upregulation of the cell's own defense machinery provides a sustained and amplified antioxidant effect. The activation can also be dependent on the upstream activation of 5′ AMP-activated protein kinase (AMPK).[12][13][14]
Section 3: Methodologies for In Vitro Evaluation
A multi-assay approach is essential for a comprehensive assessment of this compound's antioxidant properties, as different assays reflect different mechanisms of action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Rationale: This is one of the most common and rapid assays for evaluating free radical scavenging.[15] DPPH is a stable free radical with a deep purple color and a maximum absorbance around 517 nm.[15] When an antioxidant like this compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[16] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the scavenging activity of the sample. This assay primarily measures the capacity for hydrogen atom donation.[2]
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store in an amber bottle at 4°C. The stability of this solution is critical; fresh preparation is recommended.[17]
-
This compound Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and create a series of dilutions (e.g., 20, 40, 60, 80 µg/mL).[18][19]
-
Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.[19]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each this compound dilution (or standard/blank) to respective wells.
-
Add 100 µL of the DPPH working solution to all wells. Mix gently.
-
The blank well should contain 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution. The control well contains the test compound solvent in place of the test compound.
-
-
Incubation:
-
Measurement:
-
Read the absorbance at 517 nm using a microplate reader.[16]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[18][19]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle & Rationale: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[20] The ABTS•⁺ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[20] The resulting radical has a characteristic blue-green color with maximum absorbance at ~734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants and is not significantly affected by pH.[20]
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[20]
-
Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[20]
-
Test Solutions: Prepare serial dilutions of this compound and a standard (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of the this compound dilution (or standard/blank) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 6-10 minutes.
-
-
Measurement:
-
Read the absorbance at 734 nm.
-
-
Calculation:
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle & Rationale: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).[23] This reduction occurs at a low pH (3.6) and results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[24] The change in absorbance is directly proportional to the total reducing power of the sample. This assay provides a direct measure of the electron-donating capacity of the antioxidant.[23]
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix these in a 10:1:1 (v/v/v) ratio.[24] Warm the reagent to 37°C before use.
-
-
Test Solutions: Prepare serial dilutions of this compound and a standard (e.g., FeSO₄ or Ascorbic Acid).[17]
-
-
Assay Procedure:
-
Add 20 µL of the this compound dilution (or standard/blank) to the wells of a 96-well plate.
-
Add 180 µL of the freshly prepared FRAP reagent to all wells.
-
-
Incubation:
-
Measurement:
-
Read the absorbance at 593 nm.[24]
-
-
Calculation:
-
Metal Chelating Activity Assay
-
Principle & Rationale: This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for Fe²⁺.[28] Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. If this compound chelates the Fe²⁺, it disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the magenta color.[29] The reduction in absorbance is therefore proportional to the metal-chelating activity of this compound.
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
FeCl₂ Solution: 2 mM FeCl₂.
-
Ferrozine Solution: 5 mM ferrozine.
-
Test Solutions: Prepare serial dilutions of this compound and a standard chelator like EDTA.
-
-
Assay Procedure:
-
Mix 100 µL of the this compound dilution with 20 µL of 2 mM FeCl₂.
-
Initiate the reaction by adding 40 µL of 5 mM ferrozine.
-
-
Incubation:
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Read the absorbance at 562 nm.
-
-
Calculation:
-
Calculate the percentage of metal chelating activity using the formula: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the reaction without the test sample).
-
-
Section 4: Data Interpretation and Comparative Analysis
No single assay can fully capture the antioxidant profile of a compound. A trustworthy evaluation relies on comparing results from multiple assays that probe different mechanisms.
-
IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is a common metric for comparing the potency of antioxidants in radical scavenging assays. A lower IC₅₀ value indicates higher antioxidant activity.[18][19]
-
Equivalency: For assays like FRAP and ABTS, expressing results in terms of equivalents to a standard (e.g., Trolox, Gallic Acid, Ascorbic Acid) allows for standardized comparison across different studies and compounds.[17][27]
Table 1: Summary of Reported In Vitro Antioxidant Activity for this compound
| Assay Type | Reported Activity/Value | Standard Used | Reference |
| DPPH Radical Scavenging | IC₅₀: 48.56 µg/mL | Ascorbic Acid | [19] |
| DPPH Radical Scavenging | 12.95 mg AAE/L | Ascorbic Acid | [17][27] |
| Superoxide Scavenging | IC₅₀: 108.4 µM | - | [30] |
| ABTS Radical Scavenging | IC₅₀: 4.3 µM | - | [30] |
| Ferric Reducing (FCRC) | 86.73 mg GAE/L | Gallic Acid | [17][27] |
| Iron Reducing (IRC) | 1.15 mg GAE/L | Gallic Acid | [17][27] |
| Metal (Fe²⁺) Chelating | IC₅₀: 162 µM | - | [8] |
Note: Values can vary based on specific assay conditions, solvents, and standards used. The data presented is for comparative purposes.
The results consistently show that this compound is a more potent antioxidant than its glycoside precursor, phlorizin.[17][27] For example, in one study, this compound's DPPH scavenging activity was over 3.7 times higher than that of phlorizin.[17][27] This underscores the importance of the free hydroxyl groups for antioxidant function.
Section 5: Conclusion and Future Directions
The in vitro evidence robustly establishes this compound as a formidable antioxidant. Its ability to act via direct radical scavenging, metal chelation, and, most significantly, the upregulation of endogenous antioxidant defenses through the Nrf2 pathway makes it a compound of high interest.[1][5][8] The protocols detailed in this guide provide a validated framework for researchers to accurately quantify and characterize this activity.
Future in vitro research should focus on more complex, cell-based models to further elucidate its protective effects against specific oxidative insults and to explore its interactions with other cellular signaling pathways. Investigating its efficacy in co-treatment with other antioxidants could also reveal synergistic effects relevant for advanced therapeutic and cosmeceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant activity of this compound: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. News - this compound – Benefits, Uses, and Side Effects [biowaynutrition.com]
- 7. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of Antioxidant Capacity and Network Pharmacology of this compound and Phlorizin against Neuroinflammation in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antioxidant Properties of this compound—An Important Phytocompound [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. zen-bio.com [zen-bio.com]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. Comparison of Antioxidant Capacity and Network Pharmacology of this compound and Phlorizin against Neuroinflammation in Traumatic Brain Injury [mdpi.com]
- 28. [PDF] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | Semantic Scholar [semanticscholar.org]
- 29. Effect of the chelation of metal cation on the antioxidant activity of chondroitin sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phloretin: From Natural Sources to Advanced Extraction and Analysis
Abstract
Phloretin, a dihydrochalcone flavonoid, has garnered significant attention within the pharmaceutical, nutraceutical, and cosmetic industries for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comprehensive technical overview of this compound, beginning with an exploration of its primary natural sources. We delve into the comparative analysis of this compound concentrations across various plant matrices, with a particular focus on the genus Malus (apple). Subsequently, this document details and critically evaluates a range of extraction methodologies, from conventional solvent-based approaches to modern, green technologies. Each protocol is presented with an emphasis on the underlying scientific principles, aiming to equip researchers and drug development professionals with the knowledge to optimize this compound isolation and purification for their specific applications.
Introduction to this compound and its Significance
This compound (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) is a polyphenolic compound belonging to the flavonoid family.[1] Its unique chemical structure underpins a wide spectrum of biological activities, making it a molecule of high interest for therapeutic and cosmetic development.[2][3] In nature, this compound often exists in its glycosidic form, phloridzin (this compound-2'-O-glucoside), which is particularly abundant in apples.[4][5] The aglycone, this compound, exhibits distinct bioavailability and bioactivity profiles compared to its glycoside precursor.[4] This guide will focus on the sources and extraction of the aglycone, this compound, a critical step for its downstream applications.
Natural Sources of this compound
While this compound is found in various plant species, its most significant and commercially viable sources are concentrated within the Rosaceae family, particularly in apple trees (Malus domestica).[2][6]
The Genus Malus: A Primary Reservoir
Apple trees are a rich source of this compound and its glucoside, phloridzin.[2] The concentration of these compounds varies significantly depending on the part of the plant, the cultivar, and the developmental stage.
-
Apple Leaves: Research indicates that apple leaves are a particularly potent source of this compound and its precursor, phloridzin.[4][7] Studies have shown that apple leaves can contain significantly higher concentrations of dihydrochalcones compared to the fruit itself, with some analyses reporting over 200 times more this compound and phloridzin in leaves.[7] For instance, one study found this compound concentrations in apple leaves to be as high as 2.79 mg per gram of dry weight.[4]
-
Apple Bark and Twigs: The bark of apple trees is another valuable source, historically being the first part of the plant from which phloridzin was isolated.[8] While this compound itself may not be as abundant as its glycoside in the bark, it is still a significant source.[4]
-
Apple Fruit: this compound is present in both the peel and the flesh of apples, though concentrations are generally higher in the peel.[9] The levels of this compound in apple fruit can vary widely between cultivars, with reported ranges from 0.4 to 2.2 µg/g of fresh weight in the peel and 0.4 to 0.8 µg/g in the flesh.[9] It is important to note that much of the dihydrochalcone content in the fruit exists as phloridzin.[9]
Other Botanical Sources
Beyond apples, this compound has been identified in a variety of other fruits and plants, although typically in lower concentrations. These include:
-
Manchurian apricot (Prunus mandshurica)[2]
The concentration of this compound in these sources can be influenced by factors such as ripeness and storage conditions.[11]
Data Summary: this compound Content in Various Sources
| Plant Source | Plant Part | This compound Concentration (per g Dry Weight, unless specified) | Reference |
| Malus domestica 'Jonagold' | Leaves | up to 2.79 mg | [4] |
| Malus domestica | Leaves | 3.371 mg (in water-methanol extract) | [7] |
| Malus domestica | Fruit Peel | 0.6–2.2 µg/g Fresh Weight | [9] |
| Malus domestica | Fruit Flesh | 0.4–0.8 µg/g Fresh Weight | [9] |
Extraction Methodologies: A Comparative Analysis
The selection of an appropriate extraction method is paramount to achieving high yields and purity of this compound. The choice is often a trade-off between efficiency, cost, environmental impact, and the scale of operation.
Conventional Solvent Extraction
This traditional method relies on the principle of solid-liquid extraction, where a solvent is used to dissolve and isolate the target compound from the plant matrix.
Protocol: Maceration-based Solvent Extraction of this compound from Apple Leaves
-
Preparation of Plant Material:
-
Harvest fresh, healthy apple leaves.
-
Dry the leaves at 40-50°C in a hot air oven until a constant weight is achieved to minimize enzymatic degradation.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered leaf material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% (v/v) ethanol as the extraction solvent. The polarity of aqueous ethanol is well-suited for extracting moderately polar compounds like this compound.
-
Seal the flask and place it on an orbital shaker at 150 rpm.
-
Macerate for 24 hours at room temperature (25°C).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 20 mL of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 45°C until the solvent is completely removed.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate this compound.
-
Causality Behind Experimental Choices:
-
Drying: Prevents enzymatic hydrolysis of phloridzin to this compound, which could alter the natural concentration profile.
-
Grinding: Increases the surface area-to-volume ratio, enhancing the efficiency of solvent penetration and mass transfer.
-
80% Ethanol: The water content in the ethanol helps to swell the plant material, improving solvent access to the intracellular components, while the ethanol effectively solubilizes the phenolic compounds.
-
Rotary Evaporation: Allows for gentle removal of the solvent at a lower temperature, minimizing thermal degradation of the heat-sensitive this compound.
Advanced Extraction Techniques
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been developed.
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular compounds.
Workflow: Ultrasound-Assisted Extraction
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates internal pressure that ruptures the cell walls, leading to a more efficient and faster extraction process.
Workflow: Microwave-Assisted Extraction
Caption: Workflow for Microwave-Assisted Extraction of this compound.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Logical Relationship: SFE Parameter Tuning for Selectivity
Caption: Tuning SFE parameters to achieve selective this compound extraction.
Comparative Overview of Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Conventional Solvent Extraction | Solid-liquid extraction based on solubility. | Simple, low initial investment. | Time-consuming, high solvent consumption, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Faster, higher yields, lower solvent usage. | Potential for free radical formation, localized heating. |
| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid, localized heating. | Very fast, high efficiency, reduced solvent use. | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a tunable solvent. | "Green" solvent, high selectivity, solvent-free extract. | High capital cost, may require a co-solvent for polar compounds. |
Purification and Characterization
Following extraction, the crude extract typically contains a mixture of compounds. Purification is essential to obtain high-purity this compound for research and development.
-
Chromatographic Techniques: Column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and Flash Chromatography are commonly employed for purification. The choice of stationary phase (e.g., silica gel, C18) and mobile phase is critical for achieving good separation.
-
Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight determination and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For definitive structural elucidation.
-
Conclusion and Future Perspectives
This guide has provided a detailed overview of the natural sources of this compound and the various methodologies for its extraction and purification. While apple by-products like leaves and bark represent sustainable and rich sources of this valuable flavonoid, the choice of extraction technique significantly impacts the yield, purity, and economic viability of the process. Future research should focus on the optimization of green extraction technologies and the development of integrated biorefinery approaches to maximize the value derived from these natural resources. The continued exploration of this compound's therapeutic potential necessitates robust and efficient methods for its isolation, paving the way for its broader application in the pharmaceutical and nutraceutical sectors.
References
- 1. This compound | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Apple Phytochemicals, this compound and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. News - this compound: The Natural Ingredient Transforming the Skincare Industry [biowaynutrition.com]
- 11. This compound Foods - Knowledge [fzbiotech.com]
The In Vivo Odyssey of Phloretin: A Technical Guide to its Bioavailability and Metabolism
Foreword: Unraveling the Therapeutic Potential of Phloretin
This compound, a dihydrochalcone flavonoid abundant in apples and other fruits, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] From its antioxidant and anti-inflammatory properties to its potential as an anti-cancer and anti-diabetic agent, the therapeutic promise of this compound is vast. However, unlocking this potential hinges on a thorough understanding of its journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive exploration of the in vivo bioavailability and metabolism of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap to navigate the complexities of its pharmacokinetic profile. By delving into the causality behind experimental choices and presenting validated protocols, this guide aims to serve as an authoritative resource for advancing the preclinical and clinical development of this promising natural compound.
The Bioavailability Challenge: A Story of Low Systemic Exposure
Despite its promising in vitro bioactivities, this compound exhibits low oral bioavailability in vivo, a critical hurdle for its development as a therapeutic agent.[3] Studies in various animal models, including rats and dogs, have consistently demonstrated that only a small fraction of orally administered this compound reaches systemic circulation intact.[4][5] This limited bioavailability is a multifactorial issue, primarily stemming from its poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.
Absorption: A Complex Interplay of Transport Mechanisms
The journey of this compound begins in the gastrointestinal tract, where its absorption is influenced by a combination of passive diffusion and carrier-mediated transport. However, the intestinal epithelium also presents a formidable barrier in the form of efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). These proteins actively pump this compound back into the intestinal lumen, significantly limiting its net absorption into the bloodstream.
The Role of Gut Microbiota: A Metabolic Crossroads
The gut microbiome plays a pivotal role in the metabolism of this compound, further influencing its bioavailability and the profile of circulating metabolites.[1][2][6][7] Intestinal bacteria can hydrolyze this compound glycosides (like phloridzin) to the aglycone, this compound, which can then be absorbed.[5] Furthermore, the gut microbiota can catabolize this compound into various smaller phenolic compounds, which may possess their own biological activities.[2][6] This microbial metabolism adds another layer of complexity to understanding the overall pharmacological effects of this compound consumption. Research in mice has shown that this compound treatment can modulate the gut microbiota composition, suggesting a bidirectional relationship that can impact host metabolism and disease states like ulcerative colitis.[1][2][6][7][8]
The Metabolic Fate of this compound: A Symphony of Conjugation Reactions
Once absorbed, this compound undergoes extensive Phase I and Phase II metabolism, primarily in the intestine and liver. These biotransformation processes are designed to increase the water solubility of this compound, facilitating its excretion from the body.
Phase I Metabolism: Minor Modifications
Phase I metabolism of this compound, involving reactions like hydroxylation, is generally considered a minor pathway compared to the extensive conjugation that occurs in Phase II.
Phase II Metabolism: The Reign of Glucuronidation and Sulfation
The principal metabolic pathways for this compound in vivo are glucuronidation and sulfation.[5] These conjugation reactions involve the enzymatic addition of glucuronic acid or a sulfonate group to the hydroxyl moieties of the this compound molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
The regioselectivity of these enzymes determines the specific positions on the this compound molecule where conjugation occurs. While the exact isoforms responsible for this compound metabolism are still under investigation, studies on similar flavonoids suggest that UGT1A and SULT1A families are likely major contributors.[9][10] The resulting glucuronide and sulfate conjugates are the predominant forms of this compound found in plasma and urine.[5]
Below is a diagram illustrating the primary metabolic pathways of this compound in vivo.
Caption: Major metabolic pathways of this compound in vivo.
Quantifying the Journey: In Vivo Pharmacokinetic Studies
To quantitatively assess the ADME properties of this compound, in vivo pharmacokinetic studies are essential. Rodent models, particularly rats, are commonly employed for these investigations.
A Step-by-Step Protocol for an Oral Bioavailability Study in Rats
The following protocol outlines a standard procedure for determining the oral bioavailability of this compound in rats. This serves as a foundational methodology that can be adapted based on specific research questions.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Vehicle for intravenous administration (e.g., a mixture of polyethylene glycol and saline)
-
Syringes
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Oral Administration: Administer a single dose of this compound suspension (e.g., 50 mg/kg) via oral gavage.[11][12][13][14][15]
-
Intravenous Administration: For bioavailability calculation, a separate group of rats should receive a single intravenous dose of this compound (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.[16][17][18][19][20]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), using appropriate software. Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Below is a workflow diagram for a typical in vivo pharmacokinetic study.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Comparative Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic parameters of this compound from in vivo studies in different animal models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as dose, vehicle, and analytical methodology.
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |
| Rat | 100 mg/kg, oral | ~952 | 0.25 | - | 8.676 | [5] |
| Dog | 300 mg, oral | ~1500 | ~4 | ~4000 | - | [4] |
| Mouse | 65 mg/kg, oral | 939 | 0.5 | - | - | [21] |
Analytical Methodologies: The Key to Accurate Quantification
Robust and sensitive analytical methods are paramount for the accurate quantification of this compound and its metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are the most commonly employed techniques.
LC-MS/MS: The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high selectivity, sensitivity, and ability to simultaneously quantify multiple analytes.[16][17][18][19][20] A validated LC-MS/MS method for the simultaneous determination of this compound and its glucuronide and sulfate conjugates is crucial for a comprehensive understanding of its metabolic profile.
Key aspects of a validated LC-MS/MS method include:
-
Sample Preparation: Efficient extraction of the analytes from the biological matrix (e.g., protein precipitation or solid-phase extraction).
-
Chromatographic Separation: Optimal separation of this compound and its metabolites from endogenous interferences on a suitable LC column.
-
Mass Spectrometric Detection: Sensitive and specific detection using multiple reaction monitoring (MRM) mode.
-
Method Validation: Thorough validation of the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Future Directions and Concluding Remarks
The study of this compound's in vivo bioavailability and metabolism is a dynamic field with several avenues for future research. Further investigation into the specific UGT and SULT isoforms involved in its metabolism will provide a more detailed mechanistic understanding and could help predict potential drug-drug interactions. Exploring novel formulation strategies to enhance its oral bioavailability is a critical step towards its clinical translation. Moreover, continued research into the complex interplay between this compound, the gut microbiota, and host metabolism will undoubtedly unveil new therapeutic opportunities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Interplay between the Gut Microbiome and Metabolism in Ulcerative Colitis Mice Treated with the Dietary Ingredient this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay between the Gut Microbiome and Metabolism in Ulcerative Colitis Mice Treated with the Dietary Ingredient this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between the Gut Microbiome and Metabolism in Ulcerative Colitis Mice Treated with the Dietary Ingredient this compound -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 8. Metagenomic signatures reveal the key role of this compound in amelioration of gut dysbiosis attributed to metabolic dysfunction-associated fatty liver disease by time-dependent modulation of gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Quantitation of phlorizin and this compound using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human - PMC [pmc.ncbi.nlm.nih.gov]
Phloretin: A Dihydrochalcone of Significant Scientific Interest - From Discovery to Natural Distribution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phloretin, a dihydrochalcone flavonoid, has garnered substantial attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] This guide provides a comprehensive overview of the discovery and natural occurrence of this compound, delving into its biosynthesis, chemical properties, and methods for its extraction and analysis. The content is structured to provide not just a recitation of facts, but a deeper understanding of the scientific journey and the practical considerations for researchers working with this promising natural compound.
Section 1: The Serendipitous Discovery of a Potent Aglycone
The story of this compound's discovery is intrinsically linked to its more abundant glycoside precursor, phloridzin. In 1835, French chemists Laurent-Guillaume de Koninck and Jean Servais Stas first isolated a bitter crystalline substance from the bark of apple trees (Malus domestica), which they named phloridzin.[4][5][6] It was later understood that this compound is the aglycone of phloridzin, meaning it is the non-sugar component of the phloridzin molecule.[1] this compound itself is liberated through the enzymatic or acidic hydrolysis of phloridzin.[7] This relationship is crucial for understanding both the natural occurrence and the bioavailability of this compound, as the consumption of phloridzin-rich foods leads to the release of this compound in the gastrointestinal tract.
Section 2: Natural Occurrence and Distribution
This compound is predominantly found in the plant kingdom, with its highest concentrations reported in species of the Rosaceae family.[3] The primary and most commercially significant source of this compound and its glycosides is the apple tree (Malus domestica).[3][8]
Distribution within the Apple Tree
The concentration of this compound and its glycosides varies significantly depending on the part of the apple tree.[8]
-
Leaves: Apple tree leaves are a particularly rich source of this compound and its glycosides, with concentrations that can be significantly higher than in the fruit.[8][9][10] This makes apple leaves a valuable and sustainable source for the industrial extraction of these compounds.[9]
-
Bark: Historically, the bark of the apple tree was the first source from which phloridzin was isolated.[4][5][11] It remains a significant reservoir of this compound.
-
Fruit: Within the apple fruit, the peel contains a much higher concentration of this compound and its glycosides compared to the flesh.[2] The concentration can also be influenced by the apple cultivar and the stage of fruit development.
-
Flowers and Buds: Apple flowers and buds also contain notable amounts of these compounds.[8][12]
The following table summarizes the typical distribution of this compound and its primary glycoside, phloridzin, in various parts of the apple tree.
| Plant Part | This compound Concentration (μg/g fresh or dry weight) | Phloridzin Concentration (mg/g dry weight) | Key Observations |
| Leaves | 1.1 - 2.8 mg/g DW[8] | Up to 82.5 mg/g DW[8] | Leaves are a major source of both compounds.[8][10] |
| Bark | Not typically detected in aglycone form[8] | Up to 91.7 mg/g DW[8] | A primary historical and current source of phloridzin.[8][11] |
| Fruit Peel | 0.6 - 2.2 μg/g FW[13] | Varies significantly by cultivar | Significantly higher concentration than in the flesh.[2] |
| Fruit Flesh | 0.4 - 0.8 μg/g FW | Lower than in the peel | Contributes to the overall dietary intake. |
| Flower Buds | - | 34.6 - 53.9 mg/g DW[8] | High concentrations of the glycoside form.[8] |
DW = Dry Weight, FW = Fresh Weight. Concentrations can vary significantly based on cultivar, age, and environmental conditions.
Other Natural Sources
While most prominently associated with apples, this compound and its derivatives are also found in other plants, including:
-
Manchurian Apricot (Prunus mandshurica) : This is another notable source of this compound.[1][3]
-
Strawberries (Fragaria x ananassa) : Phloridzin has been detected in strawberries.[1][14]
-
Pears (Pyrus spp.) : this compound and its glycosides are present in pears, though typically at lower concentrations than in apples.[2][3]
Section 3: Biosynthesis of this compound in Plants
The biosynthesis of this compound is a part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The core structure of this compound, a dihydrochalcone, is formed through a series of enzymatic reactions.
The key steps in the biosynthesis of this compound and its subsequent conversion to phloridzin are as follows:
-
Formation of p-Coumaroyl-CoA: The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. This is subsequently activated to p-coumaroyl-CoA.
-
Reduction to p-Dihydrocoumaroyl-CoA: A double bond reductase (DBR) enzyme catalyzes the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA.[15]
-
Chalcone Synthase Activity: Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the this compound backbone.[15][16]
-
Glycosylation to Phloridzin: In many plants, particularly apples, this compound is then glycosylated to form phloridzin. This reaction is catalyzed by a specific UDP-glucose:this compound 2'-O-glucosyltransferase (PGT).[17][18] This glycosylation step is crucial as it significantly impacts the solubility and stability of the molecule within the plant.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ectrx.org [ectrx.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Ultrasound-Assisted Extraction of this compound and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. specialchem.com [specialchem.com]
- 12. CN112811997A - Production process for extracting and purifying this compound from apple flowers - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] HPLC-UV Analysis of this compound in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 15. Biosynthesis of the Dihydrochalcone Sweetener Trilobatin Requires this compound Glycosyltransferase2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | New Insights Into the Activity of Apple Dihydrochalcone this compound: Disturbance of Auxin Homeostasis as Physiological Basis of this compound Phytotoxic Action [frontiersin.org]
- 18. New Insights Into the Activity of Apple Dihydrochalcone this compound: Disturbance of Auxin Homeostasis as Physiological Basis of this compound Phytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
Phloretin's Interaction with Cellular Membranes: A Technical Guide for Researchers
Abstract Phloretin, a dihydrochalcone flavonoid found predominantly in apples, has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The cellular membrane is the primary interface for this compound's biological actions, where it exerts a dualistic mechanism. It directly modulates the biophysical properties of the lipid bilayer, most notably by altering the membrane dipole potential, which in turn affects ion permeability and membrane fluidity. Concurrently, this compound directly binds to and inhibits a range of membrane transport proteins, with its effect on glucose transporters being the most extensively characterized. This technical guide provides an in-depth exploration of these interactions, synthesizing field-proven insights with foundational biophysical principles. We will dissect the causality behind experimental observations, present detailed protocols for key analytical techniques, and discuss the implications of this compound's membrane activity for drug development and cellular research.
Section 1: Introduction to this compound
Chemical Nature and Provenance
This compound (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) is the aglycone of phlorizin, a major phenolic compound found in the leaves, bark, and fruit of the apple tree (Malus domestica)[1]. As a planar, lipophilic polyphenol, its structure is conducive to insertion into and interaction with the hydrophobic and interfacial regions of cellular membranes[2]. This inherent membrane affinity is central to its diverse biological effects.
Pharmacological Significance: A Pleiotropic Molecule
This compound's bioactivities are remarkably broad. It is recognized for potent antioxidant and anti-inflammatory effects, often linked to its ability to modulate signaling pathways such as NF-κB, MAPKs, and Nrf2[1][3]. Furthermore, it exhibits anti-proliferative and pro-apoptotic activities in various cancer models and is a classical inhibitor of glucose transport, underpinning its potential in metabolic disease research[2][4][5]. A common thread connecting these disparate outcomes is the initial, critical interaction with the cell membrane.
The Cellular Membrane: The Nexus of this compound's Action
The cell membrane is not merely a passive barrier but a dynamic hub of cellular signaling and transport. This compound's engagement with the membrane can be broadly categorized into two interconnected modes of action:
-
Lipid-Directed Effects: Alteration of the bulk biophysical properties of the lipid bilayer.
-
Protein-Directed Effects: Direct binding and modulation of integral membrane proteins.
Understanding the interplay between these two mechanisms is crucial for interpreting experimental data and harnessing this compound's therapeutic potential. Studies using red blood cell ghosts have successfully distinguished these interactions, identifying high-affinity binding sites on membrane proteins and lower-affinity sites within the lipid regions[6][7].
Section 2: The Biophysical Impact of this compound on the Lipid Bilayer
The most profound biophysical effect of this compound is its ability to modify the electrical potential profile across the lipid bilayer.
The Dipole Potential Hypothesis: A Core Mechanism
Cellular membranes possess a substantial positive electrostatic potential in the hydrophobic interior, known as the membrane dipole potential. This potential arises from the ordered arrangement of dipoles from phospholipid headgroups and interfacial water molecules. This compound, which possesses a large intrinsic dipole moment, adsorbs to the membrane's lipid-water interface. Here, it orients itself in a way that its dipole opposes the existing membrane dipole field[8][9][10]. This introduces a dipole potential of opposite polarity, effectively reducing the net positive potential within the membrane core[8][9][11]. This alteration of a fundamental electrical property of the membrane has significant consequences for ion transport.
Caption: this compound adsorbs at the interface, reducing the membrane's intrinsic positive dipole potential.
Consequent Alterations in Membrane Permeability
The change in dipole potential directly alters the energy barrier for charged solutes to cross the membrane. By reducing the positive potential of the interior, this compound dramatically increases the membrane's permeability to cations and decreases its permeability to anions[8][10][12][13]. This effect has been extensively documented in artificial lipid bilayers using ionophores and lipophilic ions. For instance, in phosphatidylethanolamine membranes, 100 µM this compound can increase K+-nonactin conductance by three orders of magnitude while decreasing CCCP- (an anion carrier) conductance by a similar factor[10].
| Ion/Carrier System | Lipid Composition | This compound Concentration | Observed Effect on Conductance | Reference |
| K⁺-Nonactin (Cation) | Lecithin:Cholesterol | 1.5 x 10⁻⁴ M | 100,000-fold increase | [8] |
| TPhAs⁺ (Lipophilic Cation) | Phosphatidylethanolamine | 10⁻⁴ M | 1,000-fold increase | [10] |
| CCCP⁻ (Anion Carrier) | Lecithin:Cholesterol | 1.5 x 10⁻⁴ M | 1,000-fold decrease | [8] |
| TPhB⁻ (Lipophilic Anion) | Phosphatidylethanolamine | 10⁻⁴ M | 1,000-fold decrease | [10] |
Modulation of Membrane Physical Properties
Beyond electrostatics, this compound physically perturbs the lipid packing.
-
Increased Membrane Fluidity: Particularly in membranes containing cholesterol, this compound can increase fluidity. This is evidenced by a two- to three-fold increase in the permeability of non-electrolytes[8][9][10]. This suggests this compound disrupts the ordering effect of cholesterol.
-
Disruption of Lipid Packing: Differential scanning calorimetry (DSC) experiments show that this compound significantly decreases the main phase transition temperature of lipids like dimyristoylphosphatidylcholine (DMPC), indicating a fluidizing effect[14]. Nuclear Magnetic Resonance (NMR) studies further support this, showing that this compound increases the transverse relaxation time, which is consistent with increased lipid mobility[14].
Section 3: this compound's Direct Interactions with Membrane Proteins
While this compound's lipid-modifying effects are potent, its ability to directly inhibit membrane proteins is equally critical to its biological profile.
A Broad-Spectrum Inhibitor of Membrane Transport
This compound is a classical, reversible inhibitor of a wide array of transport systems. Its inhibitory action is not limited to a single family of proteins, suggesting that it may recognize common structural motifs or that its membrane-perturbing effects allosterically modulate protein function.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Inhibition of glucose transport into brain by phlorizin, this compound and glucose analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between this compound and the red blood cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between this compound and the red blood cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effect of this compound on the permeability of thin lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the permeability of thin lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of this compound with lipid monolayers: relationship between structural changes and dipole potential change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced changes in ion transport across lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced changes in ion transport across lipid bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of this compound with membranes: on the mode of action of this compound at the water-lipid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Phloretin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of phloretin, a natural dihydrochalcone found in apples and other plants.[1] We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of results within the context of this compound's known mechanisms of action. Our focus is to equip you with a robust and self-validating methodology for assessing the anticancer potential of this promising compound.
Introduction: The Scientific Rationale for Investigating this compound
This compound (2′,4′,6′-Trihydroxy-3-(4-hydroxyphenyl)-propiophenone) has garnered significant interest in oncology research due to its demonstrated antioxidant, anti-inflammatory, and anticancer properties in a multitude of preclinical studies.[1][2] Its potential as an anticancer agent stems from its ability to modulate various cellular signaling pathways implicated in tumor growth and survival.[2][3] Mechanistically, this compound has been shown to induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells.[2][3][4] These effects are often attributed to its influence on key proteins involved in cell cycle regulation (cyclins and cyclin-dependent kinases) and apoptosis, such as the Bcl-2 family proteins and caspases.[3][5]
However, it is crucial to acknowledge that this compound has been identified as a Pan-Assay Interference compound (PAIN).[5][6] PAINs are molecules that can appear to be active in a wide range of assays through non-specific mechanisms, such as membrane disruption.[5] This underscores the importance of employing a multi-faceted and rigorous screening approach to validate any observed cytotoxic effects and to distinguish true bioactivity from assay artifacts.
Core Principles of a Robust Cytotoxicity Screening Workflow
A successful preliminary cytotoxicity screen for a compound like this compound should be designed to provide a clear and reproducible measure of its dose-dependent effect on cancer cell viability. This involves selecting appropriate cell lines, utilizing validated cytotoxicity assays, and establishing a clear framework for data analysis.
Our recommended workflow for the preliminary screening of this compound is depicted below. This workflow emphasizes the use of orthogonal assays to ensure the reliability of the findings.
Caption: A generalized workflow for the preliminary cytotoxicity screening of this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the core assays in our recommended workflow. It is imperative to maintain aseptic cell culture techniques throughout these procedures.
Cell Culture and Seeding
The choice of cancer cell lines is critical and should be guided by the research question. This compound has shown activity against a range of cancers, including lung, colon, and breast cancer.[3][7] For a preliminary screen, we recommend using a panel of well-characterized cell lines such as A549 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).
Protocol:
-
Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Seed the cells into 96-well microplates at an optimized density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
This compound Treatment
Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and then create a serial dilution in culture medium to achieve the desired final concentrations for treatment.
Protocol:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Following the this compound treatment period, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
After incubation, add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[14] This assay serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic activity.
-
Following the this compound treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare assay controls:
-
Spontaneous LDH Release: Supernatant from untreated control cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).
-
Background Control: Culture medium alone.
-
-
Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[14]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:[10] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Data Interpretation and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[16] By plotting the percentage of cell viability or cytotoxicity against the log of the this compound concentration, a dose-response curve can be generated, from which the IC50 value can be calculated using non-linear regression analysis.
| Cell Line | Reported this compound IC50 (µM) | Reference |
| AGS (Gastric Cancer) | 8 | [17] |
| Normal Gastric GES-1 | 120 | [5][17] |
| SCC-1 (Oral Cancer) | 12.5 | [5][18] |
This table presents a selection of previously reported IC50 values for this compound in different cell lines to provide a comparative context for new experimental data. Actual IC50 values can vary based on experimental conditions.
A low IC50 value is indicative of high potency. It is important to compare the IC50 values across different cell lines and against a non-cancerous cell line to assess for selective cytotoxicity.
Unraveling the Mechanism: this compound's Impact on Signaling Pathways
The cytotoxic effects of this compound are underpinned by its ability to modulate a complex network of intracellular signaling pathways. A comprehensive understanding of these pathways is crucial for interpreting experimental results and for guiding further mechanistic studies.
This compound has been reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3][19] A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[3][5]
Caption: this compound's modulation of the intrinsic apoptotic pathway.
Furthermore, this compound has been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2][4][18] It can also suppress signaling through pro-survival pathways such as the PI3K/AKT/mTOR cascade.[20]
Conclusion and Future Directions
This guide has provided a detailed framework for the preliminary cytotoxicity screening of this compound. By employing a combination of robust assays, careful data analysis, and an understanding of the underlying molecular mechanisms, researchers can generate reliable and insightful data on the anticancer potential of this natural compound.
It is critical to remember the designation of this compound as a PAIN and to design experiments that can mitigate the risk of false-positive results.[5][6] Future studies should aim to validate the findings from these preliminary screens using more advanced techniques, such as flow cytometry for apoptosis analysis (Annexin V/PI staining), western blotting to confirm the modulation of key signaling proteins, and in vivo studies to assess efficacy in a more complex biological system. The synergistic effects of this compound with conventional chemotherapeutic agents also represent a promising avenue for future research.[7][18]
References
- 1. Biochemical Basis of Anti-Cancer-Effects of this compound-A Natural Dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces G2/M arrest and apoptosis by suppressing the β-catenin signaling pathway in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound exhibits an anticancer effect and enhances the anticancer ability of cisplatin on non-small cell lung cancer cell lines by regulating expression of apoptotic pathways and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 17. Anticancer Activity of this compound Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of this compound as a sensitizer to TRAIL-induced apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces cell cycle arrest and apoptosis of human glioblastoma cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Phloretin as a Glucose Transport Inhibitor: A Technical Guide for Researchers
Introduction: Unveiling Phloretin's Role in Glucose Metabolism Research
This compound, a dihydrochalcone flavonoid found abundantly in apples and other plants, has emerged as a important tool in the study of cellular glucose metabolism.[1][2] Its well-documented ability to inhibit facilitative glucose transporters (GLUTs) makes it an invaluable chemical probe for dissecting the intricate processes of glucose uptake and its subsequent downstream signaling cascades. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's mechanism of action, practical experimental protocols for its use, and insights into the cellular consequences of its inhibitory effects. As the reliance of many pathological states, including cancer and metabolic diseases, on altered glucose metabolism becomes increasingly evident, the utility of precise pharmacological tools like this compound is paramount.[3][4] This guide is designed to empower researchers to effectively harness the capabilities of this compound in their scientific investigations.
Mechanism of Action: A Competitive Inhibition of Glucose Entry
This compound exerts its inhibitory effect on glucose transport primarily through competitive inhibition of Class I GLUTs, which include GLUT1, GLUT2, GLUT3, and GLUT4.[5] This means that this compound directly competes with glucose for binding to the transporter protein, thereby physically blocking the passage of glucose into the cell. The affinity of this compound for different GLUT isoforms varies, making it a subject of ongoing research for its potential in differentiating transporter activity under specific experimental conditions.
The interaction of this compound with the glucose transporter is a dynamic process. The transporter itself cycles between an outward-facing and an inward-facing conformation to facilitate the movement of glucose across the cell membrane. This compound is thought to bind to the outward-facing conformation of the transporter, preventing the conformational change necessary for glucose translocation.
References
- 1. This compound inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound-based combinations targeting glucose metabolism in hepatocellular carcinoma through GLUT2/PEPCK axis of action: in silico molecular modelling and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose Transporter 1-Dependent Glycolysis Is Increased during Aging-Related Lung Fibrosis, and this compound Inhibits Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family - PMC [pmc.ncbi.nlm.nih.gov]
Phloretin: A Multifaceted Neuroprotective Agent - A Technical Guide
Introduction: The Promise of Phloretin in Neuroprotection
Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, present a formidable challenge to modern medicine. The intricate pathophysiology of these diseases, often involving a confluence of oxidative stress, chronic neuroinflammation, and apoptosis, necessitates the exploration of therapeutic agents with pleiotropic mechanisms of action. This compound, a dihydrochalcone flavonoid found abundantly in apples and strawberries, has emerged as a compelling candidate in the quest for effective neuroprotective strategies.[1] Its inherent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key intracellular signaling pathways, position it as a molecule of significant interest for researchers, scientists, and drug development professionals.[2][3]
This technical guide provides an in-depth exploration of the neuroprotective effects of this compound. Moving beyond a mere summary of findings, this document is designed to serve as a practical and scientifically rigorous resource. We will dissect the core mechanisms through which this compound exerts its protective effects, provide detailed, field-proven experimental protocols to enable robust investigation, and present data in a clear, comparative format. The overarching goal is to empower researchers to not only understand the neuroprotective potential of this compound but also to provide the foundational knowledge and methodologies to further investigate its therapeutic applications.
Core Mechanisms of this compound-Mediated Neuroprotection
This compound's neuroprotective capacity stems from its ability to intervene in multiple, interconnected pathological cascades. The primary pillars of its action are the mitigation of oxidative stress, the suppression of neuroinflammation, and the inhibition of apoptotic cell death. These effects are not disparate but are intricately linked through the modulation of critical signaling pathways.
Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in a spectrum of neurodegenerative disorders.[4] this compound demonstrates a potent ability to counteract oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] this compound has been shown to promote the dissociation of Nrf2 from Keap1, leading to Nrf2's translocation into the nucleus.[1][6] One proposed mechanism involves the activation of autophagy by this compound, leading to the degradation of Keap1.[1][7] Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3] This upregulation of endogenous antioxidant defenses fortifies neurons against oxidative insults.[4]
Caption: this compound-mediated activation of the Nrf2/ARE pathway.
Suppression of Neuroinflammation by Inhibiting the NF-κB Pathway
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is another critical component of neurodegeneration.[8] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[9] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκBα.[9] Pro-inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, such as TNF-α, IL-1β, and IL-6.[8][10]
This compound has been demonstrated to effectively suppress neuroinflammation by inhibiting the NF-κB pathway.[8][9] It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory mediators.[9] Some studies also suggest that this compound can inhibit the TLR2/MyD88/NF-κB pathway, further highlighting its anti-inflammatory prowess.[11][12]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. This compound has been shown to exert anti-apoptotic effects by modulating key proteins involved in this process.[2] For instance, it can decrease the expression of pro-apoptotic proteins like Bax and Cytochrome-C, while potentially increasing the expression of anti-apoptotic proteins.[2] Furthermore, studies have indicated that this compound can inhibit the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[13][14][15]
Experimental Protocols for Investigating this compound's Neuroprotective Effects
To facilitate rigorous and reproducible research, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.
In Vitro Assays
Cell Culture: The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for studying neuroprotection.[2][13]
-
Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Differentiation (Optional but Recommended): To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
1. Assessment of Cell Viability (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding a stressor such as rotenone (e.g., 1 µM) or MPP+ (e.g., 500 µM) for 24 hours.[13] Include control wells (no treatment), this compound-only wells, and stressor-only wells.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][17]
-
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[16]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[16][17] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
3. Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins
-
Principle: This technique allows for the detection and quantification of specific proteins in a sample.
-
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat as desired.
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[18]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., β-actin or GAPDH).[18][21][22]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[18]
-
-
Caption: A streamlined workflow for Western Blot analysis.
4. Detection of Apoptosis (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[23][24]
-
Protocol (for cultured cells):
-
Grow and treat cells on glass coverslips in a 24-well plate.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[23][24]
-
Wash twice with PBS.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10-15 minutes on ice.[23][24]
-
Wash twice with PBS.
-
TUNEL Reaction:
-
Stopping the Reaction: Wash the cells with a stop/wash buffer or PBS.[25]
-
Counterstaining: Stain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (DAPI-stained).
-
In Vivo Models
Animal models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system.
1. Mouse Model of Parkinson's Disease (MPTP- or Rotenone-induced)
-
Model Induction:
-
MPTP Model: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice (e.g., C57BL/6) via intraperitoneal (i.p.) injection to induce dopaminergic neurodegeneration.[8][10]
-
Rotenone Model: Administer rotenone (i.p. or via oral gavage) to induce mitochondrial dysfunction and oxidative stress, mimicking features of Parkinson's disease.[2][3]
-
-
This compound Administration: Administer this compound (e.g., 5-100 mg/kg) orally (p.o.) or i.p. either as a pre-treatment or concurrently with the neurotoxin.[2][3][8]
-
Behavioral Assessments:
-
Neurochemical and Histological Analysis:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[2][10]
-
Western Blotting: To analyze the expression of proteins related to apoptosis, inflammation, and oxidative stress in brain tissue homogenates.[2]
-
Measurement of Dopamine and its Metabolites: Using high-performance liquid chromatography (HPLC) in striatal tissue.[10]
-
2. Rat Model of Alzheimer's Disease (Aβ25-35-induced)
-
Model Induction: Induce sporadic Alzheimer's-like pathology by intracerebroventricular (i.c.v.) injection of aggregated amyloid-beta (Aβ) 25-35 peptide in rats (e.g., Wistar).[26][27][28]
-
This compound Administration: Administer this compound (e.g., 2.5-5 mg/kg, p.o.) following the Aβ injection.[26]
-
Cognitive Assessments:
-
Histopathological and Biochemical Analysis:
-
Congo Red or Thioflavin S Staining: To visualize Aβ plaque deposition in the hippocampus and cortex.[26]
-
Nissl Staining: To assess neuronal survival and morphology.[26]
-
ELISA: To measure the levels of pro-inflammatory cytokines like TNF-α in brain homogenates.[26]
-
Antioxidant Enzyme Assays: To measure the activity of enzymes like superoxide dismutase (SOD) and catalase in brain tissue.[4]
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in structured tables.
Table 1: Effect of this compound on Cell Viability and ROS Production in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | Intracellular ROS (% of Control) |
| Control | - | 100 ± 5.2 | 100 ± 7.8 |
| Rotenone | 1 µM | 48 ± 3.9 | 250 ± 15.6 |
| This compound + Rotenone | 5 µM + 1 µM | 65 ± 4.5 | 180 ± 12.1 |
| This compound + Rotenone | 10 µM + 1 µM | 78 ± 5.1 | 145 ± 10.3 |
| This compound + Rotenone | 25 µM + 1 µM | 89 ± 6.3 | 115 ± 8.9 |
Data are presented as mean ± SEM. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 2: Effect of this compound on Nrf2 and NF-κB Pathway Protein Expression
| Treatment Group | Relative Nrf2 Expression (Nuclear) | Relative HO-1 Expression | Relative NF-κB p65 Expression (Nuclear) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS | 1.2 ± 0.2 | 1.5 ± 0.3 | 3.5 ± 0.4 |
| This compound + LPS | 2.8 ± 0.3 | 3.2 ± 0.4 | 1.8 ± 0.2 |
Data are presented as fold change relative to the control group after normalization to a loading control. Statistical analysis is essential for interpretation.
Conclusion and Future Directions
The evidence compellingly supports the neuroprotective potential of this compound, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing the potentiation of endogenous antioxidant defenses through Nrf2 activation and the suppression of detrimental neuroinflammatory responses via NF-κB inhibition, addresses key pathological drivers of neuronal demise.[1][2][4][11]
The experimental frameworks detailed in this guide provide a robust starting point for researchers to delve deeper into the neuroprotective properties of this compound. Future research should focus on several key areas. Optimizing delivery systems to enhance the bioavailability of this compound to the central nervous system is a critical step, as its ability to cross the blood-brain barrier is a key determinant of its efficacy.[29][30][31][32] Furthermore, long-term studies in chronic animal models of neurodegeneration are necessary to fully elucidate its therapeutic potential and to assess its effects on disease progression and cognitive decline. The exploration of this compound in combination with other neuroprotective agents could also yield synergistic effects. As our understanding of the intricate molecular landscape of neurodegeneration evolves, natural compounds like this compound, with their ability to modulate multiple signaling pathways, will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.
References
- 1. This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of this compound in Rotenone-Induced Mice Model of Parkinson’s Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of this compound in Rotenone-Induced Mice Model of Parkinson's Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuates behavior deficits and neuroinflammatory response in MPTP induced Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates inflammation induced by subarachnoid hemorrhage through regulation of the TLR2/MyD88/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effects of this compound and its glycosylated derivative on rotenone-induced toxicity in human SH-SY5Y neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. clyte.tech [clyte.tech]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The modulatory role of this compound in Aβ25-35 induced sporadic Alzheimer's disease in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]
- 28. Animal Models of Alzheimer’s Disease (AD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 29. researchgate.net [researchgate.net]
- 30. This compound ameliorates 2-chlorohexadecanal-mediated brain microvascular endothelial cell dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of glucose transport into brain by phlorizin, this compound and glucose analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effect of this compound on the permeability of thin lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Phloretin: A Multifaceted Approach to Skin Photoprotection
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Solar ultraviolet (UV) radiation is a primary etiological factor in a spectrum of cutaneous pathologies, ranging from premature aging (photoaging) to carcinogenesis. The development of effective photoprotective strategies is, therefore, a critical area of dermatological research. This technical guide provides an in-depth exploration of the multifaceted role of phloretin, a naturally occurring dihydrochalcone, in skin photoprotection. We will delve into the core mechanisms of action through which this compound mitigates UV-induced damage, including its potent antioxidant, anti-inflammatory, and DNA-protective properties. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the application of this compound in dermatological formulations. We will detail established experimental protocols for evaluating its efficacy and present quantitative data to support its photoprotective claims. Furthermore, key signaling pathways modulated by this compound will be visually elucidated to provide a comprehensive understanding of its molecular interactions within the skin.
Introduction: The Challenge of Photoprotection and the Promise of this compound
Ultraviolet radiation (UVR) exposure initiates a cascade of damaging events in the skin, including the generation of reactive oxygen species (ROS), induction of inflammatory responses, and direct damage to cellular macromolecules, most notably DNA.[1] These insults collectively contribute to the clinical manifestations of photoaging, such as wrinkles and hyperpigmentation, and significantly increase the risk of developing skin cancers.[2] While conventional sunscreens provide a physical or chemical barrier against UVR, there is a growing interest in identifying and characterizing botanical compounds that can offer adjunctive or complementary photoprotective benefits by modulating the skin's endogenous defense and repair mechanisms.
This compound, a flavonoid found predominantly in apples and their leaves, has emerged as a promising agent in this regard.[3][4] Its unique chemical structure, characterized by a dihydrochalcone backbone, endows it with a broad spectrum of biological activities.[5] Notably, this compound is highly bioavailable to the skin, allowing it to penetrate and exert its effects at a cellular level.[3][4] This guide will systematically dissect the scientific evidence supporting the role of this compound as a potent photoprotective agent.
Core Mechanisms of this compound-Mediated Photoprotection
This compound's photoprotective efficacy stems from its ability to intervene at multiple stages of the UV-induced damage cascade. Its actions can be broadly categorized into three key areas: antioxidant defense, anti-inflammatory modulation, and preservation of genomic integrity.
Potent Antioxidant Activity: Neutralizing the Oxidative Threat
One of the initial and most critical consequences of UV exposure is the generation of excessive ROS, which overwhelms the skin's endogenous antioxidant defenses, leading to oxidative stress. This compound's chemical structure, rich in hydroxyl groups, makes it an excellent free radical scavenger.[5] It effectively neutralizes a wide range of ROS, thereby preventing oxidative damage to cellular lipids, proteins, and DNA.[6]
A standard method to quantify the antioxidant potential of a compound is the Oxygen Radical Absorbance Capacity (ORAC) assay. This assay measures the ability of a compound to quench peroxyl radicals, which are a major contributor to oxidative damage.
Protocol 1: ORAC Assay for Skin Cell Lysates [3][7][8][9]
-
Cell Culture and Lysis:
-
Culture human keratinocytes (e.g., HaCaT cell line) or normal human epidermal keratinocytes (NHEK) to approximately 80-90% confluency.
-
Wash the cells three times with cold phosphate-buffered saline (PBS).
-
Lyse the cells through sonication or homogenization in a cold PBS buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the antioxidant standard (Trolox™) and the this compound-containing cell lysate samples in the provided assay diluent.
-
In a 96-well black microtiter plate, add 25 µL of each standard or sample dilution.
-
Add 150 µL of a 1X fluorescein solution to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of a free radical initiator solution (e.g., AAPH) to each well.
-
Immediately begin kinetic fluorescence readings at an excitation wavelength of 480 nm and an emission wavelength of 520 nm at 37°C. Readings should be taken every minute.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of each sample and standard to obtain the Net AUC.
-
Plot the Net AUC against the Trolox™ concentration to generate a standard curve.
-
Determine the ORAC value of the this compound samples in Trolox Equivalents (TE).
-
Anti-inflammatory Effects: Dampening the UV-Induced Inflammatory Cascade
UV radiation is a potent trigger of inflammation in the skin, characterized by redness (erythema), swelling, and the release of pro-inflammatory mediators. This compound has demonstrated significant anti-inflammatory properties, helping to soothe irritated skin and reduce the visible signs of inflammation.[4]
A key inflammatory mediator upregulated by UVB exposure is Prostaglandin E2 (PGE2). This compound has been shown to suppress the production of PGE2 in UV-irradiated skin models.[10] This is, in part, due to its ability to inhibit the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis.[11]
The concentration of PGE2 in cell culture supernatants can be accurately measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol 2: PGE2 ELISA in Cell Culture Supernatants [12][13][14][15][16]
-
Sample Collection:
-
Culture human keratinocytes and treat with this compound before or after UVB irradiation.
-
After the desired incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10-20 minutes at 4°C to remove any cellular debris.
-
The clear supernatant can be used immediately or stored at -20°C.
-
-
ELISA Procedure (General Steps):
-
Prepare a standard curve using the provided PGE2 standards.
-
Add standards and samples to the wells of a microplate pre-coated with a PGE2-specific antibody.
-
Add a fixed amount of biotinylated PGE2 to each well. This will compete with the PGE2 in the samples/standards for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add an avidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PGE2.
-
Wash the plate again.
-
Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
DNA Damage and Repair: Shielding the Genetic Blueprint
UVB radiation is directly absorbed by DNA, leading to the formation of mutagenic photoproducts, primarily cyclobutane pyrimidine dimers (CPDs).[10] These lesions, if not properly repaired, can lead to mutations that initiate skin carcinogenesis. This compound has been shown to protect against UV-induced DNA damage by attenuating the formation of CPDs.[10][17] Furthermore, some evidence suggests that this compound may enhance the cellular DNA repair machinery.[10][17]
The quantification of CPDs in cellular DNA can be achieved through a specialized ELISA.
Protocol 3: CPD ELISA [18]
-
Cell Culture and DNA Extraction:
-
Culture human keratinocytes, treat with this compound, and expose to UVB radiation.
-
Harvest the cells and extract genomic DNA using a suitable DNA extraction kit.
-
-
ELISA Procedure:
-
Denature the extracted DNA to create single-stranded DNA.
-
Coat a 96-well plate with the single-stranded DNA.
-
Add a primary antibody specific for CPDs to the wells.
-
Incubate and then wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add a substrate that will be converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
The intensity of the signal is proportional to the amount of CPDs present in the DNA sample. Quantify and compare the levels of CPDs in treated versus untreated cells.
-
Modulation of Key Signaling Pathways
This compound's photoprotective effects are underpinned by its ability to modulate critical intracellular signaling pathways that are dysregulated by UV radiation.
The Nrf2/ARE Pathway: Bolstering Endogenous Antioxidant Defenses
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[2][19] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[19][20] this compound has been shown to activate the Nrf2 pathway, thereby enhancing the skin's intrinsic antioxidant capacity.[21]
Diagram 1: this compound's Activation of the Nrf2/ARE Pathway
References
- 1. Protein Kinases and Transcription Factors Activation in Response to UV-Radiation of Skin: Implications for Carcinogenesis [mdpi.com]
- 2. Frontiers | Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 [frontiersin.org]
- 3. zen-bio.com [zen-bio.com]
- 4. itserly.com [itserly.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Protective Effects of a New this compound Derivative against UVB-Induced Damage in Skin Cell Model and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dermatological applications of the flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Prostaglandin E2 ELISA Kit (ab287802) is not available | Abcam [abcam.com]
- 14. abcam.cn [abcam.cn]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclobutane pyrimidine dimers from UVB exposure induce a hypermetabolic state in keratinocytes via mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Activation of Nrf2 by this compound Attenuates Palmitic Acid-Induced Endothelial Cell Oxidative Stress via AMPK-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Phloretin: A Multifaceted Antimicrobial Agent – A Technical Guide for Researchers
This guide provides an in-depth exploration of the antimicrobial properties of phloretin, a dihydrochalcone found predominantly in apples and their derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's action against a spectrum of microbial pathogens, supported by detailed experimental protocols and data-driven insights. Our focus is to elucidate the scientific rationale behind experimental designs and to offer a robust framework for future investigations into this promising natural compound.
Introduction: this compound as a Bioactive Dihydrochalcone
This compound, [3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone], is a flavonoid that has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Beyond these well-documented attributes, a growing body of evidence highlights its potent antimicrobial capabilities.[2] This guide will systematically dissect the antimicrobial profile of this compound, moving from its broad-spectrum activity to the nuanced molecular interactions that underpin its efficacy. A key aspect to consider is the structure-activity relationship; studies have shown that the aglycone form (this compound) possesses significantly higher antimicrobial activity compared to its glycosylated derivatives like phlorizin, where the sugar moiety diminishes its effect.[3]
Broad-Spectrum Antimicrobial Activity of this compound
This compound exhibits inhibitory effects against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[3][4][5] This broad-spectrum activity makes it a compelling candidate for further development as a therapeutic agent.
Antibacterial Spectrum
This compound has demonstrated notable activity against various bacterial species. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Listeria monocytogenes.[3] Its efficacy extends to some Gram-negative bacteria as well, including Salmonella typhimurium and Escherichia coli.[1][3]
Antifungal Activity
The antifungal properties of this compound are prominently observed against the opportunistic pathogen Candida albicans. It has been shown to inhibit its growth and virulence factors.[4][6]
Antiviral Properties
Emerging research has also pointed towards the antiviral potential of this compound. For instance, it has been shown to inhibit the propagation of the Zika virus (ZIKV).[5][7]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Candida albicans | SC5314 | 74.55 | ~272 | [4][6] |
| Staphylococcus aureus (MRSA) | CCARM0027 | - | 64 | [1] |
| Propionibacterium acnes | - | - | 16-32 | [1] |
| Escherichia coli | KCTC1682 | - | 512 | [1] |
| Salmonella typhimurium | KCTC1926 | - | 512 | [1] |
| Bacillus subtilis | KCTC1021 | - | 128 | [1] |
| Zika Virus (African genotype) | MR766 | - | 22.85 (EC50) | [5][7] |
| Zika Virus (Puerto Rico genotype) | PRVABC59 | - | 9.31 (EC50) | [5][7] |
Core Mechanisms of Antimicrobial Action
The antimicrobial efficacy of this compound is not attributed to a single mode of action but rather a convergence of multiple disruptive effects on microbial physiology and virulence. This multi-targeted approach is advantageous as it may reduce the likelihood of microbial resistance development.
Disruption of Biofilm Formation
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has demonstrated a potent ability to inhibit biofilm formation in a variety of pathogens.
In Candida albicans, this compound inhibits biofilm formation and suppresses the crucial yeast-to-hyphae transition, a key virulence trait.[4][6] This is achieved through the downregulation of hypha-associated genes.[4] For bacterial pathogens like Serratia marcescens, this compound has been shown to significantly reduce biofilm biomass.[8]
Interference with Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. This compound acts as a quorum sensing inhibitor (QSI).
In Serratia marcescens, this compound has been observed to inhibit the secretion of acyl-homoserine lactones (AHLs), which are key signaling molecules in Gram-negative QS systems.[8] This disruption of QS leads to a downstream reduction in the production of virulence factors such as proteases and prodigiosin.[8]
Enzymatic Inhibition
This compound can directly target and inhibit key microbial enzymes that are crucial for survival and virulence.
A notable example is its effect on Staphylococcus aureus Sortase B (SrtB), a vital virulence factor. This compound has been shown to inhibit SrtB activity, thereby reducing the ability of S. aureus to cause cell injury and inflammation.[9][10] Molecular docking studies suggest that this compound directly binds to the active pocket of SrtB, blocking substrate access.[9] In Vibrio parahaemolyticus, this compound inhibits the activity of ATPase, β-galactosidase, and respiratory chain dehydrogenase.[11][12]
Alteration of Cell Membrane Permeability
The integrity of the microbial cell membrane is paramount for its survival. This compound can disrupt this critical barrier, leading to increased permeability and subsequent cell death. Treatment of Vibrio parahaemolyticus with this compound results in substantial damage to cell integrity, leading to a notable reduction in intracellular components like proteins, ATP, and DNA.[11] This is often accompanied by an elevation of intracellular reactive oxygen species (ROS).[11]
Antiviral Mechanism of Action
In the context of viral infections, this compound's mechanism can be host-directed. In the case of the Zika virus, this compound, a known glucose transporter inhibitor, interferes with cellular glucose utilization pathways that are essential for viral propagation.[5][13][14] This leads to a significant decrease in infectious viral titers.[5][15] The antiviral effect is also associated with reduced phosphorylation of the Akt/mTOR pathways, which are crucial for cell survival and proliferation.[7]
Experimental Protocols for Evaluating this compound's Antimicrobial Properties
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide detailed methodologies for key assays used to characterize the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a cornerstone for quantifying the antimicrobial potency of a compound.[16][17][18][19]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline, PBS)
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions: a. In the first column of the microtiter plate, add 100 µL of a 2x working solution of this compound in the appropriate broth. b. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.[16]
-
Inoculum Preparation: a. From a fresh culture, prepare a microbial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] b. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18]
-
Inoculation: a. Add 100 µL of the standardized inoculum to each well from column 1 to 11. b. Column 11 serves as a positive control (inoculum without this compound), and column 12 serves as a negative control (broth only).[16]
-
Incubation: a. Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: a. Following incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.[20]
Assessment of Biofilm Inhibition
This assay quantifies the ability of this compound to prevent the formation of biofilms.[21][22]
Objective: To measure the reduction in biofilm biomass in the presence of this compound.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Microbial inoculum
-
Growth medium
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure:
-
Biofilm Formation Inhibition Assay: a. In a 96-well plate, add 100 µL of microbial suspension (adjusted to a suitable starting OD) and 100 µL of growth medium containing various concentrations of this compound. b. Include control wells with no this compound. c. Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, often with gentle shaking).[21]
-
Quantification of Biofilm: a. After incubation, carefully remove the planktonic cells by aspiration and wash the wells gently with sterile PBS. b. Air-dry the plate. c. Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature. d. Remove the crystal violet solution and wash the wells with water to remove excess stain. e. Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.[23] f. Quantify the biofilm biomass by measuring the absorbance at a wavelength of 570-595 nm.
Evaluation of Microbial Membrane Permeability
Fluorescent probes are valuable tools for assessing damage to microbial membranes.[24][25][26]
Objective: To determine if this compound increases the permeability of microbial membranes.
Materials:
-
Fluorescent probes:
-
Bacterial suspension
-
Buffer (e.g., PBS)
-
Fluorometer or fluorescence microscope
Procedure (General):
-
Grow and harvest bacteria to the desired growth phase. Resuspend the cells in a suitable buffer.
-
Treat the bacterial suspension with various concentrations of this compound.
-
Add the fluorescent probe to the suspension.
-
Measure the change in fluorescence over time. An increase in fluorescence indicates that the probe has entered the cell due to membrane damage.[24][26]
Quorum Sensing Inhibition Assay
The Chromobacterium violaceum bioassay is a common method to screen for QS inhibitors.[27][28][29] This bacterium produces a purple pigment, violacein, which is under the control of a QS system.
Objective: To assess the ability of this compound to inhibit violacein production in C. violaceum as an indicator of QS inhibition.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound
-
96-well microtiter plate
Procedure:
-
Prepare an overnight culture of C. violaceum in LB broth.
-
In a 96-well plate, add LB broth containing various concentrations of this compound.
-
Inoculate the wells with the C. violaceum culture.
-
Incubate the plate at 30°C for 24-48 hours.
-
Visually assess the inhibition of purple pigment production.
-
For quantitative analysis, extract the violacein from the bacterial pellet (e.g., using DMSO) and measure the absorbance at 585-595 nm.[28] It is crucial to also measure bacterial growth (OD600) to ensure that the reduction in violacein is not due to bactericidal or bacteriostatic effects.[27]
Synergistic Potential with Conventional Antibiotics
An exciting area of research is the potential for this compound to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains or allowing for lower therapeutic doses. Preliminary evidence suggests that flavonoids, including this compound, can demonstrate inhibitory effects on biofilms of multidrug-resistant bacteria.[30] Further investigation into these synergistic interactions is warranted.
Conclusion and Future Directions
This compound has emerged as a natural compound with a compelling and multifaceted antimicrobial profile. Its ability to disrupt biofilms, interfere with quorum sensing, inhibit crucial enzymes, and compromise membrane integrity makes it a promising candidate for the development of novel antimicrobial therapies. The detailed protocols provided in this guide offer a framework for researchers to systematically evaluate and build upon the existing knowledge of this compound's antimicrobial properties.
Future research should focus on in vivo efficacy studies to translate these in vitro findings into potential clinical applications. Furthermore, a deeper understanding of the synergistic effects of this compound with conventional antibiotics could pave the way for innovative combination therapies to combat the growing threat of antimicrobial resistance. The continued exploration of this compound's mechanisms of action will undoubtedly unveil new avenues for its application in infectious disease management.
References
- 1. Target Proteins of this compound for Its Anti-Inflammatory and Antibacterial Activities Against Propionibacterium acnes-Induced Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and antimicrobial activity of this compound and its glycosilated derivatives present in apple and kumquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inhibits Zika virus infection by interfering with cellular glucose utilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Natural Products and Derivatives as Potential Zika virus Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduces cell injury and inflammation mediated by Staphylococcus aureus via targeting sortase B and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial Activity of this compound Against Vibrio parahaemolyticus and Its Application in Seafood | Scilit [scilit.com]
- 12. Antibacterial Activity of this compound Against Vibrio parahaemolyticus and Its Application in Seafood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in the Development of Therapeutics Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advancement in the Development of Therapeutics Against Zika Virus Infection [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. frontiersin.org [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 29. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Development and Characterization of Phloretin-Loaded Nanoparticles for Advanced Drug Delivery
Abstract
Phloretin, a natural dihydrochalcone found predominantly in apples, exhibits a wide spectrum of therapeutic properties, including potent antioxidant, anti-inflammatory, and antitumor activities.[1][2][3] However, its clinical translation is significantly hampered by poor aqueous solubility and low bioavailability, which limit its efficacy when administered via conventional methods.[2][3][4] Nanoencapsulation offers a robust strategy to overcome these limitations. By incorporating this compound into polymeric nanoparticles, it is possible to enhance its solubility, improve stability, control its release profile, and potentially target it to specific tissues.[5][6] This document provides a comprehensive, in-depth guide for researchers and drug development professionals on the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles using a reliable and widely adopted emulsification-solvent evaporation technique.
Rationale and Method Selection
The Case for Nano-Encapsulating this compound
The primary challenge in harnessing the therapeutic potential of this compound is its hydrophobic nature. This leads to poor absorption in the gastrointestinal tract and rapid metabolism, resulting in low systemic availability.[2][3] Nanoparticle-based drug delivery systems address these issues directly by:
-
Enhancing Solubility: Encapsulating this compound within a nanoparticle matrix creates a stable colloidal dispersion in aqueous media, effectively increasing its apparent solubility.[7]
-
Improving Bioavailability: Nanoparticles can protect this compound from premature degradation in the biological environment and facilitate its transport across biological membranes.[2][6]
-
Enabling Controlled Release: The polymer matrix can be engineered to release the encapsulated this compound in a sustained manner, maintaining therapeutic concentrations over a prolonged period and reducing the need for frequent dosing.[8]
Why Emulsification-Solvent Evaporation?
Several techniques exist for nanoparticle fabrication, including nanoprecipitation and high-pressure homogenization.[9][10] For this guide, we focus on the oil-in-water (o/w) single emulsion-solvent evaporation method . This technique is particularly well-suited for encapsulating hydrophobic drugs like this compound into biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA).[8][11][12]
Causality Behind the Choice:
-
Versatility & Control: The method allows for significant control over particle size and drug loading by modulating process parameters.[13]
-
High Encapsulation Efficiency: It is highly effective for hydrophobic compounds, minimizing drug loss during formulation.
-
Established & Scalable: The technique is well-documented in scientific literature and is scalable from the laboratory bench to industrial production.[14]
-
Biocompatibility: PLGA is an FDA-approved polymer known for its excellent biocompatibility and biodegradability, breaking down into naturally occurring lactic and glycolic acids.[8]
Part I: Formulation of this compound-Loaded PLGA Nanoparticles
This section provides a detailed protocol for preparing this compound-loaded nanoparticles (Ph-PLGA-NPs).
Workflow Overview
The process involves dissolving the drug and polymer in a water-immiscible organic solvent, emulsifying this organic phase in an aqueous solution containing a stabilizer, and finally removing the solvent to precipitate the nanoparticles.
Caption: Workflow for nanoparticle synthesis via emulsion-solvent evaporation.
Materials, Reagents, and Equipment
| Category | Item | Specifications |
| Actives | This compound | >98% purity |
| Polymers | Poly(lactic-co-glycolic acid) (PLGA) | 50:50 lactide:glycolide, MW 15-30 kDa |
| Solvents | Ethyl Acetate or Dichloromethane (DCM) | HPLC Grade |
| Stabilizers | Poly(vinyl alcohol) (PVA) | 87-89% hydrolyzed, MW 13-23 kDa |
| Reagents | Deionized (DI) Water | 18.2 MΩ·cm |
| Trehalose (Cryoprotectant) | For lyophilization | |
| Equipment | High-speed homogenizer (e.g., IKA Ultra-Turrax) | - |
| Magnetic stirrer with stir bars | - | |
| High-speed refrigerated centrifuge | - | |
| Rotary evaporator (optional, for faster evaporation) | - | |
| Freeze-dryer (Lyophilizer) | For long-term storage | |
| Analytical balance, Spatulas, Glass beakers, Volumetric flasks | Standard laboratory grade |
Step-by-Step Formulation Protocol
1. Preparation of the Organic Phase (Oil Phase): a. Accurately weigh 10 mg of this compound and 100 mg of PLGA. b. Dissolve both components in 2 mL of ethyl acetate in a glass vial. c. Gently vortex or sonicate until a clear, homogenous solution is formed. This solution is the "oil" phase of the emulsion.
2. Preparation of the Aqueous Phase (Water Phase): a. Prepare a 2% w/v PVA solution by dissolving 200 mg of PVA in 10 mL of DI water. b. Heat the solution to ~60°C while stirring to ensure complete dissolution. Cool to room temperature before use. The PVA acts as a surfactant, preventing nanoparticle aggregation during formation.
3. Emulsification: a. Add the 2 mL organic phase dropwise into the 10 mL aqueous phase under continuous high-speed homogenization. b. Homogenize at 15,000 rpm for 5 minutes. Maintain the beaker in an ice bath to prevent excessive heating. This critical step creates a fine oil-in-water emulsion where tiny droplets of the drug-polymer solution are dispersed in water.
4. Solvent Evaporation: a. Transfer the resulting emulsion to a larger beaker and add 15 mL of DI water to facilitate solvent removal. b. Place the beaker on a magnetic stirrer and stir at 500 rpm for 3-4 hours at room temperature, leaving the beaker uncovered. As the ethyl acetate evaporates, the PLGA precipitates and solidifies, entrapping the this compound to form solid nanoparticles.
5. Nanoparticle Recovery and Washing: a. Transfer the nanoparticle suspension to centrifuge tubes. b. Centrifuge at 18,000 x g for 20 minutes at 4°C. c. Discard the supernatant, which contains residual PVA and any unencapsulated this compound. d. Resuspend the nanoparticle pellet in 10 mL of fresh DI water by gentle vortexing or sonication. e. Repeat the centrifugation and washing steps two more times. This washing process is crucial for removing impurities that can affect stability and cause toxicity.
6. Final Processing: a. For immediate use: Resuspend the final pellet in a suitable buffer (e.g., PBS). b. For long-term storage: Resuspend the pellet in a 5% w/v trehalose solution (cryoprotectant). Flash-freeze the suspension in liquid nitrogen and lyophilize for 48 hours to obtain a dry powder.
Part II: Physicochemical Characterization of Nanoparticles
Thorough characterization is essential to ensure the formulation is reproducible, stable, and fit for purpose.
Particle Size, Polydispersity, and Zeta Potential
Principle: Dynamic Light Scattering (DLS) measures the Brownian motion of particles to determine their hydrodynamic diameter and Polydispersity Index (PDI), a measure of size distribution uniformity. Zeta potential is measured via electrophoretic light scattering and indicates the surface charge, which is a key predictor of colloidal stability.
Protocol:
-
Dilute the nanoparticle suspension (approx. 1:100) in DI water to achieve a suitable particle count rate.
-
Equilibrate the sample at 25°C for 2 minutes within the instrument.
-
Perform three consecutive measurements for each sample.
Data Interpretation:
| Parameter | Typical Expected Value | Significance |
| Mean Particle Size | 100 - 300 nm | Influences circulation time, cellular uptake, and biodistribution.[15] |
| PDI | < 0.25 | A lower PDI indicates a more homogenous and monodisperse nanoparticle population.[5] |
| Zeta Potential | < -20 mV or > +20 mV | A high absolute value indicates strong repulsive forces between particles, preventing aggregation.[16] |
Encapsulation Efficiency (EE) and Drug Loading (DL)
Principle: These parameters quantify the amount of drug successfully incorporated into the nanoparticles. We will use an indirect method by measuring the amount of free this compound in the supernatant after the first centrifugation step.
Protocol:
-
Collect the supernatant from the first centrifugation wash (Step 2.3.5.c).
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a pre-established calibration curve via UV-Vis Spectrophotometry (at ~288 nm) or HPLC.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total this compound - Free this compound) / Total this compound * 100
-
DL (%) = (Total this compound - Free this compound) / Total Nanoparticle Weight * 100
Expected Results: For this method, an EE of >80% is typically achievable.
| Parameter | Formula | Example Calculation |
| Total this compound | Initial amount used in formulation | 10 mg |
| Free this compound | Concentration in supernatant × Total volume of aqueous phase | 0.1 mg/mL × 10 mL = 1 mg |
| Total Nanoparticle Weight | Initial Polymer + Initial Drug | 100 mg + 10 mg = 110 mg |
| Encapsulation Efficiency (EE) | ((10mg - 1mg) / 10mg) * 100 | 90% |
| Drug Loading (DL) | ((10mg - 1mg) / 110mg) * 100 | 8.18% |
In Vitro Drug Release Study
Principle: A dialysis bag diffusion technique is used to simulate the release of this compound from the nanoparticles into a physiological medium over time.[17][18] The large volume of external medium ensures "sink conditions," meaning the concentration of released drug remains low, preventing equilibrium from stopping further release.
Caption: Diagram of an in vitro drug release study using the dialysis method.
Protocol:
-
Prepare Release Medium: Phosphate-Buffered Saline (PBS, pH 7.4) containing 0.5% Tween 80. The surfactant is necessary to maintain sink conditions by solubilizing the released hydrophobic this compound.
-
Prepare Sample: Accurately measure an amount of Ph-PLGA-NP suspension equivalent to 2 mg of this compound. Place it inside a dialysis bag (MWCO 12-14 kDa).
-
Setup: Suspend the sealed dialysis bag in 100 mL of the release medium in a beaker. Place on a magnetic stirrer at 100 rpm and maintain the temperature at 37°C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Analyze the this compound concentration in the collected samples by UV-Vis or HPLC.
-
Data Plotting: Calculate the cumulative percentage of drug released over time and plot the results. A sustained release profile, characterized by an initial burst followed by a slow, steady release, is typically observed.
Part III: In Vitro Cellular Evaluation
Once characterized, the nanoparticles must be tested in a relevant cell model to assess their biological activity and safety.
Cellular Uptake and Cytotoxicity Workflow
This workflow outlines the basic steps for evaluating how cells interact with the formulated nanoparticles.
Caption: General workflow for in vitro cellular studies of nanoparticles.
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing an indirect measure of cell viability. This is crucial for confirming that the nanoparticles themselves (blank NPs) are non-toxic and that the Ph-PLGA-NPs exert a therapeutic effect.[15][19][20]
Protocol:
-
Seed a cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound, blank PLGA nanoparticles, and Ph-PLGA-NPs in cell culture medium.
-
Replace the old medium with the nanoparticle/drug-containing medium and incubate for 48 or 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours until formazan crystals form.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. The results should demonstrate that Ph-PLGA-NPs are more cytotoxic to cancer cells than free this compound, especially at lower concentrations, highlighting the benefit of the nano-formulation.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size (>500 nm) | Insufficient homogenization energy; Polymer concentration too high; Ineffective stabilizer. | Increase homogenization speed/time; Decrease PLGA concentration; Increase PVA concentration in the aqueous phase. |
| High PDI (>0.4) | Non-uniform homogenization; Ostwald ripening. | Ensure consistent homogenization; Use a saturated aqueous phase or a solvent with lower water solubility. |
| Low Encapsulation Efficiency (<60%) | Drug partitioning into the aqueous phase; Premature drug precipitation. | Use a more water-immiscible solvent (e.g., DCM instead of Ethyl Acetate); Increase polymer-to-drug ratio.[21] |
| Nanoparticle Aggregation after Washing | Incomplete removal of PVA; Insufficient surface charge. | Ensure thorough washing steps; Confirm zeta potential is sufficiently high. If not, consider alternative stabilizers. |
| Initial Burst Release Too High (>40%) | Significant amount of drug adsorbed on the nanoparticle surface. | Improve washing steps post-formulation; Consider using a polymer with a higher molecular weight for a denser core. |
References
- 1. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Transdermal Delivery of this compound by Gallic Acid Microparticles [mdpi.com]
- 4. Nanostructured lipid carriers for the encapsulation of this compound: preparation and in vitro characterization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound–Chitosan Nanoparticles and Tamoxifen: Synergistic Modulation of BRCA Genes and Enhanced Sensitization in Breast Cancer [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Innovative hydrogel containing polymeric nanocapsules loaded with this compound: Enhanced skin penetration and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. mdpi.com [mdpi.com]
- 11. Emulsification-solvent evaporation technique: Significance and symbolism [wisdomlib.org]
- 12. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles. | Semantic Scholar [semanticscholar.org]
- 13. benthamscience.com [benthamscience.com]
- 14. kinampark.com [kinampark.com]
- 15. dovepress.com [dovepress.com]
- 16. This compound-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 21. kinampark.com [kinampark.com]
Application Notes & Protocols: In Vivo Animal Models for Studying Phloretin Efficacy
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Therapeutic Potential of Phloretin In Vivo
This compound, a dihydrochalcone flavonoid abundant in apples and strawberries, has garnered significant scientific interest for its multifaceted pharmacological activities.[1] Preclinical studies have illuminated its potent antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] These beneficial effects are largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, Nrf2, and AMPK.[2]
However, the translation of these promising in vitro findings into tangible therapeutic applications is contingent upon rigorous in vivo validation. A significant hurdle in the clinical development of this compound is its poor oral bioavailability, estimated to be around 8.67%.[3] This necessitates the exploration of various administration routes and advanced formulations, such as nanoemulsions and nanospanlastics, to enhance its systemic exposure and therapeutic efficacy.[4][5][6]
This comprehensive guide provides detailed application notes and standardized protocols for leveraging various in vivo animal models to investigate the efficacy of this compound across a spectrum of disease states. The subsequent sections are designed to equip researchers with the necessary knowledge to design, execute, and interpret in vivo studies with this compound, thereby accelerating its journey from the laboratory to potential clinical applications.
II. Foundational Knowledge for In Vivo Studies with this compound
A. Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is paramount for designing effective in vivo experiments. As a substrate for P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), its absorption is actively regulated.[[“]] Researchers should consider that after oral administration, this compound exhibits a plasma concentration-time curve with two peaks, which is likely due to enterohepatic circulation and intestinal efflux.[3]
To overcome the challenge of low oral bioavailability, various formulation strategies have been explored:
-
Nanoemulsions: These formulations can significantly enhance the oral bioavailability of this compound.[4]
-
Nanospanlastics: These have been shown to be effective in delivering this compound for the treatment of colon cancer in mice.[5][6]
-
Cyclodextrin Complexation: This approach can improve the water solubility and stability of this compound.[8][9]
B. Safety and Toxicology
The safety profile of this compound appears to be dose-dependent. While some studies have reported toxicity at higher doses, particularly with intraperitoneal administration, others have found it to be safe for oral administration.[10] It is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) for the specific animal model and administration route being used.
III. In Vivo Animal Models for this compound Efficacy Studies
This section details the protocols for inducing various disease states in animal models and the subsequent administration of this compound for efficacy evaluation.
A. Diabetes Mellitus: Streptozotocin (STZ)-Induced Model
The STZ-induced diabetes model is a widely used and well-characterized model for both Type 1 and Type 2 diabetes. STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.[11]
1. Induction Protocol (Type 1 Diabetes Model):
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used due to their sensitivity to STZ.[11][12]
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight prior to STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-65 mg/kg body weight.[12][13]
-
Confirm the induction of diabetes 3-5 days post-injection by measuring blood glucose levels from a tail vein blood sample. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic.[11][14]
-
2. This compound Administration:
-
Route: Oral gavage is a common and effective route for administering this compound in this model.
-
Dosage: Effective doses have been reported in the range of 25-100 mg/kg body weight, administered daily for a period of 4 to 6 weeks.[15][16][17]
-
Vehicle: this compound can be suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral administration.
3. Efficacy Assessment:
-
Blood Glucose and Insulin Levels: Monitor fasting blood glucose levels weekly. At the end of the study, measure serum insulin levels using an ELISA kit.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose metabolism.
-
Histopathology: Collect pancreas, liver, and kidney tissues for histological analysis (e.g., H&E staining) to evaluate tissue damage and the protective effects of this compound.
-
Biochemical Markers: Analyze serum for markers of oxidative stress (e.g., malondialdehyde) and kidney function (e.g., creatinine, BUN).[2]
B. Neurodegenerative Disease: Rotenone-Induced Parkinson's Disease Model
Rotenone, a pesticide, is a potent inhibitor of mitochondrial complex I, and its administration in rodents can replicate many of the pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[18][19][20]
1. Induction Protocol:
-
Animal Model: C57BL/6 mice are a suitable strain for this model.
-
Procedure:
-
Acclimatize mice for at least one week.
-
Prepare a solution of rotenone in a suitable vehicle, such as sunflower oil or a mixture of DMSO and polyethylene glycol.
-
Administer rotenone via daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections at a dose of 1-3 mg/kg body weight for 3-4 weeks.[21] Daily subcutaneous injections have been shown to be more effective in inducing Parkinson's-like symptoms.[19]
-
Monitor animals for the development of motor deficits.
-
2. This compound Administration:
-
Route: Oral gavage is a preferred route for this compound administration in this model.
-
Dosage: Effective doses of 50 and 100 mg/kg body weight, administered daily, have been reported.
-
Vehicle: this compound can be suspended in a 0.5% CMC solution.
3. Efficacy Assessment:
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Immunohistochemistry: At the end of the study, perfuse the brains and collect them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neurodegeneration.
-
Western Blot Analysis: Analyze brain tissue for the expression of proteins related to apoptosis (e.g., Bax, Bcl-2), oxidative stress (e.g., Nrf2, HO-1), and autophagy (e.g., LC3, p62).
C. Skin Inflammation: DNCB-Induced Contact Dermatitis Model
2,4-Dinitrochlorobenzene (DNCB) is a hapten that induces a delayed-type hypersensitivity reaction, mimicking the features of allergic contact dermatitis.[22][23][24]
1. Induction Protocol:
-
Animal Model: BALB/c mice are commonly used for this model.[22]
-
Procedure:
-
Acclimatize mice for one week.
-
Shave the dorsal skin of the mice.
-
Sensitization Phase: Apply a 1% DNCB solution in an acetone/olive oil (4:1) mixture to the shaved dorsal skin.[23][25]
-
Challenge Phase: After 5-7 days, apply a lower concentration of DNCB (e.g., 0.25-0.5%) to the same area to elicit an inflammatory response.[22][23][26] This can be repeated every 2-3 days to maintain the inflammatory state.
-
2. This compound Administration:
-
Route: Both oral gavage and topical application can be investigated.
-
Dosage:
-
Oral: 50 and 100 mg/kg body weight, administered daily.
-
Topical: A formulation of this compound in a suitable cream or gel base can be applied directly to the inflamed skin.
-
-
Vehicle:
-
Oral: 0.5% CMC solution.
-
Topical: A cream or gel base compatible with this compound.
-
3. Efficacy Assessment:
-
Clinical Scoring: Visually score the severity of skin inflammation based on erythema, edema, and scaling.
-
Histopathology: Collect skin biopsies for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Immunohistochemistry: Stain for markers of inflammation, such as mast cells (toluidine blue) and T-cells (CD3).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-6, TNF-α) in serum or skin homogenates using ELISA.[27]
D. Cancer Models
1. Lung Cancer Xenograft Model:
-
Animal Model: Immunocompromised mice, such as athymic nude or SCID mice, are required for xenograft models.[28]
-
Procedure:
-
This compound Administration:
-
Efficacy Assessment:
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers.[29][31]
-
Survival Analysis: Monitor the survival of the animals over time.
-
Immunohistochemistry: Analyze tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[29]
-
Western Blot: Assess the expression of proteins involved in cell cycle regulation and apoptosis (e.g., Bax, Bcl-2).[3]
-
2. Chemically-Induced Colon Cancer Model:
-
Animal Model: Male BALB/c or Swiss albino mice are suitable for this model.
-
Procedure:
-
Administer weekly intraperitoneal injections of 1,2-dimethylhydrazine (DMH) at a dose of 20 mg/kg body weight for several weeks to induce colon tumor formation.[5][6][32][33]
-
Some protocols may also include cycles of dextran sulfate sodium (DSS) in the drinking water to promote inflammation-associated carcinogenesis.[34]
-
-
This compound Administration:
-
Efficacy Assessment:
-
Tumor Incidence and Multiplicity: At the end of the study, sacrifice the animals and count the number and size of tumors in the colon.
-
Histopathology: Analyze colon tissue for the presence of aberrant crypt foci (ACF) and tumors.
-
Biochemical Markers: Measure markers of inflammation and oxidative stress in the colon tissue.
-
IV. Quantitative Data Summary
| Animal Model | Inducing Agent & Dose | This compound Dose & Route | Vehicle | Duration |
| Type 1 Diabetes (Rat) | STZ (40-65 mg/kg, i.p.) | 25-100 mg/kg/day, p.o. | 0.5% CMC | 4-6 weeks |
| Parkinson's Disease (Mouse) | Rotenone (1-3 mg/kg/day, s.c. or i.p.) | 50-100 mg/kg/day, p.o. | 0.5% CMC | 3-4 weeks |
| Contact Dermatitis (Mouse) | DNCB (1% sensitization, 0.25-0.5% challenge) | 50-100 mg/kg/day, p.o. or Topical | 0.5% CMC (oral) | 21 days |
| Lung Cancer Xenograft (Mouse) | LLC cells (1x10^6, s.c.) | 20 mg/kg, every other day, i.p. | 0.9% Saline | Until tumor endpoint |
| Colon Cancer (Mouse) | DMH (20 mg/kg/week, i.p.) | 25-50 mg/kg/day, p.o. | Nanospanlastics | Several weeks |
V. Experimental Protocols: Step-by-Step Methodologies
A. Preparation of this compound for In Vivo Administration
1. Oral Gavage Suspension (0.5% CMC):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Gradually add the this compound powder to the CMC solution while vortexing or stirring continuously to ensure a homogenous suspension.
-
Prepare the suspension fresh daily or store at 4°C for a limited time, ensuring it is well-mixed before each administration.
2. Intraperitoneal Injection Solution (0.9% Saline):
-
Due to this compound's low water solubility, direct dissolution in saline may be challenging. Solubilizing agents may be required.
-
If using a solubilizing agent like PEG, first dissolve this compound in a minimal amount of the agent, then dilute to the final concentration with sterile 0.9% saline.
-
Ensure the final solution is clear and free of precipitates.
-
Filter-sterilize the solution using a 0.22 µm syringe filter before injection.
B. Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with this compound.
VI. Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a network of interconnected signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes.
Caption: Key signaling pathways modulated by this compound in various disease models.
VII. Conclusion and Future Directions
The in vivo animal models detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By carefully selecting the appropriate model, administration route, and efficacy endpoints, researchers can generate high-quality data to support the therapeutic potential of this promising natural compound. Future research should continue to focus on optimizing this compound delivery systems to enhance its bioavailability and on exploring its efficacy in a wider range of disease models. The synergistic effects of this compound with existing therapies, as demonstrated in cancer studies, also represent a promising avenue for future investigation.[3]
VIII. References
-
STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. --INVALID-LINK--
-
Streptozotocin (STZ) - Induced Diabetes. Bio-protocol. --INVALID-LINK--
-
Dehghan, F., Hajiaghaalipour, F., Yusof, A., Muniandy, S., Hosseini, S. A., Heydari, S., & Salim, L. Z. A. (2016). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI journal, 15, 594. --INVALID-LINK--
-
Rotenone-Induced Parkinson's Protocol. MedChemExpress. --INVALID-LINK--
-
Nadeem, M. S., Al-Harbi, M. M., Ahmad, S. F., Ahmad, M., Aldosari, N. F., Al-Qahtani, M. H., & Al-Harbi, M. M. (2018). Rotenone model of Parkinson's disease: The dosing options in mice revisited. Journal of the Neurological Sciences, 393, 145-146. --INVALID-LINK--
-
Inden, M., Kitamura, Y., Takeuchi, S., Yanagida, T., Takata, K., Kobayashi, Y., ... & Akaike, A. (2011). Parkinsonian rotenone mouse model: reevaluation of long-term administration of rotenone in C57BL/6 mice. Biological and Pharmaceutical Bulletin, 34(1), 92-96. --INVALID-LINK--
-
Streptozotocin (STZ) Induced Diabetes. Creative Biolabs. --INVALID-LINK--
-
Malekpour, M., Etebari, A., Hezarosi, M., Anissian, A., & Karimi, F. (2022). Mouse Model of Irritant Contact Dermatitis. Iranian Journal of Pharmaceutical Research: IJPR, 21(1), e127113. --INVALID-LINK--
-
Rana, S., & Sharma, S. (2021). Establishment of a DNCB-induced contact dermatitis mouse model and... ResearchGate. --INVALID-LINK--
-
Streptozotocin (STZ) Induced Diabetes Mellitus Animal Model. Yeasen. --INVALID-LINK--
-
Tang, J., Xiong, W., Chen, H., Zhang, Y., Wang, Y., & Li, J. (2025). Combination treatment with this compound enhances the anti-tumor efficacy of radiotherapy in lung cancer models. Discover Oncology, 16(1), 1-11. --INVALID-LINK--
-
Al-Sanea, M. M., El-Toukhi, M. A., Abdel-Wahab, M. F., El-Sayed, M. A., & Abdel-Ghaffar, A. R. (2024). This compound-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice. ResearchGate. --INVALID-LINK--
-
Al-Sanea, M. M., El-Toukhi, M. A., Abdel-Wahab, M. F., El-Sayed, M. A., & Abdel-Ghaffar, A. R. (2024). This compound-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice. Heliyon, 10(24), e34193. --INVALID-LINK--
-
Tang, J., Xiong, W., Chen, H., Zhang, Y., Wang, Y., & Li, J. (2021). Synergistic Effect of this compound Combined With Radiotherapy on Lung Cancer. ResearchGate. --INVALID-LINK--
-
Nagatsu, T., Mogi, M., Ichinose, H., & Togari, A. (2016). The Rotenone Models Reproducing Central and Peripheral Features of Parkinson’s Disease. International journal of molecular sciences, 17(1), 85. --INVALID-LINK--
-
Tuli, H. S., Rath, P., Chauhan, A., Ramniwas, S., Vashishth, K., Varol, M., ... & Aggarwal, V. (2022). This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions. Molecules, 27(24), 8886. --INVALID-LINK--
-
Malekpour, M., Etebari, A., Hezarosi, M., Anissian, A., & Karimi, F. (2022). Allergic contact dermatitis experimental protocol. ResearchGate. --INVALID-LINK--
-
Lopachin, R. M., & Gavin, T. (2018). This compound cytoprotection and toxicity. Chemico-biological interactions, 296, 73-80. --INVALID-LINK--
-
Wang, L., Zhang, Y., Wang, M., Xu, M., & Wang, H. (2017). This compound exerts hypoglycemic effect in streptozotocin-induced diabetic rats and improves insulin resistance in vitro. Drug design, development and therapy, 11, 313. --INVALID-LINK--
-
Syed, D. N., Khan, N., Afaq, F., & Mukhtar, H. (2019). Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone. Molecules, 24(2), 275. --INVALID-LINK--
-
Kumar, S., & Singh, A. (2017). Mouse model of DNCB-induced atopic dermatitis. Semantic Scholar. --INVALID-LINK--
-
Wang, L., Zhang, Y., Wang, M., Xu, M., & Wang, H. (2017). This compound exerts hypoglycemic effect in streptozotocin-induced diabetic rats and improves insulin resistance in vitro. Drug design, development and therapy, 11, 313. --INVALID-LINK--
-
Wang, L., Zhang, Y., Wang, M., Xu, M., & Wang, H. (2017). (PDF) this compound exerts hypoglycemic effect in streptozotocin-induced diabetic rats and improves insulin resistance in vitro. ResearchGate. --INVALID-LINK--
-
Kopp, T., & Wawroschek, S. (2022). Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model. International Journal of Molecular Sciences, 23(19), 11867. --INVALID-LINK--
-
Li, Y., Zhang, J., Wang, Y., Li, S., Wang, Y., & Zhang, Y. (2025). Preparation, in vitro and in vivo evaluation of this compound-loaded TPGS/Pluronic F68 modified mixed micelles with enhanced bioavailability and anti-ageing activity. Journal of Drug Targeting, 33(1), 1167-1178. --INVALID-LINK--
-
Tang, J., Xiong, W., Chen, H., Zhang, Y., Wang, Y., & Li, J. (2025). (PDF) Combination treatment with this compound enhances the anti-tumor efficacy of radiotherapy in lung cancer models. ResearchGate. --INVALID-LINK--
-
Tuli, H. S., Rath, P., Chauhan, A., Ramniwas, S., Vashishth, K., Varol, M., ... & Aggarwal, V. (2022). This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions. Molecules, 27(24), 8886. --INVALID-LINK--
-
Kum, J. E., Lee, S. J., Park, Y. M., & Kim, Y. (2016). Evaluation of anti-acne properties of this compound in vitro and in vivo. International journal of cosmetic science, 38(1), 85-92. --INVALID-LINK--
-
Parang, B., & Rosenblatt, G. (2016). Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine. Cold Spring Harbor protocols, 2016(8), pdb-prot088204. --INVALID-LINK--
-
Weng, H., Wu, D., Zhang, C., Xu, Y., & Yang, J. (2022). This compound ameliorates diabetes-induced endothelial injury through AMPK-dependent anti-EndMT pathway. Pharmacological research, 179, 106205. --INVALID-LINK--
-
Al-Sanea, M. M., El-Toukhi, M. A., Abdel-Wahab, M. F., El-Sayed, M. A., & Abdel-Ghaffar, A. R. (2024). This compound-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice. Heliyon, 10(24), e34193. --INVALID-LINK--
-
Wang, L., Zhang, Y., Wang, M., Xu, M., & Wang, H. (2019). Beneficial effects of combination therapy of this compound and metformin in streptozotocin-induced diabetic rats and improved insulin sensitivity in vitro. Food & function, 10(12), 7799-7810. --INVALID-LINK--
-
Li, Y., Wang, Y., Sun, Y., Wen, X., & Zhou, Y. (2018). Preparation and characterization of this compound by complexation with cyclodextrins. New Journal of Chemistry, 42(14), 11763-11772. --INVALID-LINK--
-
Chen, Y., Zhang, Y., Wang, L., Wang, M., & Wang, H. (2020). Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self-nanoemulsions. Food science & nutrition, 8(7), 3545-3558. --INVALID-LINK--
-
The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action. MDPI. --INVALID-LINK--
-
Mura, P. (2023). Transdermal Delivery of this compound by Gallic Acid Microparticles. Pharmaceutics, 15(3), 968. --INVALID-LINK--
-
Al-Sanea, M. M., & Abdel-Wahab, M. F. (2023). Formulation, characterization, pharmacokinetics and antioxidant activity of this compound oral granules. Journal of Drug Delivery Science and Technology, 88, 104888. --INVALID-LINK--
-
Formulation, characterization, pharmacokinetics and antioxidant activity of this compound oral granules. Pharma Excipients. --INVALID-LINK--
-
Therapeutic Delivery of this compound by Mixed Emulsifier-Stabilized Nanoemulsion Alleviated Cerebral Ischemia/Reperfusion Injury. PubMed Central. --INVALID-LINK--
-
Kum, J. E., Lee, S. J., Park, Y. M., & Kim, Y. (2016). Evaluation of anti-acne properties of this compound in vitro and in vivo. ResearchGate. --INVALID-LINK--
-
Tanaka, T., Kohno, H., Suzuki, R., Yamada, Y., Sugie, S., & Mori, H. (2004). A novel inflammation-related mouse colon carcinogenesis model induced by azoxymethane and dextran sodium sulfate. Cancer science, 95(12), 965-970. --INVALID-LINK--
-
Kim, J., Durai, P., Jeon, D., Jung, I. D., Lee, S. J., Park, Y. M., & Kim, Y. (2018). Target Proteins of this compound for Its Anti-Inflammatory and Antibacterial Activities Against Propionibacterium acnes-Induced Skin Infection. Biomolecules & therapeutics, 26(6), 565. --INVALID-LINK--
-
Li, Y., Wang, Y., Sun, Y., Wen, X., & Zhou, Y. (2018). Preparation and Characterization of this compound by Complexation with Cyclodextrins. ResearchGate. --INVALID-LINK--
-
Preclinical Murine Models for Lung Cancer: Clinical Trial Applications. PubMed Central. --INVALID-LINK--
-
A Method for Orthotopic Transplantation of Lung Cancer in Mice. PubMed Central. --INVALID-LINK--
-
Casarini, T. A., & Guterres, S. S. (2020). Dermatological applications of the flavonoid this compound. European journal of pharmacology, 889, 173593. --INVALID-LINK--
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates diabetes-induced endothelial injury through AMPK-dependent anti-EndMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Parkinsonian Rotenone Mouse Model: Reevaluation of Long-Term Administration of Rotenone in C57BL/6 Mice [jstage.jst.go.jp]
- 11. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 12. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. This compound exerts hypoglycemic effect in streptozotocin-induced diabetic rats and improves insulin resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound exerts hypoglycemic effect in streptozotocin-induced diabetic rats and improves insulin resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdsabstracts.org [mdsabstracts.org]
- 20. Parkinsonian rotenone mouse model: reevaluation of long-term administration of rotenone in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Rotenone Models Reproducing Central and Peripheral Features of Parkinson’s Disease [mdpi.com]
- 22. brieflands.com [brieflands.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Combination treatment with this compound enhances the anti-tumor efficacy of radiotherapy in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. This compound-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A novel mouse model for colitis-associated colon carcinogenesis induced by 1,2-dimethylhydrazine and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Enhancing the Aqueous Solubility of Phloretin for Research and Drug Development
Abstract
Phloretin, a natural dihydrochalcone predominantly found in apples, exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] However, its therapeutic potential is significantly hampered by its poor aqueous solubility and low bioavailability.[3][4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on various advanced techniques to enhance the aqueous solubility of this compound. We will delve into the mechanistic principles and provide detailed, field-proven protocols for cyclodextrin complexation, nanoencapsulation strategies (liposomes and nanostructured lipid carriers), and solid dispersion technology. The objective is to equip researchers with the practical knowledge to overcome the solubility challenges associated with this compound, thereby unlocking its full therapeutic promise.
Introduction: The this compound Solubility Challenge
This compound (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone) is a promising natural compound with a molecular formula of C15H14O5.[8] Despite its significant biological activities, its practical application in aqueous-based formulations for in vitro and in vivo studies is limited. This compound is classified as a Biopharmaceutics Classification System (BCS) class II drug, characterized by low solubility and high permeability.[5] Its aqueous solubility is reported to be as low as 0.123 mg/mL at 16°C and approximately 0.2 mM.[4][9] This poor water solubility can lead to incomplete dissolution, erratic absorption, and consequently, suboptimal therapeutic efficacy.
This guide will explore scientifically validated techniques to address this critical limitation. Each section will provide the theoretical framework, a detailed experimental protocol, and expected outcomes to enable researchers to effectively implement these methods.
Complexation with Cyclodextrins
Mechanism of Solubility Enhancement:
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10][11] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[10][11] This complexation effectively shields the hydrophobic this compound molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.[1][11] Studies have shown that β-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD), are particularly effective in forming 1:1 stoichiometric inclusion complexes with this compound.[1][12]
Experimental Workflow: this compound-Cyclodextrin Complexation
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Protocol: Preparation of this compound-HP-β-CD Inclusion Complex via Freeze-Drying
This protocol is based on the freeze-drying method, which has been shown to be effective for preparing stable this compound-cyclodextrin inclusion complexes.[1][12][13]
Materials:
-
This compound (≥98% purity)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bars
-
0.45 µm syringe filter
-
Freeze-dryer
Procedure:
-
Phase Solubility Study (Recommended): To determine the optimal molar ratio of this compound to HP-β-CD, perform a phase solubility study. This involves preparing supersaturated solutions of this compound in aqueous solutions of increasing HP-β-CD concentrations. The increase in this compound solubility as a function of HP-β-CD concentration will reveal the complexation efficiency and stoichiometry.
-
Preparation of the Complex: a. Dissolve a specific amount of HP-β-CD in deionized water with continuous stirring. A molar ratio of 1.25:1 (HP-β-CD to this compound) has been reported to be effective.[14] b. Gradually add the corresponding molar amount of this compound to the HP-β-CD solution. c. Seal the container and stir the mixture at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any un-complexed, undissolved this compound.
-
Lyophilization (Freeze-Drying): a. Freeze the filtered solution at -80°C until completely solid. b. Lyophilize the frozen sample under vacuum until a dry powder is obtained.
-
Characterization: The formation of the inclusion complex can be confirmed using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy.[1][12]
Expected Outcome: The resulting lyophilized powder is a this compound-HP-β-CD inclusion complex with significantly enhanced aqueous solubility compared to pure this compound. For instance, the use of HP-β-CD has been shown to increase this compound's solubility to approximately 100 mM from an initial solubility of ≤1 mM.[14]
| Technique | Carrier | Fold Increase in Solubility | Reference |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~100-fold | [14] |
| Cyclodextrin Complexation | Methyl-β-cyclodextrin (Me-β-CD) | Significant improvement | [1][12] |
Nanoencapsulation Strategies
Nanoencapsulation involves entrapping the active pharmaceutical ingredient (API) within a carrier material at the nanoscale. This approach not only improves solubility but can also enhance stability and provide controlled release.
Liposomes
Mechanism of Solubility Enhancement: Liposomes are microscopic vesicles composed of a lipid bilayer, typically made of phospholipids, enclosing an aqueous core.[15] this compound, being a lipophilic compound, can be entrapped within the hydrophobic lipid bilayer of the liposomes.[16] This encapsulation shields this compound from the aqueous environment, allowing for its dispersion in aqueous media.
Experimental Workflow: this compound-Liposome Preparation
Caption: Workflow for preparing this compound-loaded liposomes.
Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
The thin-film hydration method is a widely used technique for liposome preparation.[15][17]
Materials:
-
This compound
-
Soy phospholipids (or other suitable lipids like phosphatidylcholine)
-
Cholesterol (optional, for membrane stability)
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: a. Dissolve this compound and lipids (e.g., soy phospholipids and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature. This will result in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Hydration: a. Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film. b. Hydrate the film by gentle rotation or agitation at a temperature above the lipid transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a bath sonicator or pass it through an extruder with membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or gel filtration.
Expected Outcome: A stable dispersion of this compound-loaded liposomes in the aqueous buffer. The encapsulation efficiency can be determined by quantifying the amount of this compound in the liposomes relative to the initial amount used.
Nanostructured Lipid Carriers (NLCs)
Mechanism of Solubility Enhancement: NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids.[2] This imperfect lipid matrix provides more space to accommodate drug molecules, leading to higher encapsulation efficiency and stability compared to solid lipid nanoparticles (SLNs).[2] this compound is encapsulated within this lipid core, enhancing its solubility in aqueous media.
Protocol: Preparation of this compound-Loaded NLCs via High-Pressure Homogenization
High-pressure homogenization is a common and scalable method for producing NLCs.[2][18]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
High-shear homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of Lipid and Aqueous Phases: a. Melt the solid and liquid lipids together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the this compound in this molten lipid mixture. b. Heat the aqueous phase, containing the dissolved surfactant, to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a specific pressure (e.g., 500-1500 bar).[18]
-
Cooling and NLC Formation: Cool down the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form the NLCs.
-
Characterization: Particle size, polydispersity index (PDI), and encapsulation efficiency should be determined. Transmission electron microscopy (TEM) can be used to visualize the morphology of the NLCs.[2]
Expected Outcome: A stable aqueous dispersion of this compound-loaded NLCs with a high encapsulation efficiency (e.g., >96%).[2] NLCs can significantly enhance the solubility and provide a sustained release profile for this compound.[2]
| Technique | Carrier System | Key Advantages | Reference |
| Nanoencapsulation | Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs | [16] |
| Nanoencapsulation | Nanostructured Lipid Carriers (NLCs) | High encapsulation efficiency, improved stability, controlled release | [2] |
| Nanoencapsulation | Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Spontaneous nanoemulsion formation in vivo, enhanced bioavailability | [4] |
Solid Dispersions
Mechanism of Solubility Enhancement: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[19][20] The enhancement in solubility is attributed to several factors, including:
-
Reduction of drug particle size to a molecular level.[19]
-
Conversion of the crystalline drug to a more soluble amorphous form.[19]
-
Improved wettability and dispersibility of the drug in the hydrophilic carrier.[19]
Polymers like polyvinylpyrrolidone (PVP) and Soluplus® have been successfully used to prepare amorphous solid dispersions of this compound.[4][6]
Experimental Workflow: this compound Solid Dispersion
Caption: Workflow for preparing this compound solid dispersions.
Protocol: Preparation of this compound-PVP Solid Dispersion via Solvent Evaporation
The solvent evaporation method is a common technique for preparing solid dispersions.[21][22]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP)
-
Ethanol (or another suitable common solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both this compound and PVP in a suitable amount of ethanol in a round-bottom flask. Ensure complete dissolution of both components.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. This will result in the formation of a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a fine, uniform powder.
-
Characterization: The amorphous nature of the this compound in the solid dispersion can be confirmed by XRD and DSC analysis. The dissolution rate of the solid dispersion should be compared to that of pure this compound.
Expected Outcome: A free-flowing powder of this compound solid dispersion with a significantly enhanced dissolution rate and apparent solubility compared to the crystalline drug. Amorphous solid dispersions of this compound have been shown to augment its dissolution profile and oral bioavailability.[6]
| Technique | Carrier | Preparation Method | Key Finding | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Solvent Evaporation | Can improve solubility and dissolution | [4] |
| Solid Dispersion | Soluplus® | Not specified | Augments dissolution and oral bioavailability | [6] |
| Solid Dispersion | Gelucire® 44/14 | Melt-fusion | Enhanced dissolution rate and solubility | [5] |
Conclusion
The poor aqueous solubility of this compound presents a significant barrier to its development as a therapeutic agent. The techniques outlined in this application note—cyclodextrin complexation, nanoencapsulation, and solid dispersions—offer robust and validated strategies to overcome this challenge. The choice of a particular method will depend on the specific application, desired formulation characteristics, and available resources. By employing these protocols, researchers can effectively enhance the solubility of this compound, enabling more reliable and reproducible results in both preclinical and clinical research, and paving the way for its successful translation into therapeutic applications.
References
- 1. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Amorphous solid dispersion augments the bioavailability of this compound and its therapeutic efficacy via targeting mTOR/SREBP-1c axis in NAFLD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, in vitro and in vivo evaluation of this compound-loaded TPGS/Pluronic F68 modified mixed micelles with enhanced bioavailability and anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [tib.eu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 18. japsonline.com [japsonline.com]
- 19. jddtonline.info [jddtonline.info]
- 20. mdpi.com [mdpi.com]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. wjbphs.com [wjbphs.com]
Application Notes and Protocols: Investigating the Efficacy of Phloretin in 3D Cell Culture Models
Introduction: Bridging the Gap Between 2D and 3D Cancer Models with Phloretin
For decades, two-dimensional (2D) cell culture has been the cornerstone of in vitro cancer research. However, the flat, artificial environment of a petri dish fails to recapitulate the complex architecture and intricate cell-cell and cell-matrix interactions of a solid tumor. Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as more physiologically relevant systems that bridge the gap between traditional 2D cultures and in vivo models.[1][2][3] These models better mimic the tumor microenvironment, including gradients of oxygen, nutrients, and catabolites, as well as the presence of an extracellular matrix (ECM).[1][2]
This compound, a natural dihydrochalcone found predominantly in apples, has garnered significant attention for its potent anti-cancer properties.[4][5][6][7] Extensive research in 2D cell culture and in vivo models has demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis.[5][8][9][10] Mechanistically, this compound exerts its effects through the modulation of numerous signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, and by inhibiting glucose transporters (GLUTs), thereby targeting the metabolic hallmarks of cancer.[8][9][11][12][13][14]
Despite the wealth of data from 2D studies, the application and efficacy of this compound in 3D cell culture models remain largely unexplored. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in 3D cell culture systems. We will delve into the scientific rationale behind experimental design, provide detailed step-by-step protocols for key assays, and offer insights into the interpretation of results. The overarching goal is to equip researchers with the necessary tools to investigate the therapeutic potential of this compound in a more clinically relevant context.
Scientific Rationale: Why this compound in 3D Cell Culture?
The transition from 2D to 3D cell culture is not merely a change in dimensionality; it introduces a new layer of biological complexity that can significantly impact a drug's efficacy. Herein lies the rationale for investigating this compound in 3D models:
-
Drug Penetration and Efficacy in a Tumor-like Structure: Unlike in a 2D monolayer where cells are uniformly exposed to the drug, a 3D spheroid presents a physical barrier. Assessing this compound's ability to penetrate the spheroid and exert its cytotoxic effects on cells in the core, which are often quiescent and more resistant to therapy, is crucial.
-
Modulation of the Tumor Microenvironment: The tumor microenvironment plays a pivotal role in cancer progression and drug resistance. This compound has been shown to possess anti-inflammatory and antioxidant properties and can modulate the expression of matrix metalloproteinases (MMPs), which are key enzymes in ECM remodeling and cancer cell invasion.[8][9][15][16][17] 3D co-culture models, incorporating fibroblasts or immune cells, can be employed to study how this compound influences these complex interactions.
-
Targeting Cancer Metabolism in a Heterogeneous Environment: Cancer cells within a spheroid experience varying levels of oxygen and nutrients, leading to metabolic heterogeneity. This compound's ability to inhibit glucose transporters is particularly relevant in this context.[5][8][12][13][14][18] Investigating its impact on the metabolic state of different cell populations within the spheroid can provide valuable insights into its mechanism of action.
-
Enhanced Prediction of In Vivo Response: Due to their closer resemblance to in vivo tumors, 3D cell culture models are considered to have better predictive power for drug efficacy in clinical settings.[1][3] Evaluating this compound in these models can provide a more accurate assessment of its therapeutic potential before advancing to costly and time-consuming animal studies.
Experimental Workflow: A Step-by-Step Guide to Investigating this compound in 3D Models
The following experimental workflow provides a logical progression for a comprehensive investigation of this compound's effects in 3D cell culture models.
Caption: A comprehensive workflow for evaluating this compound in 3D cell culture models.
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: Proper preparation and storage of the this compound stock solution are critical for maintaining its stability and ensuring reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its ability to dissolve the compound at high concentrations.
Materials:
-
This compound powder (Sigma-Aldrich, Cat. No. P7912 or equivalent)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cat. No. D2650 or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount: Determine the desired concentration and volume of the stock solution. A common stock concentration is 100 mM.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Sterilization (Optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment group.
Protocol 2: 3D Spheroid Formation using the Liquid Overlay Technique
Rationale: The liquid overlay technique is a simple and widely used method for generating spheroids. By coating the surface of a standard multi-well plate with a non-adherent substance, cells are forced to aggregate and form spheroids.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
Sterile 96-well flat-bottom plates
-
Agarose (Sigma-Aldrich, Cat. No. A9539 or equivalent)
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare Agarose Solution: Prepare a 1.5% (w/v) solution of agarose in serum-free medium or PBS. Autoclave to sterilize and dissolve the agarose.
-
Coat the Plates: While the agarose solution is still molten (around 40-50°C), add 50 µL to each well of a 96-well plate.
-
Solidify the Agarose: Allow the agarose to solidify at room temperature for at least 30 minutes in a sterile environment.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Prepare a cell suspension at the desired density (e.g., 2,000-10,000 cells per well, to be optimized for each cell line).
-
Gently add 200 µL of the cell suspension to each agarose-coated well.
-
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form within 24-72 hours.
-
Monitoring: Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 3: Assessment of Cell Viability in 3D Spheroids
Rationale: Determining the effect of this compound on the viability of cells within the 3D spheroid is a primary endpoint. ATP-based assays, such as CellTiter-Glo® 3D, are well-suited for this purpose as they measure the metabolic activity of the entire spheroid.
Materials:
-
Pre-formed spheroids in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay (Promega, Cat. No. G9681 or equivalent)
-
Multi-well plate luminometer
Procedure:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control.
-
Plot the results as a dose-response curve and calculate the IC50 value.
-
Key Signaling Pathways and Molecular Targets of this compound
Understanding the molecular mechanisms underlying this compound's anti-cancer activity is crucial for designing targeted experiments and interpreting results.
Caption: Key signaling pathways and cellular effects modulated by this compound.
Data Presentation: Expected Outcomes and Interpretation
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: IC50 Values of this compound in 2D vs. 3D Cell Culture Models
| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) |
| MCF-7 | Insert Value | Insert Value | Calculate |
| A549 | Insert Value | Insert Value | Calculate |
| HCT116 | Insert Value | Insert Value | Calculate |
Interpretation: It is anticipated that the IC50 values for this compound will be higher in 3D spheroids compared to 2D cultures, reflecting the increased resistance conferred by the 3D architecture. This data will be crucial for determining the effective dose range for subsequent mechanistic studies.
Table 2: Effect of this compound on Spheroid Size and Morphology
| Treatment Group | Spheroid Diameter (µm) at 72h | Morphology Description |
| Untreated Control | Insert Value | Compact, spherical |
| Vehicle Control (DMSO) | Insert Value | Compact, spherical |
| This compound (IC50) | Insert Value | Reduced size, irregular shape, signs of cell death |
| This compound (2x IC50) | Insert Value | Significant size reduction, disaggregation |
Interpretation: A dose-dependent decrease in spheroid size and disruption of morphology would indicate the anti-proliferative and cytotoxic effects of this compound. Imaging can provide qualitative evidence of cell death, such as the appearance of dark, necrotic cores or shedding of cells from the spheroid surface.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. For instance, the viability data should correlate with the morphological observations. A decrease in ATP levels should be accompanied by a reduction in spheroid size and signs of cell death. Furthermore, the mechanistic assays should provide a molecular basis for the observed phenotypic changes. For example, an increase in caspase activity would corroborate the induction of apoptosis. By employing a multi-faceted approach that combines viability, imaging, and molecular assays, researchers can build a robust and trustworthy dataset.
Conclusion and Future Directions
The application of this compound in 3D cell culture models represents a significant step forward in evaluating its therapeutic potential in a more clinically relevant setting. The protocols and workflows outlined in this application note provide a solid foundation for researchers to explore the efficacy and mechanisms of action of this promising natural compound.
Future studies could expand on this work by:
-
Utilizing co-culture models: Incorporating fibroblasts, endothelial cells, and immune cells to create a more complex tumor microenvironment.
-
Investigating combination therapies: Assessing the synergistic effects of this compound with standard-of-care chemotherapeutic agents.[10][16][19]
-
Employing advanced imaging techniques: Using confocal or light-sheet microscopy to visualize drug penetration and cellular responses within the spheroid in real-time.
-
Exploring different 3D culture platforms: Utilizing scaffold-based or microfluidic systems to model different aspects of the tumor microenvironment.[2]
By embracing the complexity of 3D cell culture, the scientific community can gain a deeper understanding of this compound's anti-cancer properties and accelerate its journey from the laboratory to the clinic.
References
- 1. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning [frontiersin.org]
- 3. Using 3D in vitro cell culture models in anti-cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions | Semantic Scholar [semanticscholar.org]
- 7. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound exhibits an anticancer effect and enhances the anticanc...: Ingenta Connect [ingentaconnect.com]
- 11. This compound induces cell cycle arrest and apoptosis of human glioblastoma cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The inhibition of GLUT1-induced glycolysis in macrophage by this compound participates in the protection during acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of glucose transport into brain by phlorizin, this compound and glucose analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. itserly.com [itserly.com]
- 16. mdpi.com [mdpi.com]
- 17. The protective effect of this compound in osteoarthritis: an in vitro and in vivo study - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Phloretin Administration for Rodent Studies
Introduction: The Therapeutic Potential and Challenge of Phloretin
This compound is a naturally occurring dihydrochalcone flavonoid found abundantly in apples and their derived products.[1][2][3] With the chemical formula C₁₅H₁₄O₅ and a molar mass of 274.27 g/mol , this polyphenol has garnered significant interest in the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[3][4][5][6] Preclinical studies have demonstrated its potential to modulate key cellular signaling pathways, such as NF-κB and MAPKs, making it a promising candidate for therapeutic development.[5][6][7]
However, the transition from in vitro success to in vivo efficacy is hampered by this compound's challenging physicochemical properties. Its primary limitation is poor water solubility (approximately 0.123 mg/mL), which contributes to low oral bioavailability, estimated to be around 8.67% in rats.[1][4][8][9] Following oral administration, this compound is rapidly metabolized—primarily through glucuronidation and sulfation—and subsequently excreted, resulting in low systemic exposure.[10][11]
This guide provides a comprehensive overview and detailed protocols for the most common administration routes of this compound in rodent models: oral gavage, intraperitoneal injection, and topical application. We will delve into the rationale behind selecting a specific route, appropriate vehicle formulation, and step-by-step procedures to ensure experimental reproducibility and integrity.
Comparative Analysis of Administration Routes
The choice of administration route is a critical decision in study design that directly influences the pharmacokinetic profile and, consequently, the experimental outcome. The optimal route depends on the research question, the target organ system, and the desired therapeutic effect (systemic vs. local).
| Feature | Oral Gavage (p.o.) | Intraperitoneal Injection (i.p.) | Topical Application |
| Primary Application | Studies mimicking human oral consumption; chronic systemic exposure; gastrointestinal targets. | Rapid systemic delivery; bypassing first-pass metabolism; high bioavailability studies. | Localized treatment of skin conditions (e.g., inflammation, dermatitis, melanoma); local drug delivery systems.[12][13] |
| Bioavailability | Low (~8.7%), subject to extensive first-pass metabolism in the liver and gut wall.[8][9] | High, compound is absorbed directly into the portal circulation, largely bypassing the GI tract. | Primarily local; systemic absorption is variable and generally low but can occur. |
| Typical Dosage Range | 25 - 400 mg/kg/day.[14][15][16] | 50 - 100 mg/kg. Higher doses (~600 mg/kg) have been shown to be lethal.[17][18][19] | Concentration-based, e.g., 3-8 mg/mL solution or as a percentage in a cream base.[20] |
| Common Vehicles | Aqueous suspensions (e.g., 0.5% Carboxymethylcellulose), oil-based (e.g., corn oil), or co-solvent systems (e.g., DMSO/saline).[14] | Sterile, isotonic solutions. Typically dissolved in DMSO then diluted with sterile saline or PBS to <5% final DMSO concentration.[19] | Ethanol, propylene glycol, acetone-based solutions, or formulated creams/ointments.[21] |
| Pros | Clinically relevant route, suitable for long-term studies, less invasive than injections. | Achieves rapid and high plasma concentrations, precise dosing. | Direct application to the target site, minimizes systemic side effects. |
| Cons | Low and variable bioavailability, potential for GI tract irritation, stress from handling. | Potential for local irritation, peritonitis, or injection into abdominal organs. High doses can be toxic.[17][18] | Variable skin penetration, potential for animal to ingest the compound, requires site preparation (shaving). |
Experimental Protocols
Protocol 1: Oral Gavage (p.o.) Administration
Causality and Principle: Oral gavage ensures precise dosing directly into the stomach, mimicking the physiological path of oral ingestion. This route is essential for studies investigating the effects of this compound after it has undergone first-pass metabolism, which is clinically relevant for orally consumed nutraceuticals.
Workflow for Oral Gavage
References
- 1. This compound | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 60-82-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability of this compound and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dermatological applications of the flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical Profiling and Chemopreventive Activity of this compound on 7,12-Dimethylbenz (A) Anthracene Induced Oral Carcinogenesis in Male Golden Syrian Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Regulating the Inflammatory Response, Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. This compound Cytoprotection and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound cytoprotection and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose-Response Relationship of this compound Therapy on Water and Glucose Transport during Experimental Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes & Protocols: Western Blot Analysis of Phloretin-Treated Cells
<
Introduction: Unraveling the Molecular Impact of Phloretin
This compound, a natural dihydrochalcone found predominantly in apples and strawberries, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-cancer properties.[1][2][3] Its therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways crucial for cell proliferation, survival, and apoptosis.[1][4][5] Mechanistically, this compound has been shown to induce cell cycle arrest and trigger apoptosis in various cancer cell lines by influencing key regulatory proteins.[1][2][6][7] Understanding the precise molecular changes induced by this compound is paramount for its development as a potential therapeutic agent.
Western blotting, or immunoblotting, stands as a cornerstone technique in molecular biology, enabling the sensitive and specific detection and quantification of target proteins within a complex mixture, such as a cell lysate.[8] This application note provides a comprehensive and detailed protocol for performing Western blot analysis on cells treated with this compound, guiding researchers through every critical step from sample preparation to data interpretation. The causality behind each experimental choice is explained to ensure a robust and reproducible workflow.
Key Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by targeting several key signaling cascades. A thorough understanding of these pathways is crucial for selecting appropriate protein targets for Western blot analysis.
-
Apoptosis Induction: this compound is known to induce apoptosis through the intrinsic mitochondrial pathway.[1][6][9] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3) that ultimately execute programmed cell death.[1][7]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been demonstrated to suppress this pathway in a dose-dependent manner in several cancer cell types, including glioblastoma.[4][6][10][11] This inhibition can lead to decreased cell proliferation and survival.
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK1/2 and JNK, plays a vital role in cellular responses to external stimuli. This compound's effect on this pathway can be cell-type specific, sometimes leading to the activation of JNK1/2 and p38 MAPK, which can contribute to apoptosis.[1]
-
Cell Cycle Regulation: this compound can induce cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][2][6] For instance, it has been shown to increase the expression of the CDK inhibitor p27.[6]
Visualizing this compound's Mechanism of Action
Caption: this compound's multifaceted impact on key cellular signaling pathways.
Detailed Protocol for Western Blot Analysis
This protocol is designed for adherent cell cultures treated with this compound. Modifications may be necessary for suspension cells or tissue samples.
Experimental Workflow Overview
Caption: A step-by-step workflow for Western blot analysis.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment. The optimal seeding density will vary depending on the cell line's growth rate.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: It is crucial to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experimental design.
-
Treatment: Once cells have reached the desired confluency, replace the old medium with the this compound-containing medium or the vehicle control medium. Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
II. Cell Lysis and Protein Extraction
The goal of this step is to efficiently lyse the cells and solubilize the proteins while preventing their degradation.[8][12]
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove any residual medium.[13]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each dish.[13] The inhibitor cocktail is essential to prevent protein degradation and dephosphorylation.
-
Scraping and Collection: Use a cell scraper to gently scrape the adherent cells off the dish in the presence of the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. Following incubation, centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet. The protein extract is now ready for quantification.
III. Protein Quantification
Accurate determination of protein concentration is critical for ensuring equal loading of protein in each lane of the SDS-PAGE gel. The Bicinchoninic Acid (BCA) assay is a widely used, sensitive method for protein quantification.[14]
BCA Assay Protocol (Microplate Format) [15][16]
-
Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA). A typical range is 0 to 2 mg/mL.[14]
-
Sample Preparation: Dilute your protein samples with the same lysis buffer used for extraction to ensure they fall within the linear range of the standard curve.
-
Assay Setup: Pipette 10-25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[14][15]
-
Working Reagent: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[14][16]
-
Incubation: Add 200 µL of the working reagent to each well and mix gently.[14][15] Incubate the plate at 37°C for 30 minutes.[14][15]
-
Measurement: After incubation, cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[14][15]
-
Calculation: Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations. Use the equation of the line from the standard curve to calculate the protein concentration of your unknown samples.
| Reagent | Test Tube Protocol | Microplate Protocol |
| Sample Volume | 0.1 mL | 10-25 µL |
| Working Reagent Volume | 2.0 mL | 200 µL |
| Incubation | 37°C for 30 min | 37°C for 30 min |
| Absorbance Reading | 562 nm | 562 nm |
Table 1: Summary of BCA Assay Parameters.
IV. Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein concentrations determined by the BCA assay, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Laemmli Buffer: Add an appropriate volume of 4x or 6x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to each normalized protein sample.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Final Centrifugation: Briefly centrifuge the samples to pellet any remaining debris before loading onto the gel.[17]
V. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE separates proteins based on their molecular weight.[18][19]
-
Gel Preparation: Cast your own polyacrylamide gels or use pre-cast gels. The percentage of acrylamide will determine the resolution of proteins of different sizes.[17][20][21] For a broad range of proteins, a 4-20% gradient gel is suitable.[17]
-
Assembly: Assemble the gel cassette into the electrophoresis apparatus and fill the inner and outer chambers with 1x running buffer.[18][17]
-
Sample Loading: Carefully load your prepared samples and a molecular weight marker (protein ladder) into the wells of the stacking gel.[18][17]
-
Electrophoresis: Connect the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the resolving gel.[18][17]
| Gel Percentage | Optimal Protein Separation Range (kDa) |
| 4-8% | 100 - 500 |
| 4-20% | 10 - 200 |
| 12% | 15 - 100 |
Table 2: Acrylamide Gel Percentage and Protein Separation Range.[17]
VI. Protein Transfer
This step transfers the separated proteins from the gel onto a solid support membrane (e.g., PVDF or nitrocellulose).
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol.
-
Transfer Sandwich: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer: Place the sandwich into the transfer apparatus filled with transfer buffer. Perform the transfer according to the manufacturer's instructions (wet or semi-dry transfer).
VII. Blocking
Blocking prevents the non-specific binding of antibodies to the membrane, reducing background noise.[22]
-
Blocking Solution: Incubate the membrane in a blocking solution, typically 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), for at least 1 hour at room temperature with gentle agitation.[23][24] Note: For detecting phosphorylated proteins, BSA is generally preferred over milk as milk contains phosphoproteins that can cause high background.[25]
VIII. Primary Antibody Incubation
The primary antibody specifically binds to the target protein.
-
Antibody Dilution: Dilute the primary antibody in blocking buffer or TBST at the concentration recommended by the manufacturer (typically 1:1000 to 1:5000).[26]
-
Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[23] This extended incubation time often improves signal strength and reduces background. Alternatively, incubation for 1-2 hours at room temperature can be sufficient.[26]
IX. Secondary Antibody Incubation
The secondary antibody, which is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), binds to the primary antibody.
-
Washing: After primary antibody incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[23]
-
Antibody Dilution and Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer or TBST. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[23]
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST to remove unbound secondary antibody.
X. Detection
Chemiluminescence is a highly sensitive detection method where the HRP enzyme on the secondary antibody catalyzes a reaction that produces light.[27][28][29][30]
-
Substrate Preparation: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubation: Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[27][30] Multiple exposures may be necessary to obtain an optimal signal without saturation.[27]
XI. Data Analysis
-
Image Acquisition: Acquire the image of the blot, ensuring that the bands are not overexposed.
-
Densitometry: Use image analysis software to quantify the intensity of the bands.
-
Normalization: Normalize the band intensity of your target protein to that of a loading control (e.g., β-actin, GAPDH, or tubulin). This corrects for any variations in protein loading between lanes.
-
Interpretation: Compare the normalized protein expression levels between the control and this compound-treated samples to determine the effect of the treatment.
XII. (Optional) Stripping and Reprobing
If you need to probe the same blot for multiple proteins, you can strip the antibodies from the membrane and then re-probe with a different primary antibody.[31][32][33][34][35]
-
Stripping Buffer: Incubate the membrane in a stripping buffer (mild or harsh, depending on the antibody affinity) for a specified time and temperature.[32][33]
-
Washing: Thoroughly wash the membrane to remove the stripping buffer.[32][34]
-
Verification: Before re-probing, it is advisable to incubate the stripped membrane with the ECL substrate to ensure all HRP-conjugated secondary antibody has been removed.[33][35]
-
Re-blocking and Re-probing: Re-block the membrane and proceed with the primary and secondary antibody incubations for the next target protein.[32] Note: Quantitative comparisons between proteins probed before and after stripping are not recommended as some protein may be lost during the stripping process.[33][35]
Troubleshooting Common Western Blot Issues
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Insufficient protein loaded- Low primary antibody concentration- Inactive enzyme or substrate | - Increase protein load- Optimize antibody concentration or increase incubation time[22][36]- Use fresh detection reagents |
| High Background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or change blocking agent[22][36]- Decrease antibody concentration- Increase the number and duration of washes |
| Non-specific Bands | - Primary antibody is not specific- High antibody concentration | - Use a more specific antibody- Decrease primary antibody concentration[37] |
| "Smiling" Bands | - Uneven heat distribution during electrophoresis | - Run the gel at a lower voltage or in a cold room[37] |
| Patchy or Uneven Spots | - Air bubbles during transfer- Uneven agitation during incubation | - Ensure no air bubbles are trapped between the gel and membrane[38]- Use a rocker or shaker for all incubation steps[38] |
Table 3: Common Western Blot Problems and Solutions.[22][36][37][38][39]
Conclusion
This comprehensive guide provides a robust and well-validated protocol for the Western blot analysis of this compound-treated cells. By understanding the molecular mechanisms of this compound and adhering to the detailed steps and rationale outlined in this protocol, researchers can confidently and accurately assess the impact of this promising natural compound on cellular protein expression. The inclusion of troubleshooting tips further equips scientists to overcome common challenges, ensuring the generation of high-quality, reproducible data essential for advancing drug development and a deeper understanding of cellular biology.
References
- 1. Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cell cycle arrest and apoptosis of human glioblastoma cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. This compound induces apoptosis of human esophageal cancer via a mitochondria-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. agrisera.com [agrisera.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. SDS-PAGE [assay-protocol.com]
- 19. youtube.com [youtube.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. SDS-PAGE Experiment Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. bio-rad.com [bio-rad.com]
- 25. usbio.net [usbio.net]
- 26. westernblot.cc [westernblot.cc]
- 27. Chemiluminescent Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. azurebiosystems.com [azurebiosystems.com]
- 29. Chemiluminescent Western blotting [jacksonimmuno.com]
- 30. sinobiological.com [sinobiological.com]
- 31. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. blog.addgene.org [blog.addgene.org]
- 33. abcam.com [abcam.com]
- 34. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 35. bio-rad.com [bio-rad.com]
- 36. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 37. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 38. stjohnslabs.com [stjohnslabs.com]
- 39. bio-rad.com [bio-rad.com]
Preparation of Phloretin Stock Solutions for In Vitro Cell Culture Applications
Abstract
Phloretin, a natural dihydrochalcone found predominantly in apples and strawberries, is a subject of intense scientific interest due to its wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its application in cell-based assays is fundamental to elucidating its mechanisms of action. However, a significant challenge for researchers is this compound's poor aqueous solubility, which complicates its direct use in cell culture media.[2][3] This application note provides a comprehensive, field-proven protocol for the preparation, sterilization, and storage of a highly concentrated this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent. The protocol is designed to ensure solution stability, sterility, and reproducibility for downstream cell culture experiments.
Introduction: The Rationale for a Standardized Protocol
This compound (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) exerts its biological effects by modulating numerous cellular pathways, such as inhibiting glucose transporters like SGLT1 and SGLT2 and inducing apoptosis in cancer cell lines.[4][5] To accurately study these effects in vitro, it is imperative to have a reliable method for solubilizing this compound and introducing it to cell cultures at precise concentrations. Direct addition of this compound powder to aqueous culture media is ineffective due to its hydrophobic nature.[6] Therefore, the use of an organic solvent to create a concentrated stock solution is the standard and necessary approach.
Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its exceptional solvating power for a wide range of organic molecules, including this compound, and its miscibility with aqueous culture media.[7][8] A highly concentrated stock solution allows for the addition of a minimal volume to the final culture, thereby keeping the final DMSO concentration at a non-toxic level (typically below 0.5% v/v) to avoid solvent-induced artifacts. This guide details the preparation of a 100 mM this compound stock solution, a concentration that provides flexibility for a broad range of working dilutions.
Physicochemical and Handling Properties of this compound
A thorough understanding of this compound's properties is critical for its effective use in a research setting. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₅ | [1][6] |
| Molecular Weight | 274.27 g/mol | [1][4][6][9] |
| CAS Number | 60-82-2 | [4][7][10][11] |
| Appearance | White to off-white crystalline solid | [1][8][10] |
| Solubility in DMSO | ≥30 mg/mL (approx. 109 mM) | [5][7][8] |
| Solubility in Ethanol | ≥10 mg/mL (approx. 36 mM) | [7][8] |
| Solubility in Water | Very low / Insoluble (~0.123 mg/mL) | [5][6] |
| Solid Storage | ≥4 years at -20°C | [8] |
| Stock Solution Storage | -20°C for up to 6 months; -80°C for ≥1 year | [12][13] |
Materials and Equipment
-
This compound powder (CAS 60-82-2, Purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, RNase/DNase-free, polypropylene conical tubes (15 mL)
-
Sterile, RNase/DNase-free, polypropylene microcentrifuge tubes (1.5 mL) for aliquots
-
Sterile syringe filters, 0.22 µm pore size, with a polytetrafluoroethylene (PTFE) membrane
-
Sterile syringes (1 mL or 5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath or water bath set to 37°C (recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Detailed Protocol: Preparation of 100 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO. The volume can be scaled as needed.
Step 1: Pre-Protocol Calculations
The first step is to accurately calculate the mass of this compound required. The causality here is based on the fundamental relationship between molarity, volume, and molecular weight.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of 100 mM stock:
-
Mass = (0.1 mol/L) × (0.001 L) × (274.27 g/mol )
-
Mass = 0.02743 g or 27.43 mg
-
Step 2: Weighing this compound
Accuracy in this step is paramount for achieving the target concentration.
-
Place a sterile 15 mL conical tube on the analytical balance and tare its weight.
-
Carefully weigh 27.43 mg of this compound powder directly into the tube.
-
Expertise Insight: Perform this step in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine powder and to protect the compound from contamination.[14]
-
Step 3: Dissolution
This step ensures that the this compound is completely solubilized, which is critical for accurate downstream dilutions.
-
Add 1 mL of sterile, cell culture-grade DMSO to the conical tube containing the this compound powder.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes. A visible suspension may initially form.
-
To ensure complete dissolution, either:
-
Visually inspect the solution against a light source to confirm that no particulates remain. The final solution should be clear and homogenous.
Step 4: Sterilization
Sterilization of the stock solution is a non-negotiable step to prevent microbial contamination of cell cultures.
-
Unpack a sterile 1 mL syringe and a 0.22 µm PTFE syringe filter in a laminar flow hood.
-
Draw the entire this compound solution into the syringe.
-
Securely attach the syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new, sterile 15 mL conical tube.
-
Trustworthiness Check: The choice of a PTFE membrane is critical. DMSO is an aggressive solvent that can degrade other membrane types (e.g., cellulose acetate), leading to the leaching of contaminants into your stock solution.[15] PTFE is chemically resistant to DMSO.
-
Step 5: Aliquoting and Storage
Proper storage is essential for maintaining the stability and efficacy of the this compound stock.
-
Using a micropipette, aliquot the sterilized stock solution into sterile 1.5 mL microcentrifuge tubes. We recommend creating single-use aliquots (e.g., 20-50 µL) to avoid the detrimental effects of repeated freeze-thaw cycles.[12]
-
Clearly label each aliquot with the compound name ("this compound"), concentration (100 mM in DMSO), and the date of preparation.
-
Store the aliquots protected from light at -20°C for up to 6 months or at -80°C for long-term storage (≥1 year) .[12][13]
Quality Control and Best Practices
-
Vehicle Control: Always include a "vehicle control" in your experiments. This means treating a set of cells with the same volume of DMSO that is used to deliver the this compound in your experimental conditions. This practice is essential to confirm that any observed cellular effects are due to the this compound itself and not the solvent.
-
Calculating Final Dilutions: To add this compound to your cell culture, dilute the stock solution directly into the medium. For example, to achieve a final concentration of 100 µM in 10 mL of media:
-
Use the formula: C₁V₁ = C₂V₂
-
(100,000 µM) × V₁ = (100 µM) × (10 mL)
-
V₁ = (100 × 10) / 100,000 = 0.01 mL = 10 µL
-
Add 10 µL of the 100 mM stock to 10 mL of media. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
-
Aqueous Instability: Once diluted in aqueous cell culture medium, this compound's stability decreases. Do not store working dilutions in aqueous buffers or media for more than a day.[8] Prepare fresh dilutions for each experiment.
Workflow Visualization
The following diagram illustrates the complete workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
This compound powder may cause skin, eye, and respiratory irritation.[16] DMSO can facilitate the absorption of chemicals through the skin. Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[8][14] Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions [mdpi.com]
- 3. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 60-82-2 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. chemos.de [chemos.de]
- 15. corning.com [corning.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: Enhancing Chemotherapeutic Efficacy with Phloretin
A Guide for Researchers in Oncology and Drug Development
Abstract
Standard chemotherapeutic regimens are often constrained by dose-limiting toxicities and the emergence of drug resistance. Natural polyphenols present a promising avenue for adjunct therapies that can sensitize cancer cells to conventional drugs, thereby lowering the required therapeutic dose and mitigating side effects. Phloretin, a dihydrochalcone found abundantly in apples, has garnered significant attention for its intrinsic anti-cancer properties and its ability to synergistically enhance the efficacy of chemotherapeutic agents.[1][2] This document provides a comprehensive guide on the mechanisms of action and practical protocols for investigating the synergistic potential of this compound in combination with standard chemotherapies. We will explore the molecular basis for this synergy, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, and provide detailed, field-tested protocols for in vitro and in vivo validation.
Introduction: The Rationale for Combination Therapy
The clinical utility of many potent chemotherapeutic agents, such as cisplatin, paclitaxel, and doxorubicin, is frequently hampered by acquired resistance and severe off-target effects.[3] A key strategy to overcome these limitations is the use of combination therapies, where a secondary agent can potentiate the primary drug's effect.[3] this compound emerges as a compelling candidate for this role. It is a natural compound with a favorable safety profile that has been shown to exhibit anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a range of cancer models.[1][4]
Crucially, this compound can re-sensitize resistant cancer cells and enhance the cytotoxicity of conventional drugs, often through complementary mechanisms of action.[5][6][7] For instance, studies have demonstrated that this compound enhances the anticancer effects of cisplatin in non-small cell lung cancer (NSCLC) cells by amplifying apoptosis and inhibiting cell migration.[6][8][9] Similarly, it potentiates the action of paclitaxel in liver cancer models and doxorubicin in breast cancer cells.[5][10][11] This guide will provide the scientific foundation and the experimental tools to explore these synergistic interactions in a laboratory setting.
The Molecular Basis of Synergy: Key Mechanisms of Action
The synergistic effect of this compound with chemotherapeutic agents is not based on a single mechanism but rather a multi-pronged attack on cancer cell survival and proliferation pathways. Understanding these mechanisms is critical for designing robust experiments and interpreting results.
Potentiation of Apoptosis
This compound primes cancer cells for apoptosis, lowering the threshold for cell death induction by chemotherapeutic agents. This is primarily achieved by modulating the balance of pro- and anti-apoptotic proteins.
-
Intrinsic (Mitochondrial) Pathway: this compound can upregulate the expression of pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2.[5][6][12] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3).[5][6] Chemotherapeutic agents that cause DNA damage, like cisplatin, also converge on this pathway, leading to a powerful, amplified apoptotic signal.
-
Extrinsic (Death Receptor) Pathway: this compound has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis, which involves the activation of death receptors on the cell surface.[13]
Induction of Cell Cycle Arrest
By halting the cell cycle at specific checkpoints, this compound can prevent cancer cells from repairing chemotherapy-induced damage, ultimately forcing them into apoptosis. It often induces G0/G1 or G2/M phase arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2][5][12] For example, in glioblastoma cells, this compound causes G0/G1 arrest by increasing p27 expression and decreasing levels of CDK2, 4, 6, and cyclins D and E.[12] This synergistic cell cycle blockade enhances the efficacy of drugs that target dividing cells.
Inhibition of Glucose Transport
A hallmark of many cancers is an increased reliance on glycolysis for energy (the Warburg effect), which necessitates the upregulation of glucose transporters (GLUTs). This compound is a known inhibitor of GLUT2.[10][11] By impeding glucose uptake, this compound induces a state of metabolic stress, depleting the cell of ATP.[5] This energy deprivation makes cancer cells more vulnerable to the cytotoxic effects of chemotherapy and can even help overcome drug resistance.[5][11] This mechanism is particularly relevant in the synergy observed with paclitaxel in liver cancer cells, which show elevated GLUT2 expression.[7][10]
Modulation of Pro-Survival Signaling
This compound can suppress critical pro-survival signaling cascades that are often hyperactivated in cancer and contribute to chemoresistance.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to suppress the phosphorylation of Akt and mTOR, thereby inhibiting the pathway and increasing the efficacy of agents like doxorubicin.[11][12]
-
MAPK Pathways: It can also diminish the activity of JNK and p38 MAPK, which are involved in cell invasion and survival.[5]
Caption: A diagram illustrating the convergent mechanisms of this compound and conventional chemotherapy.
Experimental Protocols for Synergy Assessment
This section provides step-by-step protocols for the in vitro evaluation of this compound's synergistic potential. A logical workflow is essential for generating reproducible and meaningful data.
Caption: A recommended workflow for investigating this compound-chemotherapy synergy in vitro.
Protocol 1: Cell Viability and Synergy Calculation
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapeutic agent individually, and to quantify the synergistic interaction when used in combination.
Rationale: The Chou-Talalay method for calculating a Combination Index (CI) is the gold standard for quantifying drug synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). This requires accurate dose-response curves for each agent and their combination. The CellTiter-Glo® (CTG) assay is recommended as it measures ATP levels, providing a robust indicator of metabolically active, viable cells.[14]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep)
-
This compound (powder, high purity)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
DMSO (for stock solutions)
-
Sterile, opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Stock Solution Preparation: Prepare high-concentration stock solutions of this compound (e.g., 100 mM) and the chemotherapeutic agent (e.g., 10 mM Cisplatin) in DMSO. Store in small aliquots at -20°C or -80°C.
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue). Seed cells into opaque-walled plates at a pre-determined optimal density (typically 2,000-5,000 cells/well for a 96-well plate) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Single-Agent Titration (IC50):
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. A common range for this compound is 0-200 µM.[10] The range for the chemo agent will depend on its known potency.
-
Add the drug dilutions to the appropriate wells. Include "vehicle control" wells (medium + equivalent % of DMSO) and "no cell" wells (medium only, for background).
-
Incubate for 72 hours (or a clinically relevant duration).
-
-
Combination Assay (Checkerboard Matrix):
-
Prepare serial dilutions for both this compound (horizontally) and the chemotherapeutic agent (vertically) across the plate. This creates a matrix of concentration combinations.
-
Ensure single-agent controls and vehicle controls are included on the same plate for normalization.
-
Incubate for 72 hours.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CTG reagent to room temperature.
-
Add a volume of CTG reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no-cell wells).
-
Normalize data to the vehicle control wells (set as 100% viability).
-
Use software like GraphPad Prism to plot dose-response curves and calculate IC50 values for single agents.
-
Use specialized software (e.g., CompuSyn) to input the combination data and calculate the Combination Index (CI) values. A CI value consistently below 0.9 indicates synergy.
-
Protocol 2: Apoptosis Assessment via Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the combination treatment.
Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry analysis of co-stained cells allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[15]
Materials:
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with:
-
Vehicle control (DMSO)
-
This compound alone (e.g., at its IC50)
-
Chemotherapeutic agent alone (e.g., at its IC50)
-
This compound + Chemotherapeutic agent (synergistic concentrations identified in Protocol 3.1)
-
-
Incubation: Incubate for 24-48 hours. The time point should be sufficient to induce apoptosis but precede widespread secondary necrosis.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Gating: Gate on the main cell population in the FSC vs. SSC plot to exclude debris.
-
Analysis: Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (often due to membrane damage)
-
-
-
Interpretation: A synergistic effect is demonstrated if the percentage of total apoptotic cells (early + late) in the combination treatment group is significantly greater than the additive effect of the single agents.
Summary of Preclinical Data
The combination of this compound with various chemotherapeutic agents has shown significant promise in preclinical models. The following table summarizes key findings from published literature.
| Chemotherapeutic Agent | Cancer Type / Cell Line | This compound Concentration | Key Synergistic Outcomes | Reference |
| Cisplatin | Non-Small Cell Lung Cancer (A549, Calu-1, etc.) | Dose-dependent | Enhanced inhibition of proliferation and induction of apoptosis; Increased cleaved-caspase-3 & -9; Decreased Bcl-2, MMP-2, & -9. | [6][8] |
| Paclitaxel | Human Liver Cancer (Hep G2) | 50-150 µM | Potentiated DNA laddering (apoptosis) via Caspase-3, -8, -9 activation; Reduced xenograft tumor volume >5-fold compared to paclitaxel alone. | [10] |
| Doxorubicin | Breast Cancer | Not specified | Significantly increased growth inhibition by regulating the mTOR/Akt pathway. | [5][11] |
| Daunorubicin | Colon Cancer & Myeloid Leukemia | Not specified | Decreased HIF-1α levels and increased apoptosis, helping to overcome hypoxia-induced drug resistance. | [5][11] |
| Radiotherapy | Lung Cancer (Lewis Lung Carcinoma) | 50 µg/ml | Achieved a tumor inhibition rate of 74.44% in vivo (vs. 59.33% for RT alone); Prolonged median survival by 31 days; Reduced glucose uptake. | [16][17] |
| Atorvastatin | Colon Cancer | Not specified | Powerful synergistic suppression of cancer cell growth; Induced apoptosis and G2/M cell cycle arrest. | [5] |
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a potent chemosensitizing agent. Its ability to target multiple, complementary pathways—including apoptosis, cell cycle regulation, and cellular metabolism—makes it an ideal candidate for combination therapy. The protocols detailed in this guide provide a robust framework for researchers to validate and explore these synergistic effects in their own cancer models.
Future research should focus on optimizing dosing and scheduling in in vivo animal models to maximize therapeutic synergy while minimizing toxicity.[7][16] Furthermore, the development of nanodelivery systems for this compound could enhance its bioavailability and tumor-specific targeting, paving the way for potential clinical trials.[5][11] The combination of this compound with conventional chemotherapy represents a promising strategy to improve treatment outcomes and overcome drug resistance in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces G2/M arrest and apoptosis by suppressing the β-catenin signaling pathway in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound exhibits an anticancer effect and enhances the anticancer ability of cisplatin on non-small cell lung cancer cell lines by regulating expression of apoptotic pathways and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits an anticancer effect and enhances the anticancer ability of cisplatin on non-small cell lung cancer cell lines by regulating expression of apoptotic pathways and matrix metalloproteinases. | Semantic Scholar [semanticscholar.org]
- 9. (PDF) this compound Exhibits an Anticancer Effect and Enhances [research.amanote.com]
- 10. Apple polyphenol this compound potentiates the anticancer actions of paclitaxel through induction of apoptosis in human hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces cell cycle arrest and apoptosis of human glioblastoma cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of this compound as a sensitizer to TRAIL-induced apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Combination treatment with this compound enhances the anti-tumor efficacy of radiotherapy in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phloretin Solutions Stability Center: A Technical Guide for Researchers
Welcome to the Technical Support Center for Phloretin applications. As Senior Application Scientists, we understand the challenges researchers face when working with this potent, yet notoriously unstable, dihydrochalcone. This compound's promise in various fields is often hampered by its poor water solubility and rapid degradation in solution.[1][2] This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to overcome these stability issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow/brown?
This discoloration is a classic indicator of oxidative degradation. This compound is a polyphenol with multiple hydroxyl (-OH) groups on its aromatic rings.[3] These groups are susceptible to oxidation, especially when exposed to oxygen, light, or alkaline pH conditions. The process often involves the formation of quinone-type structures, which can further polymerize into colored compounds.[4]
Q2: I dissolved this compound in an aqueous buffer, but it precipitated. What went wrong?
This compound is sparingly soluble in aqueous solutions.[5][6] Its solubility in a 1:1 DMSO:PBS (pH 7.2) solution is only about 0.5 mg/mL.[5] If you observe precipitation, you have likely exceeded its solubility limit in your chosen solvent system. The presence of multiple hydroxyl groups does confer some polarity, but the overall dihydrochalcone structure is hydrophobic.[7]
Q3: What is the best solvent for a this compound stock solution?
For creating a concentrated stock solution, organic solvents are recommended. This compound is readily soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM, as well as in ethanol (~10 mg/mL) and dimethylformamide (DMF) (~30 mg/mL).[5][8] A stock solution in DMSO can be stored in aliquots at -20°C for up to one month.[8]
Q4: How long can I store a diluted aqueous solution of this compound?
It is strongly recommended not to store aqueous solutions of this compound for more than one day due to its rapid degradation.[5] For any experiments requiring aqueous dilutions, fresh preparations from a frozen organic stock solution are essential for reliable and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides scientifically grounded solutions.
Issue 1: Rapid Discoloration and Degradation in Aqueous Media
-
Observation: Your freshly prepared this compound solution (e.g., in cell culture media or PBS) quickly turns yellow or brown, indicating compromised integrity.
-
Root Cause Analysis: This is primarily due to oxidation. The rate of oxidation is significantly influenced by several factors:
-
pH: Polyphenols like this compound are more susceptible to oxidation at neutral to alkaline pH.[4] The deprotonation of hydroxyl groups at higher pH makes them more easily oxidized.
-
Dissolved Oxygen: Oxygen in your buffer or medium acts as the primary oxidizing agent.
-
Light Exposure: UV and even ambient light can provide the energy to initiate and accelerate oxidative reactions.[9]
-
Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your reagents can act as catalysts for oxidation.
-
-
Solutions & Prophylactic Measures:
-
pH Control: If your experimental design allows, maintain a slightly acidic pH (below 6.0) to improve stability.
-
Deoxygenate Buffers: Before adding this compound, purge your aqueous buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.[5]
-
Use Antioxidants: Incorporate a sacrificial antioxidant into your solution. Ascorbic acid (Vitamin C) or Butylated Hydroxytoluene (BHT) can effectively scavenge free radicals and protect this compound.[10]
-
Chelating Agents: Add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
-
Protect from Light: Work in low-light conditions and store solutions in amber vials or tubes wrapped in foil.
-
Diagram: this compound Degradation Pathway
Caption: Factors contributing to the oxidative degradation of this compound.
Issue 2: Poor Solubility and Precipitation in Aqueous Formulations
-
Observation: Upon diluting a concentrated this compound stock (from DMSO or ethanol) into an aqueous buffer, a cloudy suspension or precipitate forms immediately or over a short period.
-
Root Cause Analysis: This is a classic solubility problem. While a small amount of a co-solvent like DMSO is acceptable in many biological assays, a high final concentration can be toxic. The goal is to keep this compound dissolved in a primarily aqueous environment where it is poorly soluble.[5][11]
-
Solutions & Formulation Strategies:
-
Co-Solvent Optimization: While minimizing the organic solvent is key, sometimes a slightly higher percentage (e.g., up to 1-2% DMSO or ethanol, depending on experimental tolerance) can maintain solubility. Always run a vehicle control to account for solvent effects.
-
Encapsulation Techniques: For sustained stability and improved solubility, encapsulation is the most robust strategy. This involves trapping the this compound molecule within a larger, more soluble carrier molecule or structure.[12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13][14] this compound can be encapsulated within the cavity, shielding it from the aqueous environment and significantly increasing its apparent water solubility and stability.[1][15]
-
Liposomes/Nanocarriers: Encapsulating this compound within lipid-based vesicles like liposomes, ethosomes, or nanostructured lipid carriers (NLCs) can dramatically improve its stability, solubility, and bioavailability.[2][16][17][18]
-
-
Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Solubility (Mole Fraction, 10³x) |
| Water | 288.2 - 328.2 | Insoluble/Very Low |
| Methanol | 288.2 | 227.35 |
| 328.2 | 489.11 | |
| Ethanol | 288.2 | 165.78 |
| 328.2 | 402.05 | |
| Propan-2-ol | 288.2 | 120.31 |
| 328.2 | 315.67 | |
| Ethyl Acetate | 288.2 | 100.27 |
| 328.2 | 289.44 | |
| DMSO | Ambient | ~30 mg/mL (~100 mM) |
Data adapted from studies on this compound solubility.[5][8][11]
Stabilization Protocols & Experimental Workflows
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol, based on the freeze-drying method, is effective for significantly enhancing this compound's aqueous solubility and stability.[1]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 ratio is a common starting point.[1]
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring to form a clear solution.
-
Add this compound: Slowly add the this compound powder to the HP-β-CD solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Filtration (Optional): If any un-complexed this compound remains visible, filter the solution through a 0.22 µm syringe filter.
-
Lyophilization: Freeze the solution (e.g., at -80°C) until completely solid. Lyophilize the frozen sample under vacuum until a dry, fluffy powder is obtained.
-
Storage: Store the resulting this compound-HP-β-CD complex powder in a desiccator at 4°C, protected from light. This powder can be readily dissolved in aqueous buffers for experiments.
Diagram: Stabilization Workflow
Caption: Decision workflow for preparing stable this compound solutions.
Analytical Methods for Stability Assessment
To quantitatively assess the stability of your this compound solutions, a reliable analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and accessible technique.
Protocol 2: Basic HPLC-UV Method for this compound Quantification
This protocol provides a starting point for monitoring the concentration of this compound over time in your stability studies.
Instrumentation & Columns:
-
HPLC System: With a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 µm particle size) is suitable.[19]
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: An isocratic (constant percentage of A and B) or gradient (changing percentage) method can be used. A simple isocratic method could be 60:40 Acetonitrile:Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 287-288 nm.[5][20] This is the optimal wavelength for detection.
-
Injection Volume: 10-20 µL.
Procedure:
-
Calibration Curve: Prepare a series of this compound standards of known concentrations in the mobile phase or a suitable solvent.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The relationship should be linear (R² > 0.99).[20]
-
Sample Preparation: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your experimental this compound solution. If it contains proteins or other interfering substances, perform a protein precipitation step by adding cold acetonitrile (1:3 ratio), vortexing, and centrifuging to collect the supernatant.[21]
-
Injection & Quantification: Inject the prepared sample into the HPLC system.
-
Data Analysis: Determine the peak area for this compound in your sample and use the calibration curve to calculate its concentration. Plot the concentration versus time to determine the degradation kinetics.
References
- 1. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nanostructured lipid carriers for the encapsulation of this compound: preparation and in vitro characterization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions | MDPI [mdpi.com]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound =99 60-82-2 [sigmaaldrich.com]
- 9. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Antioxidant Activity of Liposomal Formulations of Sea Buckthorn and Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Phloretin Precipitation in Cell Culture Media
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during in vitro experiments: the precipitation of Phloretin in cell culture media. This document will explain the underlying causes of this issue and provide validated protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO and it was clear, but it immediately precipitated when I added it to my cell culture medium. What's happening?
This is a classic case of a phenomenon known as "crashing out," which is common for hydrophobic compounds like this compound.[1] this compound is poorly soluble in water-based solutions like cell culture media.[2][3][4] When your concentrated DMSO stock solution is diluted into the aqueous environment of the media, the this compound molecules are no longer soluble and aggregate, forming a visible precipitate.[5]
The primary reason for this is the drastic change in solvent polarity. DMSO is an effective organic solvent that can dissolve high concentrations of this compound.[6][7][8] However, upon dilution into the culture medium, the concentration of DMSO drops significantly, and the aqueous nature of the medium cannot maintain the this compound in solution.[9]
Q2: My this compound-containing media looked fine initially, but after a few hours in the incubator, I see a precipitate. Why is this occurring?
Delayed precipitation can be attributed to several factors related to the dynamic environment of cell culture:
-
Temperature and pH Shifts: Cellular metabolism can lead to the production of acidic byproducts, such as lactic acid, which can lower the pH of the culture medium.[1] this compound's stability is known to be pH-dependent, with greater stability in acidic environments.[2] A shift in pH can therefore decrease its solubility. Additionally, while media is pre-warmed, slight temperature fluctuations within the incubator can also impact the solubility of sensitive compounds.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum-supplemented).[5] this compound, as a polyphenol, can interact with these components, particularly proteins, through hydrophobic interactions and hydrogen bonding.[10] These interactions can lead to the formation of insoluble complexes over time.
Q3: What is the best solvent for making a this compound stock solution, and at what concentration?
The recommended solvent for preparing this compound stock solutions for cell culture is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6][12] It is crucial to use a fresh, unopened bottle of cell culture-grade DMSO to avoid moisture, which can compromise the solubility of hydrophobic compounds.[5][7]
For the stock solution concentration, it is advisable to prepare a high-concentration stock, such as 100 mM in DMSO.[12] This allows for a minimal final concentration of DMSO in your culture medium, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[13][14]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Source(s) |
| DMSO | ≥105 mg/mL | [8][15] |
| Ethanol | ≥87.6 mg/mL | [8][15] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Methanol | 50 mg/mL | [12] |
| Water | Insoluble | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Troubleshooting Workflow
When encountering precipitation, a systematic approach can help identify and resolve the issue. The following workflow provides a step-by-step guide to troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Validated Experimental Protocols
To minimize the risk of precipitation, follow these detailed protocols for preparing and using this compound in your cell culture experiments.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a highly concentrated stock solution to ensure minimal solvent introduction into the final culture medium.
Materials:
-
This compound powder (MW: 274.27 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 27.43 mg of this compound powder.
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the this compound is completely dissolved and the solution is clear. If necessary, gently warm the tube to 37°C for 10 minutes or briefly sonicate to aid dissolution.[15]
-
-
Storage:
Protocol 2: Serial Dilution of this compound into Cell Culture Medium
This protocol describes a method for diluting the concentrated stock solution into the final culture medium to prevent "crashing out."
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C in a water bath.[1] Adding the compound to cold media can decrease its solubility.[1]
-
Intermediate Dilution (Optional but Recommended): For very high final concentrations, creating an intermediate dilution can be beneficial. For example, dilute the 100 mM stock 1:10 in pre-warmed medium to create a 10 mM intermediate solution.
-
Final Dilution:
-
Add the desired volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the tube.[1] This gradual introduction helps to disperse the compound and avoid localized high concentrations that lead to precipitation.
-
For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of the 100 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of medium.[13]
-
Immediate Use: It is best to use the this compound-containing medium immediately after preparation. We do not recommend storing the aqueous solution for more than one day.[6]
Advanced Troubleshooting and Considerations
-
Solubility Enhancement: For particularly challenging applications, consider using solubility-enhancing agents like cyclodextrins.[16][17] These can form inclusion complexes with this compound, increasing its aqueous solubility.
-
Serum Concentration: If using a serum-containing medium, be aware that proteins in the serum can bind to this compound.[10] While this can sometimes aid in solubility, it may also affect the bioavailability of the compound to the cells.
-
Phenol Red: While not directly related to precipitation, be aware that phenol red, a common pH indicator in media, can have estrogenic effects and may interfere with certain assays.[18] Consider using phenol red-free media if your experiments are sensitive to such interferences.
-
Polyphenol Interactions: this compound is a polyphenol, and these compounds can be reactive in cell culture media, potentially generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[19] This is an important consideration when interpreting experimental results.
By understanding the physicochemical properties of this compound and adhering to these validated protocols, researchers can confidently and reproducibly incorporate this valuable compound into their cell culture experiments, minimizing the frustrating issue of precipitation and ensuring the integrity of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Recent Progress in Physiological Functions and Solubilization Methods of this compound [spkx.net.cn]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound =99 60-82-2 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. emulatebio.com [emulatebio.com]
- 15. apexbt.com [apexbt.com]
- 16. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. promocell.com [promocell.com]
- 19. Polyphenols by Generating H2O2, Affect Cell Redox Signaling, Inhibit PTPs and Activate Nrf2 Axis for Adaptation and Cell Surviving: In Vitro, In Vivo and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phloretin Concentration for Antioxidant Assays
Welcome to the technical support guide for utilizing phloretin in antioxidant research. This compound, a natural dihydrochalcone found abundantly in apples and strawberries, is a subject of growing interest due to its potent antioxidant properties.[1] Its therapeutic benefits are largely associated with its ability to scavenge free radicals and modulate key signaling pathways involved in oxidative stress.[1][2] However, its physicochemical properties present unique challenges in experimental design.
This guide is structured to provide you, the researcher, with practical, field-proven insights to overcome these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your assays are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in antioxidant assays?
A1: The optimal concentration for this compound is highly dependent on the assay type. A common mistake is using a single concentration across different experimental systems. We recommend starting with a broad range and narrowing it down based on pilot experiments.
-
For acellular, chemical-based assays (e.g., DPPH, ABTS): A typical starting range is 10 µM to 200 µM . Some studies have evaluated concentrations from 20 to 80 µg/mL, observing a clear concentration-dependent effect.[3][4]
-
For cell-based assays (e.g., Cellular Antioxidant Assay, ROS detection): It is critical to start lower to avoid cytotoxicity. A recommended range is 1 µM to 50 µM . Studies have shown biological effects in endothelial cells at 5-15 µM[5], while concentrations approaching 200 µg/mL can induce toxicity.[6] Always perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to ensure the observed antioxidant effects are not due to cell death.
Q2: What is the best solvent to dissolve this compound?
A2: this compound's poor aqueous solubility is a primary experimental hurdle.[2][7] Direct dissolution in aqueous buffers will result in precipitation and inaccurate concentrations.
The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are the preferred solvents. This compound's solubility is approximately 30 mg/mL in DMSO and 10 mg/mL in ethanol.[8]
-
Procedure:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
For your experiment, perform serial dilutions from this stock into your aqueous buffer or cell culture medium.
-
Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all samples, including vehicle controls, as the solvent itself can have biological effects.
-
Q3: Can this compound interfere with the chemistry of certain antioxidant assays?
A3: Yes, and this is a critical consideration for data integrity. This compound is classified as a Pan-Assay Interference Compound (PAIN), meaning it can interact with various assay components in non-specific ways.[2]
The most significant known interference is with horseradish peroxidase (HRP)-based assays . This includes popular methods for detecting hydrogen peroxide (H₂O₂) such as the Amplex UltraRed (AUR) assay. This compound is a potent inhibitor of the HRP enzyme.[9] At concentrations as low as 50 µM, it can completely abolish the signal, leading to a false-positive interpretation of antioxidant activity (i.e., appearing to scavenge H₂O₂ when it is actually just inhibiting the detection enzyme).[9]
If you are measuring cellular H₂O₂, consider alternative, non-HRP-based probes like dichlorodihydrofluorescein diacetate (H₂-DCFDA) or dihydroethidine (DHE), which have been shown not to be affected by this compound.[9]
Q4: How stable is this compound in solution?
A4: this compound is reasonably stable under proper storage conditions. Concentrated DMSO stock solutions should be stored in small aliquots at -20°C or -80°C and protected from light to minimize degradation. Studies have shown it is stable for at least three freeze-thaw cycles.[10] However, for maximum reproducibility, it is best practice to use freshly prepared dilutions for each experiment from a thawed stock aliquot. Avoid repeated freeze-thaw cycles of the same stock tube.
Troubleshooting Guide
Problem: My this compound precipitated out of solution after I diluted it into my aqueous buffer.
-
Causality: This occurs when the final concentration of the organic solvent (like DMSO) is too low to maintain this compound's solubility in the aqueous environment. Even if the final DMSO concentration is below the cellular toxicity threshold (e.g., 0.5%), it may be insufficient to keep a high concentration of this compound dissolved.
-
Solutions & Self-Validation:
-
Check Final Solvent Concentration: Calculate the final percentage of DMSO in your sample. If you are making a 100 µM this compound solution from a 10 mM stock, the final DMSO concentration is 1%. This may be too high for some cell lines. If you dilute a 50 mM stock to 50 µM, the final DMSO is only 0.1%.
-
Lower the this compound Concentration: The simplest solution is to work at a lower, more soluble concentration of this compound. According to vendor data, a 1:1 solution of DMSO:PBS (pH 7.2) supports a solubility of approximately 0.5 mg/mL.[8]
-
Increase Final Solvent Concentration (Acellular Assays Only): For non-cell-based assays like DPPH or ABTS, you may be able to increase the final DMSO or ethanol concentration slightly. Ensure your vehicle control has the identical solvent concentration to negate any effects on the assay chemistry.
-
Gentle Warming & Sonication: Briefly warming the solution to 37°C or sonicating can help redissolve small amounts of precipitate, but this is a temporary fix. If it precipitates again at room temperature, the concentration is too high.
-
Problem: I am not observing a clear dose-dependent antioxidant effect.
-
Causality: This can stem from several factors, including working outside the dynamic range of your assay or encountering this compound's dual-role chemistry.
-
Solutions & Self-Validation:
-
Expand Your Concentration Range: Your concentrations may be too high (saturating the assay) or too low (below the detection limit). Test a much wider range of concentrations using a logarithmic scale (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in a pilot study to identify the linear response range.
-
Consider Pro-Oxidant Effects: Like many polyphenols, this compound can paradoxically act as a pro-oxidant under certain conditions, particularly at high concentrations or in the presence of metal ions.[11] This can lead to a bell-shaped dose-response curve. If you see a decreasing effect at your highest concentrations, this may be the cause.
-
Check Incubation Time: Ensure your incubation time is sufficient for the reaction to reach a stable endpoint. For kinetic assays like DPPH, inconsistent timing will lead to high variability. Refer to established protocols for recommended incubation times.[12][13]
-
Problem: My results are inconsistent between experiments, even at the same concentration.
-
Causality: Reproducibility issues with polyphenols often trace back to solution preparation, storage, and minor variations in protocol execution.
-
Solutions & Self-Validation:
-
Always Use Fresh Dilutions: Never use working dilutions that were prepared a day or more in advance. Prepare them fresh for each experiment from a frozen, concentrated stock.
-
Standardize Protocol Execution: Pay strict attention to incubation times, temperature, and light exposure (assays like DPPH are light-sensitive).[12] Using multichannel pipettes can help ensure all wells in a plate are treated for a similar duration.[13]
-
Perform a Positive Control: Always include a well-characterized antioxidant standard like Trolox or Ascorbic Acid in every experiment.[3][14] This helps validate that the assay itself is performing correctly and allows you to normalize your results, for example, by calculating the Trolox Equivalent Antioxidant Capacity (TEAC).[15]
-
Experimental Protocols & Data
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Common Antioxidant Assays
| Assay Type | Recommended Starting Range | Key Considerations |
| DPPH Radical Scavenging | 10 - 200 µM (approx. 2.7 - 55 µg/mL) | Ensure final solvent concentration is consistent. Assay is light-sensitive.[3][16] |
| ABTS Radical Scavenging | 5 - 150 µM | This compound is highly effective in this assay. The protocol is less sensitive to solvent effects than DPPH.[15][17] |
| Cellular Antioxidant Assay (CAA) | 1 - 50 µM | Perform concurrent cytotoxicity testing (e.g., MTT). Pre-incubation time with cells is a key variable.[18] |
| HRP-Based H₂O₂ Detection | NOT RECOMMENDED | Strong enzymatic inhibition by this compound leads to false-positive results.[9] |
| Non-HRP H₂O₂ Detection (DCFDA/DHE) | 5 - 50 µM | Viable alternative to HRP-based methods for cellular ROS.[9] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Source |
| DMSO | ~30 mg/mL | Cayman Chemical[8] |
| DMF | ~30 mg/mL | Cayman Chemical[8] |
| Ethanol | ~10 mg/mL | Cayman Chemical[8] |
| Water | Poor / Sparingly Soluble | [2][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[8] |
Experimental Workflow Diagram
The following workflow provides a systematic approach to designing and validating your this compound experiments.
Caption: Workflow for optimizing this compound concentration.
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing: Accurately weigh out the desired amount of this compound powder (MW = 274.27 g/mol ) in a fume hood.
-
Dissolution: Add high-purity DMSO to the powder to achieve the target concentration (e.g., for a 50 mM stock, add 1 mL DMSO to 13.71 mg this compound).
-
Solubilization: Vortex thoroughly until all solid is dissolved. Gentle warming (to 37°C) or brief sonication can be used if needed.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, light-protecting microfuge tubes. Store immediately at -20°C or -80°C for long-term use.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is adapted from standard methodologies.[3][12]
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a ~0.2 mM solution of DPPH in methanol. Store in the dark at 4°C.
-
DPPH Working Solution: Before the assay, dilute the DPPH stock with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm.
-
-
Sample Preparation:
-
Prepare a series of this compound dilutions in methanol from your DMSO stock.
-
Prepare a Trolox (or other standard) dilution series as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of your this compound dilutions, standard, or methanol (for blank) to appropriate wells.
-
Using a multichannel pipette, add 180 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Read the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Troubleshooting Decision Tree
If you encounter unexpected results, this decision tree can help diagnose the issue.
Caption: Troubleshooting tree for this compound antioxidant assays.
References
- 1. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The polyphenols this compound and quercetin are potent horseradish peroxidase (HRP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Phloretin-Associated Autofluorescence in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the potential issue of autofluorescence when using Phloretin in microscopy experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Autofluorescence
Autofluorescence is the natural emission of light by biological structures or introduced compounds, which can obscure the signal from your specific fluorescent labels, leading to poor signal-to-noise ratios and potentially confounding your results.[1][2] While common sources of autofluorescence include endogenous molecules like NADH, collagen, and lipofuscin, as well as certain fixatives, exogenous compounds introduced during experiments, such as the flavonoid this compound, can also be a source of unwanted background fluorescence.[1][3]
This compound, a dihydrochalcone flavonoid found in apples and other plants, is of increasing interest in research for its various biological activities. However, like many phenolic compounds, it has the potential to exhibit intrinsic fluorescence, which can interfere with imaging studies. This guide will walk you through diagnosing and mitigating this compound-associated autofluorescence.
Frequently Asked Questions (FAQs)
Q1: Is this compound fluorescent?
While extensive data on the specific autofluorescence of this compound in a cellular context is not widely published, flavonoids as a class of molecules can exhibit fluorescence.[4] Their fluorescence is often weak and highly dependent on the molecular structure and local environment, such as pH and binding to other molecules.[5][6] this compound, as a dihydrochalcone, has a chemical structure that could potentially fluoresce, likely in the blue to green region of the spectrum, similar to other flavonoids.
Q2: How can I determine if the autofluorescence I'm seeing is from this compound?
The first step in troubleshooting is to confirm the source of the autofluorescence.
-
Unstained Controls: The most critical control is an unstained sample that has been treated with this compound in the same manner as your experimental samples.[1]
-
Vehicle Control: Image an unstained sample treated only with the vehicle used to dissolve the this compound (e.g., DMSO, ethanol).
-
Comparison: Compare the fluorescence intensity and spectral profile of the this compound-treated unstained sample to the vehicle-only control and a completely untreated unstained sample. A significant increase in fluorescence in the this compound-treated sample points to it being the source.
Q3: What are the likely excitation and emission wavelengths of this compound autofluorescence?
Based on the fluorescence of similar flavonoid compounds, this compound is likely to be excited by UV to blue light (approximately 350-450 nm) and emit in the blue to green range (approximately 450-550 nm).[4][7] However, this is an estimation, and the actual spectral properties can vary. It is highly recommended to perform spectral scanning on a this compound-treated unstained sample to determine its specific excitation and emission peaks in your experimental system.
Troubleshooting Guide: A Step-by-Step Approach to Mitigating this compound Autofluorescence
If you have identified this compound as a likely source of autofluorescence, there are several strategies you can employ to minimize its impact. The choice of method will depend on the specific requirements of your experiment and the equipment you have available.
Strategy 1: Experimental Design and Optimization
The most effective way to deal with autofluorescence is often to prevent it from becoming a problem in the first place.
-
Fluorophore Selection: Choose fluorophores that are spectrally distinct from the expected autofluorescence of this compound. Since this compound's autofluorescence is likely in the blue-green range, selecting fluorophores that emit in the red to far-red spectrum (e.g., those with emission maxima >600 nm) is a robust strategy.[1][8]
-
Concentration Optimization: Use the lowest effective concentration of this compound for your biological question. The intensity of autofluorescence is often concentration-dependent.
-
Washing Steps: Ensure thorough washing of your samples after this compound treatment to remove any unbound or excess compound that is not interacting with your cells or tissue.
Table 1: Recommended Fluorophore Classes to Avoid this compound Autofluorescence
| Fluorophore Class | Excitation (nm) | Emission (nm) | Rationale |
| Red Emitters | ~580-650 | ~600-680 | Well separated from the likely blue-green autofluorescence of this compound. |
| Far-Red Emitters | ~650-700 | ~670-750 | Minimal overlap with most common sources of biological autofluorescence. |
| Near-Infrared (NIR) Emitters | >700 | >720 | Ideal for deep tissue imaging and avoiding autofluorescence. |
Strategy 2: Chemical Quenching
Several chemical reagents can be used to quench autofluorescence. However, their effectiveness against a specific compound like this compound may vary, and they should be tested empirically.
-
Sudan Black B: This is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin, but it can also reduce autofluorescence from other sources.[8]
-
Commercial Quenching Kits: Reagents such as TrueVIEW™ and TrueBlack® are designed to reduce autofluorescence from various sources.[9][10]
Protocol: Sudan Black B Treatment
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubation: After your final staining and washing steps, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Wash thoroughly with PBS or another appropriate buffer to remove excess Sudan Black B.
-
Mounting: Mount your slides with an appropriate mounting medium.
Causality: Sudan Black B is thought to mask autofluorescent structures without chemically altering them, thereby reducing their light emission.[11]
Strategy 3: Photobleaching
Photobleaching involves exposing your sample to high-intensity light to selectively destroy the autofluorescent molecules before acquiring your image of interest.
Protocol: Pre-Acquisition Photobleaching
-
Sample Preparation: Prepare your this compound-treated and stained sample as usual.
-
Bleaching: Before imaging your specific fluorophore, expose the sample to continuous, high-intensity light using the excitation wavelength that maximally excites the this compound autofluorescence (likely in the UV-blue range). This can be done using the microscope's light source.
-
Monitoring: Monitor the decrease in autofluorescence in real-time.
-
Image Acquisition: Once the autofluorescence has been significantly reduced, proceed to image your specific fluorophore using its appropriate excitation and emission settings.
Causality: Photobleaching occurs when a fluorophore is irreversibly damaged by light-induced chemical reactions, rendering it unable to fluoresce.
Strategy 4: Computational Correction
Modern microscopy software often includes tools to computationally separate signals.
-
Spectral Unmixing: This is a powerful technique available on spectral confocal microscopes. It involves acquiring the emission spectrum of the this compound autofluorescence from a control sample and then using this "spectral fingerprint" to subtract its contribution from the images of your fully stained samples.
-
Background Subtraction: For simpler cases, if the autofluorescence is relatively uniform, a background subtraction algorithm can be applied. This involves measuring the average fluorescence intensity in a region of the image that does not contain your specific signal and subtracting this value from the entire image.
Workflow for Diagnosing and Mitigating this compound Autofluorescence
Caption: A decision-making workflow for addressing potential this compound autofluorescence.
Conclusion
Dealing with autofluorescence is a common challenge in fluorescence microscopy. When introducing exogenous compounds like this compound, it is crucial to consider their potential to contribute to background signal. By systematically diagnosing the source of autofluorescence and applying targeted mitigation strategies—from optimizing your experimental design to employing advanced computational methods—you can significantly improve the quality and reliability of your imaging data.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 3. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 4. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. longdom.org [longdom.org]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Phloretin Technical Support Center: Troubleshooting Degradation and Assay Interference
Welcome to the technical support center for researchers working with phloretin. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges associated with this compound's stability and its potential to interfere with experimental assays. As a dihydrochalcone flavonoid with a planar, lipophilic structure, this compound is not only a compound of significant biological interest but also a known Pan-Assay Interference Compound (PAIN).[1][2] Understanding its chemical behavior is paramount for generating reliable and reproducible data.
This resource will equip you with the expertise to anticipate, identify, and mitigate issues arising from this compound degradation and non-specific assay interactions, ensuring the integrity of your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and why is it used in research?
-
What makes this compound a Pan-Assay Interference Compound (PAIN)?
-
What are the primary degradation products of this compound?
-
How can I minimize this compound degradation during my experiments?
-
-
Troubleshooting Guide: Assay Interference
-
My results with this compound are inconsistent. What could be the cause?
-
I suspect this compound is interfering with my fluorescence-based assay. How can I confirm this?
-
Are there specific assays that are particularly susceptible to this compound interference?
-
How does this compound affect cell-based assays like the MTT assay?
-
-
Experimental Protocols
-
Protocol 1: Stability Assessment of this compound Under Experimental Conditions
-
Protocol 2: Control Experiment to Detect this compound Interference in a Fluorescence-Based Assay
-
-
Data Summary: this compound Stability and Properties
-
Diagrams
-
References
Frequently Asked Questions (FAQs)
What is this compound and why is it used in research?
This compound is a natural dihydrochalcone, a type of flavonoid found in apples, pears, and other fruits.[3] Its chemical structure consists of two aromatic rings connected by a three-carbon chain (C6-C3-C6).[3] In research, this compound is investigated for a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antidiabetic activities.[3][4]
What makes this compound a Pan-Assay Interference Compound (PAIN)?
This compound is classified as a PAIN due to its planar and lipophilic nature, which allows it to interfere with bioassays through various non-specific mechanisms.[1][2] One of the primary ways it does this is by inserting into lipid bilayers and altering the cell membrane's dipole potential.[1][2] This disruption of the cell membrane can non-specifically activate a variety of cellular signaling pathways, leading to experimental artifacts that may be misinterpreted as specific biological activity.[1][2] Additionally, this compound can directly interact with and inhibit enzymes, such as horseradish peroxidase (HRP), a common component in many assay kits.[5]
What are the primary degradation products of this compound?
This compound can degrade under both enzymatic and non-enzymatic conditions. The primary degradation pathways include:
-
Enzymatic Degradation: In biological systems, particularly by gut microbiota, this compound can be hydrolyzed by the enzyme this compound hydrolase into phloroglucinol and 3-(4-hydroxyphenyl)propionic acid .[6]
-
Metabolic Degradation: In humans, this compound can be metabolized by cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19) in the liver to form hydroxylated metabolites, with 3-OH this compound being a major product.[7]
How can I minimize this compound degradation during my experiments?
To minimize the degradation of this compound, consider the following:
-
pH: this compound is more stable in acidic environments.[1] Whenever possible, maintain the pH of your solutions in the acidic range.
-
Light: Protect this compound solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil. Photodegradation is a common issue for many flavonoids.
-
Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice when not in use. Avoid repeated freeze-thaw cycles.[8]
-
Solvent: Due to its poor water solubility, this compound is often dissolved in organic solvents like DMSO.[9] Ensure the final concentration of the solvent in your assay is low and does not affect the experimental outcome.
Troubleshooting Guide: Assay Interference
My results with this compound are inconsistent. What could be the cause?
Inconsistent results with this compound can stem from several factors:
-
Degradation: If not handled properly, this compound can degrade, leading to a lower effective concentration and the presence of degradation products that may have their own biological activities or assay interferences.
-
PAINs Activity: As a PAIN, this compound can cause non-specific effects that vary between experiments depending on minor changes in assay conditions (e.g., cell density, reagent concentrations).
-
Precipitation: this compound has low water solubility.[9] At higher concentrations in aqueous buffers, it may precipitate, leading to variability in the actual concentration in your assay.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Use a validated HPLC-UV method to confirm the concentration and purity of your this compound stock solution.[8]
-
Assess Solubility: Visually inspect your working solutions for any signs of precipitation. Consider performing a solubility test in your specific assay buffer.
-
Run Control Experiments: Implement the control experiments outlined in the "Experimental Protocols" section to test for assay interference.
I suspect this compound is interfering with my fluorescence-based assay. How can I confirm this?
This compound can interfere with fluorescence-based assays through several mechanisms, including quenching of the fluorescent signal or by being fluorescent itself (autofluorescence).[10]
Confirmation Steps:
-
Run a "Compound Only" Control: Prepare a sample containing your assay buffer and this compound at the highest concentration used in your experiment, but without the fluorescent probe or any biological components (e.g., cells, enzymes). Measure the fluorescence at the same excitation and emission wavelengths as your assay. A significant signal indicates that this compound is autofluorescent under your assay conditions.
-
Run a "Probe + Compound" Control: Prepare a sample with your fluorescent probe and this compound in the assay buffer. Compare the fluorescence intensity to a sample with the probe alone. A decrease in signal in the presence of this compound suggests fluorescence quenching.
Are there specific assays that are particularly susceptible to this compound interference?
Yes, certain assays are more prone to interference from compounds like this compound:
-
HRP-based Assays: this compound is a potent inhibitor of horseradish peroxidase (HRP).[5] This can lead to false-negative results in ELISAs, Western blots, and other assays that use HRP for signal detection. For instance, in an Amplex UltraRed (AUR) assay, this compound at concentrations as low as 50 µM can completely abolish the detection of H₂O₂.[5]
-
Fluorescence Assays: As mentioned, any assay relying on a fluorescent readout can be affected by this compound's potential to quench the signal or be autofluorescent.
-
Tyrosinase Activity Assays: this compound can act as both a substrate and an inhibitor of tyrosinase, complicating the interpretation of results from assays measuring this enzyme's activity.[11]
How does this compound affect cell-based assays like the MTT assay?
The MTT assay measures cell viability based on the metabolic reduction of a tetrazolium salt to a colored formazan product. This compound can interfere with this assay in a couple of ways:
-
Direct Reduction of MTT: Some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.
-
Altered Cellular Metabolism: As a PAIN that disrupts the cell membrane, this compound can non-specifically alter cellular metabolism, which can either increase or decrease the rate of MTT reduction, not necessarily reflecting a true change in cell viability.[1][2]
Recommendation: When assessing the effect of this compound on cell viability, it is crucial to use an orthogonal method that does not rely on metabolic activity. For example, a trypan blue exclusion assay or a cell counting method can provide a more direct measure of cell number and viability.
Experimental Protocols
Protocol 1: Stability Assessment of this compound Under Experimental Conditions
This protocol uses High-Performance Liquid Chromatography with UV detection (HPLC-UV) to quantify the degradation of this compound under your specific experimental conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Your experimental buffer (e.g., cell culture medium, assay buffer)
-
HPLC system with a C18 column and UV detector (detection at 288 nm)[8]
-
Mobile phase (e.g., acetonitrile and water with phosphoric acid)[8]
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the concentration you use in your assays.
-
Immediately after preparation (t=0), take an aliquot, and if necessary, perform a protein precipitation step (e.g., with acetonitrile) and centrifugation. Analyze the supernatant by HPLC-UV to get the initial concentration.
-
Incubate the remaining working solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂, ambient light).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots and process them as in step 2 for HPLC-UV analysis.
-
Plot the concentration of this compound versus time to determine its stability and degradation rate under your experimental conditions.
Protocol 2: Control Experiment to Detect this compound Interference in a Fluorescence-Based Assay
This protocol helps determine if this compound is causing artifacts in your fluorescence-based assay.
Materials:
-
This compound
-
Your assay buffer
-
Your fluorescent probe/reagent
-
A plate reader capable of fluorescence measurements
Procedure:
-
Prepare a Plate Layout: Design a 96-well plate layout with the following controls:
-
Blank: Assay buffer only.
-
Probe Only: Assay buffer + fluorescent probe.
-
This compound Only: Assay buffer + this compound at various concentrations used in your experiment.
-
Probe + this compound: Assay buffer + fluorescent probe + this compound at various concentrations.
-
-
Add Reagents: Add the components to the respective wells as per your plate layout.
-
Incubate: Incubate the plate under the same conditions as your main experiment.
-
Measure Fluorescence: Read the fluorescence on a plate reader using the same settings as your assay.
-
Analyze the Data:
-
Compare "this compound Only" to "Blank": A signal higher than the blank indicates autofluorescence.
-
Compare "Probe + this compound" to "Probe Only": A lower signal indicates quenching. An additive signal suggests autofluorescence is contributing to the overall reading.
-
Data Summary: this compound Stability and Properties
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₅H₁₄O₅ | [12] |
| Molecular Weight | 274.27 g/mol | [12] |
| Solubility | Poor water solubility | [9] |
| Stability | More stable in acidic conditions. | [1] |
| Storage | Store stock solutions at -20°C or -80°C. Protect from light. | [8] |
| PAIN Classification | Membrane-disrupting Pan-Assay Interference Compound | [1][2] |
| Known Assay Interferences | HRP inhibition, tyrosinase inhibition/substrate, fluorescence quenching, autofluorescence. | [5][10][11] |
Diagrams
Experimental Workflow for Investigating this compound Assay Interference
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Comparative characterization of the metabolites of this compound and phlorizin in rats using UHPLC-Q-Exactive Orbitrap mass spectrometer - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcrt.org [ijcrt.org]
- 10. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Phloretin Oral Formulation Development: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Phloretin Oral Formulation Development. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the inherent challenges of formulating this promising, yet difficult, dihydrochalcone. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and make informed decisions in your experiments. This compound's therapeutic potential is significant, but its clinical translation is hindered by poor physicochemical and pharmacokinetic properties.[1][2] This guide addresses the most common hurdles you will face—low aqueous solubility, poor intestinal permeability, chemical instability, and extensive metabolism—and offers structured, field-proven solutions.
Section 1: The Core Challenge - Poor Solubility & Dissolution
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3] This low aqueous solubility is the primary rate-limiting step for its oral absorption and bioavailability.[4][5] The objective of any formulation strategy is therefore to enhance the dissolution rate and maintain a supersaturated state at the site of absorption.[5]
Frequently Asked Questions & Troubleshooting
Question 1: I'm considering an amorphous solid dispersion (ASD) for this compound, but I'm concerned about physical stability. What are the common failure points and how can I prevent them?
Answer: This is a critical concern. ASDs enhance solubility by converting the crystalline drug into a high-energy amorphous state.[2] However, this state is thermodynamically unstable and prone to recrystallization during storage, which negates any solubility advantage.[6]
Troubleshooting Guide: Amorphous Solid Dispersions
-
Issue: Recrystallization upon storage (e.g., after 3 months at accelerated stability conditions).
-
Root Cause 1: Poor Drug-Polymer Miscibility. this compound and the polymer may not be fully miscible at the chosen drug loading, leading to drug-rich domains that act as nucleation sites.
-
Solution: Select a polymer with strong specific interactions (e.g., hydrogen bonding) with this compound. Polymers like Soluplus® (a graft copolymer) or povidone (PVP) are excellent candidates.[2] Soluplus®, for instance, can form hydrogen bonds with this compound's hydroxyl groups, effectively creating a single-phase system and inhibiting molecular mobility.[2] Reduce the drug loading to ensure it is below the polymer's saturation capacity.
-
-
Root Cause 2: High Molecular Mobility. The polymer may have a low glass transition temperature (Tg) or may absorb moisture, which acts as a plasticizer, lowering the Tg of the system and increasing molecular mobility, thus facilitating crystallization.[6]
-
Solution: Choose a polymer with a high Tg. Store the ASD in tightly sealed containers with a desiccant. Consider incorporating a secondary, high-Tg polymer to create a more rigid matrix.
-
-
Root Cause 3: Incomplete Amorphization during Manufacturing. Residual crystalline material from the manufacturing process (e.g., spray drying, hot-melt extrusion) can seed recrystallization.
-
Solution: Optimize your process parameters. For hot-melt extrusion (HME), ensure the processing temperature is sufficient to melt the drug and achieve a homogenous melt with the polymer.[7] For spray drying, optimize the inlet temperature and solution feed rate to ensure rapid solvent evaporation, preventing the drug from having time to crystallize.
-
-
-
Validation Check: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of your freshly prepared ASD and to detect any signs of crystallinity during stability studies. A "halo" pattern in PXRD and the absence of a melting endotherm in DSC indicate an amorphous state.[2]
Question 2: My this compound-cyclodextrin complex shows initial solubility enhancement, but the drug precipitates upon dilution. Why is this happening?
Answer: This is a common issue with cyclodextrin (CD) complexes. While CDs can significantly increase the apparent solubility of this compound by encapsulating it within their hydrophobic cavity, this is a dynamic equilibrium.[8][9] Upon significant dilution in a large volume of aqueous media (like in the gastrointestinal tract), the complex can dissociate, releasing the poorly soluble this compound, which then precipitates out.
Troubleshooting Guide: Cyclodextrin Inclusion Complexes
-
Issue: Precipitation of this compound after diluting the complex solution.
-
Root Cause 1: Low Complexation Efficiency (CE) or a Weak Stability Constant (K_c). The interaction between this compound and the chosen CD may not be strong enough.
-
Solution: Perform a phase solubility study as described by Higuchi and Connors. This will help you determine the stoichiometry of the complex (typically 1:1 for this compound) and the stability constant.[10][11] Consider using chemically modified CDs like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-CD (SBE-β-CD), which often show higher complexation efficiency and aqueous solubility than native β-CD.[3][8]
-
-
Root Cause 2: Reaching the Intrinsic Solubility Limit. Even with complexation, dilution can lower the concentration of free CD in solution to a point where it can no longer keep the this compound solubilized.
-
Solution: Combine the CD complex with a precipitation inhibitor. Adding a small amount of a hydrophilic polymer like HPMC or PVP to the formulation can help maintain supersaturation by inhibiting nucleation and crystal growth of the free drug released from the complex.
-
-
-
Validation Check: Use methods like 2D ROESY NMR, DSC, and FTIR to confirm true inclusion complex formation, not just a physical mixture.[8][11] The DSC thermogram of a true complex will show the disappearance or shifting of the this compound melting peak.
Section 2: Navigating the Permeability Barrier
While this compound is a BCS Class II drug (high permeability), its absorption is significantly hampered by the action of intestinal efflux transporters, primarily P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).[1][4][12] These transporters actively pump absorbed this compound back into the intestinal lumen, drastically reducing its net uptake and contributing to its low oral bioavailability of just 8.67%.[1][4][12]
Logical Pathway for Overcoming Efflux
Caption: Mechanism of P-gp efflux and mitigation by lipid formulations.
Frequently Asked Questions & Troubleshooting
Question 3: We are developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound, but the resulting emulsion has a large droplet size (>200 nm) and high polydispersity index (PDI > 0.3). What's going wrong?
Answer: A large droplet size and high PDI in a SNEDDS indicate an inefficient and unstable formulation. The goal is to achieve small, uniform droplets (ideally <100 nm) for consistent drug release and absorption.[13] This issue typically stems from an imbalance in your formulation components: the oil, surfactant, and co-surfactant.
Troubleshooting Guide: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
-
Issue: Poor nanoemulsion formation (large size, high PDI).
-
Root Cause 1: Inappropriate Surfactant/Co-surfactant (S/CoS) Ratio. The surfactant concentration may be too low to sufficiently reduce the interfacial tension between the oil and aqueous phases, or the co-surfactant may not be effectively fluidizing the interfacial film.
-
Solution: Systematically construct a ternary phase diagram. This is a critical, non-negotiable step. It allows you to map the efficient nanoemulsification region for different ratios of oil, surfactant, and co-surfactant. This will visually guide you to the optimal S/CoS ratio that produces a clear, stable nanoemulsion upon dilution.
-
-
Root Cause 2: Poor Component Selection. The HLB (Hydrophile-Lipophile Balance) of your surfactant may not be optimal for the chosen oil. The oil itself may have poor solubility for this compound.
-
Solution: First, screen oils (e.g., long-chain triglycerides like Maisine®, medium-chain triglycerides) for maximum this compound solubility.[3][14] Then, select a surfactant with a high HLB value (e.g., >12, like Cremophor EL or Tween 80) that is miscible with your oil phase.[14] A co-surfactant like Transcutol or a short-chain alcohol can then be chosen to complement the surfactant.[14]
-
-
Root Cause 3: Insufficient Energy Input during Dispersion. While SNEDDS emulsify spontaneously, gentle agitation is required. The conditions of your dispersibility test can influence the outcome.
-
Solution: Standardize your dispersibility test. A common method is to add the SNEDDS dropwise to a specific volume of water (e.g., 250 mL) on a magnetic stirrer at a controlled speed (e.g., 100 rpm) and temperature (37°C).
-
-
-
Validation Check: Use Dynamic Light Scattering (DLS) to measure droplet size and PDI. The formulation should be robust to dilution in different media (e.g., water, 0.1N HCl, phosphate buffer pH 6.8) without significant changes in droplet size.[14]
Section 3: Analytical & Characterization Protocols
Reliable analytical methods are the bedrock of formulation development. Without accurate ways to quantify your drug and characterize your system, you cannot validate your formulation's performance.
Question 4: Can you provide a starting point for an HPLC method to quantify this compound in my formulation and during in vitro release studies?
Answer: Certainly. A robust, validated HPLC-UV method is essential. This compound has a UV maximum at approximately 286-288 nm, which provides a good wavelength for detection.[15][16]
Protocol: HPLC Method for this compound Quantification
-
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 200 mm, 5 µm particle size).[15]
-
-
Mobile Phase:
-
An isocratic mobile phase is often sufficient and more robust for QC. A good starting point is a mixture of Acetonitrile (ACN) and water (acidified with 0.1% phosphoric acid or formic acid to ensure the phenolic hydroxyl groups are protonated).
-
Example Ratio: ACN:Acidified Water (e.g., 40:60 v/v). Adjust the ratio to achieve a retention time for this compound between 3 and 10 minutes.
-
-
Method Parameters:
-
Sample Preparation:
-
For an in vitro release sample: Withdraw the sample from the dissolution vessel, and filter through a 0.22 µm syringe filter (ensure the filter material does not bind the drug) before injection.
-
For a formulation sample (e.g., ASD or SNEDDS): Accurately weigh an amount of formulation, dissolve it in a suitable solvent (e.g., methanol or ACN), sonicate to ensure complete dissolution, dilute to a known volume within the calibration range, and filter before injection.
-
-
Validation (Crucial Steps):
-
Linearity: Prepare a calibration curve from stock solutions of pure this compound (e.g., 0.5 to 100 µg/mL).[16] The correlation coefficient (r²) should be >0.999.
-
Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the method is reproducible and accurate.[16]
-
Specificity: Run a blank formulation (without this compound) to ensure that no excipients interfere with the this compound peak.
-
Section 4: Data Summary & Comparative Performance
To aid in selecting a starting formulation strategy, the following table summarizes the reported bioavailability enhancement from various published studies.
| Formulation Strategy | Carrier/Excipients Used | Bioavailability Enhancement (Relative to unformulated this compound) | Reference |
| Self-Nanoemulsions (SNEs) | Long-Chain Triglycerides (LCT), Cremophor EL, Pluronic F127/P123 | ~7.9-fold | [14][17] |
| Amorphous Solid Dispersion | Soluplus® | Augmented oral bioavailability (exact fold-increase varies with study) | [2] |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Enhanced solubility and permeability, leading to improved bioavailability | [3][10] |
| Mixed Micelles | TPGS, Pluronic F68 | ~5-fold | [18] |
| Lipid-Surfactant Granules | Gelucire® 44/14, Syloid 244 FP | Enhanced dissolution rate and bioavailability | [3][19] |
Section 5: Experimental Workflow
The following diagram outlines a logical workflow for developing and validating a this compound oral formulation.
Caption: Logical workflow for this compound oral formulation development.
References
- 1. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersion augments the bioavailability of this compound and its therapeutic efficacy via targeting mTOR/SREBP-1c axis in NAFLD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. pharm-int.com [pharm-int.com]
- 6. jpsionline.com [jpsionline.com]
- 7. contractpharma.com [contractpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmacompass.com [pharmacompass.com]
- 14. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self-nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation, in vitro and in vivo evaluation of this compound-loaded TPGS/Pluronic F68 modified mixed micelles with enhanced bioavailability and anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation, characterization, pharmacokinetics and antioxidant activity of this compound oral granules - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of Phloretin in DMSO for in vitro studies
Technical Support Center: Phloretin Solubility in DMSO
Welcome to the technical support guide for handling this compound in dimethyl sulfoxide (DMSO) for in vitro research. This compound is a potent dihydrochalcone flavonoid with significant interest for its antioxidant and anticancer properties.[1][2] However, its clinical and research applications are often hampered by its poor aqueous solubility.[3][4] This guide provides in-depth troubleshooting and best practices to ensure reproducible and artifact-free experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the maximum reliable concentration of this compound in DMSO?
A1: The solubility of this compound in fresh, anhydrous DMSO is quite high, with reported values ranging from approximately 30 mg/mL up to 80 mg/mL.[5][6] One supplier notes a solubility of 55 mg/mL, which corresponds to a 200.53 mM stock solution.[7] For routine use, preparing a stock solution in the 10-50 mM range (approximately 2.7 to 13.7 mg/mL) is a safe and common practice that provides a sufficient concentration margin for subsequent dilutions.
Q2: My this compound-DMSO stock solution appears hazy or has crystals after storage at -20°C. Is it still usable?
A2: Haze or crystal formation after a freeze-thaw cycle is common for compounds with borderline solubility.[8] This indicates that the compound is precipitating out of the solution at low temperatures. Before use, it is critical to completely redissolve the compound. Gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate the solution until it is completely clear.[9][10] Visually inspect the vial against a light and dark background to ensure no micro-precipitates remain. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution after preparation.[10]
Q3: What is the maximum final concentration of DMSO that is safe for my cells in vitro?
A3: This is highly dependent on the cell line. Most immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, and some robust lines can handle up to 1%.[11][12] However, primary cells and more sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[11][13] It is imperative to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell model and assay endpoints.[13][14] As a best practice, always keep the final DMSO concentration consistent across all treatments and below 0.5% whenever possible.[8][11]
Q4: Can I store my diluted this compound working solutions in aqueous media?
A4: It is strongly advised not to store this compound in aqueous solutions for any significant length of time. Due to its poor aqueous solubility, this compound will precipitate out of the solution.[5][15] Working solutions should be prepared fresh from the DMSO stock immediately before they are added to the cell cultures.[10] One supplier explicitly recommends not storing aqueous solutions for more than one day.[5]
Troubleshooting Guide: Compound Precipitation
This section addresses the most common challenge faced by researchers: the precipitation of this compound upon its introduction into an aqueous environment.
Problem: I added my clear this compound-DMSO stock to my cell culture medium, and the medium immediately turned cloudy or a precipitate formed.
-
Probable Cause 1: Exceeding the Aqueous Solubility Limit. This phenomenon, often called "crashing out," occurs because while this compound is soluble in DMSO, it is not soluble in the DMSO-aqueous mixture you create upon dilution.[15] The local concentration at the point of addition is transiently very high, causing the compound to rapidly precipitate before it can disperse.
-
Solution 1: Modify the Dilution Technique.
-
Increase Mixing Energy: Do not simply drop the DMSO stock into the medium. Instead, add the stock solution dropwise into the vortex of the medium while it is being actively stirred or vortexed. This rapid, high-energy mixing helps to disperse the compound molecules quickly, preventing them from aggregating and precipitating.
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock in a small volume of medium. This solution may still appear cloudy but can then be further diluted to the final concentration with better results.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can slightly increase the solubility and speed of dissolution.
-
-
Probable Cause 2: Final Concentration is Too High. The desired final concentration of this compound in your experiment may simply be above its maximum solubility in the final cell culture medium, regardless of the dilution method.
-
Solution 2: Determine the Kinetic Solubility Limit.
-
Perform a Visual Solubility Test: Prepare a series of dilutions of your this compound-DMSO stock into your cell culture medium.
-
Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours.
-
Visually or microscopically inspect for the highest concentration that remains clear and free of precipitates. This is your practical upper limit for experimentation. For example, the solubility of this compound in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml.[5]
-
-
Probable Cause 3: Interaction with Media Components. Complex cell culture media contain salts, proteins, and vitamins that can interact with your compound, reducing its solubility compared to a simple buffer like PBS.[16][17]
-
Solution 3: Consider Formulation Aids (Advanced).
Data Summary & Protocols
This compound Solubility Data
For accurate experiment planning, it is crucial to understand the solubility limits of this compound in various solvents.
| Solvent | Reported Solubility | Molar Equivalent (FW: 274.27 g/mol ) | Source(s) |
| DMSO | ≥105 mg/mL | ≥382.8 mM | [18] |
| 80 mg/mL | 291.7 mM | [6] | |
| 55 mg/mL | 200.5 mM | [7] | |
| ~30 mg/mL | ~109.4 mM | [5] | |
| Ethanol | ≥87.6 mg/mL | ≥319.4 mM | [18] |
| 48 mg/mL | 175.0 mM | [6] | |
| ~10 mg/mL | ~36.5 mM | [5] | |
| Water | <2.68 mg/mL | <9.8 mM | [18] |
| Insoluble | Insoluble | [6][7] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.8 mM | [5] |
Note: Solubility can vary based on compound purity, solvent grade (anhydrous DMSO is critical), temperature, and dissolution method.[7]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated, usable stock solution.
-
Pre-calculation: Determine the mass of this compound needed. For 1 mL of a 50 mM stock:
-
Mass = 50 mmol/L * 1 L/1000 mL * 274.27 g/mol * 1000 mg/g = 13.71 mg.
-
-
Weighing: Accurately weigh out 13.71 mg of solid this compound into a sterile, conical microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids persist, place the vial in a 37°C water bath or heating block for 10-15 minutes.[9]
-
Follow up with brief sonication in a water bath until the solution is completely clear.
-
-
Verification: Hold the vial up to a light source against a dark background to visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store tightly sealed at -20°C for several months.[9][10]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock for a cell-based assay.
-
Thaw Stock: Remove one aliquot of the 50 mM this compound-DMSO stock from the -20°C freezer and thaw it completely at room temperature.
-
Warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Create Highest Concentration Working Solution:
-
Let's assume the highest final concentration needed is 100 µM and the final DMSO concentration should be 0.2%.
-
This requires a 1:500 dilution (50 mM / 100 µM = 500).
-
Pipette 998 µL of the pre-warmed medium into a sterile tube.
-
Add 2 µL of the 50 mM this compound stock directly into the medium while gently vortexing or flicking the tube. This ensures rapid dispersion.
-
-
Perform Serial Dilutions: Using the freshly prepared 100 µM working solution, perform your serial dilutions directly in the pre-warmed cell culture medium. This ensures the DMSO concentration remains constant (at 0.2%) across all conditions.
-
Vehicle Control: Critically, prepare a vehicle control by performing the same 1:500 dilution using only DMSO (no this compound) into the cell culture medium. This will be your 0 µM this compound control.
-
Application: Immediately add the final working solutions (and the vehicle control) to your cell culture plates. Do not store these aqueous dilutions.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for addressing this compound precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Preparation, in vitro and in vivo evaluation of this compound-loaded TPGS/Pluronic F68 modified mixed micelles with enhanced bioavailability and anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | SGLT | Endogenous Metabolite | transporter | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. lifetein.com [lifetein.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing Phloretin Incubation Time in Cancer Cell Experiments
Welcome to the technical support guide for researchers utilizing Phloretin in cancer cell studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design robust experiments and troubleshoot effectively. This guide is structured to address the critical parameter of incubation time, a factor that profoundly influences experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound treatment.
Q1: Why is optimizing the incubation time for this compound so critical?
A: Optimizing incubation time is crucial because this compound exerts its anticancer effects through multiple, time-dependent mechanisms. These include inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating reactive oxygen species (ROS).[1][2] An incubation period that is too short may fail to capture the full effect of the compound, leading to an underestimation of its potency. Conversely, an excessively long incubation can lead to secondary effects, such as necrosis or nutrient depletion in the culture medium, confounding the interpretation of results. The optimal time ensures that you are observing the direct, intended biological response.
Q2: What is a typical starting range for this compound incubation times in cancer cell lines?
A: Based on published literature, a common starting range for endpoint assays like cell viability is between 24 and 72 hours.[3][4] However, for mechanistic studies, the timing can be more specific. For example, the generation of ROS can be an early event, detectable within hours, while significant apoptosis or cell cycle shifts may require 24 hours or more to become apparent.[2][4] A preliminary time-course experiment is always recommended.
Q3: How does this compound's mechanism of action influence the choice of incubation time?
A: The endpoint of your assay should dictate the incubation period.
-
Cell Cycle Arrest: this compound can induce G0/G1 or G2/M phase arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[5][6] These changes typically require the cells to progress through at least part of one cell cycle, making 24-48 hour incubations common for this type of analysis.
-
Apoptosis: The induction of mitochondria-mediated apoptosis involves a cascade of events, including the release of cytochrome c and the activation of caspases.[1][7] While early apoptotic markers might be visible sooner, significant population shifts measured by Annexin V staining are often optimal between 24 and 48 hours.
-
ROS Generation: The production of ROS can be a rapid cellular response to this compound.[2][8] Assays to detect ROS may be performed at much earlier time points, such as 1, 3, 6, or 12 hours post-treatment.
Q4: Should I use the same incubation time for different cancer cell lines?
A: Not necessarily. The optimal incubation time can vary significantly between cell lines. This variability is influenced by factors such as:
-
Cell Doubling Time: Faster-proliferating cells may exhibit effects more quickly.
-
Metabolic Rate: Differences in cellular metabolism can affect the processing of and response to this compound.
-
Expression of Molecular Targets: The abundance of this compound's targets, such as specific signaling proteins or glucose transporters, can differ between cell lines, altering their sensitivity and response time.[7][9]
Q5: What are the stability and solubility considerations for this compound during incubation?
A: this compound has poor water solubility and is typically dissolved in a solvent like DMSO.[10] It's crucial to prepare fresh stock solutions and dilute them in culture medium immediately before use to prevent precipitation. While studies show it is stable for several hours in biological fluids, prolonged incubation (e.g., >72 hours) without a medium change could be affected by potential degradation.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Section 2: Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. High variability between technical replicates. | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. This compound Precipitation: Poor solubility in the final medium concentration. 3. Edge Effects: Evaporation from wells on the plate's perimeter. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently before aliquoting to each well. 2. Prepare this compound dilutions fresh and vortex gently before adding to cells. Do not exceed the recommended final DMSO concentration (typically <0.5%). 3. Avoid using the outermost wells of the plate for data collection; fill them with sterile PBS or medium to maintain humidity.[12] |
| 2. No significant effect observed, even at high this compound concentrations. | 1. Incubation Time Too Short: The selected time point is insufficient to induce the measured effect. 2. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism. 3. Compound Degradation: The this compound solution may have degraded if not stored or prepared properly.[13] | 1. Extend the incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours).[14] 2. Test a different cell line known to be sensitive to this compound or use a positive control compound known to work in your cell line. 3. Prepare fresh this compound stock from powder for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[11] |
| 3. Unexpectedly high cytotoxicity at all tested concentrations. | 1. Incubation Time Too Long: Prolonged exposure leads to overwhelming, non-specific cell death. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 3. Pro-oxidant Effect: At high concentrations, this compound can act as a pro-oxidant, causing rapid, non-specific damage.[15] | 1. Reduce the incubation time. First, establish a dose-response curve at a fixed, common time point (e.g., 24 or 48 hours) to find the IC50. 2. Ensure your vehicle control shows high viability and that the final solvent concentration is non-toxic for your specific cell line. 3. Lower the concentration range of this compound used in your experiment. |
| 4. Cells show morphological changes, but viability assays (e.g., MTT, WST-1) show little effect. | 1. Cytostatic vs. Cytotoxic Effect: this compound may be primarily causing cell cycle arrest (inhibiting proliferation) rather than inducing cell death.[6] Metabolic assays like MTT measure metabolic activity, which may not be significantly reduced in arrested cells. | 1. Use an assay that directly measures cell number (e.g., CyQUANT™ Direct Cell Proliferation Assay) or cell death (e.g., Annexin V/PI staining). 2. Perform cell cycle analysis using flow cytometry to directly assess for cell cycle arrest.[4] |
Section 3: Core Experimental Protocol
Objective: To determine the optimal incubation time for this compound treatment by assessing its effect on cancer cell viability over a time course. This protocol uses the MTT assay as an example.
Methodology: Time-Course Viability Assay
-
Cell Seeding: a. Culture your chosen cancer cell line to ~80% confluency. b. Harvest the cells and perform a cell count to ensure viability is >95%. c. Seed the cells into three 96-well plates at a predetermined optimal density. This density should ensure that vehicle-treated control cells are in the exponential growth phase and do not become over-confluent by the final time point (e.g., 72 hours).[12] d. Incubate the plates for 18-24 hours to allow cells to adhere and resume growth.
-
This compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound (e.g., 50 mM) in sterile DMSO. b. On the day of the experiment, perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations. It is advisable to use a concentration around the estimated IC50 of your cell line. c. Include a "vehicle control" (medium with DMSO at the same final concentration as the highest this compound dose) and a "media only" blank. d. Carefully remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium to the appropriate wells.
-
Incubation: a. Incubate the three plates under standard conditions (e.g., 37°C, 5% CO₂). b. Designate one plate for each time point: 24 hours, 48 hours, and 72 hours.
-
MTT Assay Procedure: a. At the 24-hour time point, remove the first plate from the incubator. b. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. c. Incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals. d. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the crystals. e. Incubate overnight in the incubator or for a few hours at room temperature, protected from light. f. Repeat steps 4a-4e for the 48-hour and 72-hour plates at the appropriate times.
-
Data Acquisition and Analysis: a. Read the absorbance of each plate on a microplate reader at 570 nm. b. Subtract the average absorbance of the "media only" blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. d. Plot the % Viability against the incubation time (24h, 48h, 72h). The optimal time is typically the point at which a stable and significant effect is observed without being confounded by the effects of long-term culture.
Example Data Presentation:
| Incubation Time (hours) | % Viability (Mean) at 20 µM this compound | Standard Deviation |
| 24 | 75.2% | ± 4.5% |
| 48 | 48.9% | ± 3.8% |
| 72 | 45.3% | ± 4.1% |
In this hypothetical example, the most significant drop in viability occurs by 48 hours, with little additional effect seen at 72 hours. Therefore, 48 hours would be a logical choice for subsequent endpoint experiments.
Workflow for Optimizing Incubation Time
References
- 1. Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis of human glioblastoma cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of this compound Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of this compound against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Human Prostate Cancer Cells Through the Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Proliferation of Breast Cancer Cells Through the Down-regulation of Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on pharmacokinetic properties and absorption mechanism of this compound: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Study on the stability of this compound by HPLC | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 14. bitesizebio.com [bitesizebio.com]
- 15. This compound Cytoprotection and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Phloretin in Topical Creams
Welcome to the technical support center for formulators working with phloretin. As a potent antioxidant, this compound offers significant benefits in topical applications, including improving the appearance of discoloration and protecting against environmental damage.[1][2][3] However, its dihydrochalcone structure presents inherent stability challenges, particularly in cream-based formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common stability issues encountered during experimentation.
This resource provides in-depth, scientifically-grounded answers to frequently asked questions, complete with detailed experimental protocols and the scientific rationale behind them.
Section 1: Understanding this compound Degradation
Before troubleshooting, it's crucial to understand the mechanisms driving this compound instability. Like many polyphenols, this compound is susceptible to degradation from several environmental factors.
FAQ 1: What are the primary causes of this compound degradation in a topical cream?
Answer:
This compound's degradation is primarily driven by oxidation . Its polyphenol structure, rich in hydroxyl (-OH) groups, is highly susceptible to attack by light, oxygen, and transition metal ions.[4][5][6] This process can be accelerated by elevated pH and temperature.
-
Oxidation: Exposure to air (oxygen) and light (especially UV radiation) generates reactive oxygen species (ROS) that attack the this compound molecule. This leads to the formation of quinone-type structures, which are often colored and result in the characteristic brown discoloration of the cream.
-
pH-Induced Degradation: this compound is more stable in acidic environments.[7] As the pH increases (becomes more alkaline), the hydroxyl groups deprotonate, making the molecule more electron-rich and significantly more vulnerable to oxidation.[8]
-
Metal Ion Catalysis: Trace amounts of transition metal ions (e.g., iron, copper) in raw materials or from processing equipment can act as catalysts, accelerating oxidative degradation through Fenton-like reactions.[4][5][9]
Caption: Primary pathways of this compound degradation in topical formulations.
Section 2: Proactive Stabilization Strategies & Troubleshooting
This section addresses specific problems you may encounter and provides actionable solutions.
FAQ 2: My this compound cream is turning brown. What is the optimal pH to prevent this discoloration?
Answer:
The brown discoloration is a clear indicator of oxidation. To minimize this, maintaining an acidic pH is the most critical first step.
Causality: this compound's stability is highly pH-dependent. Studies have shown that it is significantly more stable in acidic conditions.[7] An acidic environment keeps the phenolic hydroxyl groups protonated, reducing their susceptibility to oxidation. The ideal pH range for a topical formulation containing this compound is typically between 3.0 and 4.5 .
Experimental Protocol: pH Optimization Study
-
Preparation: Prepare several small batches of your cream base without this compound.
-
pH Adjustment: Adjust the pH of each base to different setpoints within the target range (e.g., 3.0, 3.5, 4.0, 4.5, 5.0, and a control at 6.0) using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
Incorporation: Incorporate this compound (e.g., at 2% concentration) into each pH-adjusted base, ensuring uniform mixing.
-
Stability Testing:
-
Place an aliquot of each sample in a clear glass vial for visual assessment.
-
Store the vials under accelerated stability conditions (e.g., 40°C) and photostability conditions (as per ICH Q1B guidelines).[10]
-
Visually observe for color change daily for the first week, then weekly for four weeks, comparing against a control sample stored at room temperature in the dark.
-
-
Analysis: The optimal pH is the one that shows the least discoloration over the study period. This visual data can be supplemented with quantitative analysis via HPLC (see FAQ 7).
FAQ 3: Beyond pH, what antioxidants can I add to synergistically stabilize this compound?
Answer:
Combining this compound with other antioxidants creates a synergistic network that provides enhanced stability and protection.
Causality: A combination of antioxidants works more effectively than a single one. Some antioxidants can regenerate others, creating a cascade of protection. For this compound, the most well-documented and effective partners are L-ascorbic acid (Vitamin C) and ferulic acid. Ferulic acid is particularly effective at stabilizing vitamins C and E, enhancing the overall antioxidant benefit.[1][11][12]
Recommended Antioxidant Combinations:
| Antioxidant | Typical Use Level (%) | Mechanism of Action & Rationale |
| L-Ascorbic Acid (Vitamin C) | 10 - 15% | A potent water-soluble antioxidant. It readily donates electrons to neutralize free radicals, thereby "sparing" this compound from oxidation. |
| Ferulic Acid | 0.5 - 1.0% | A potent plant-based antioxidant that excels at neutralizing free radicals and, crucially, helps stabilize L-ascorbic acid, preventing its rapid degradation.[1][12] |
| Alpha-Tocopherol (Vitamin E) | 0.5 - 1.0% | A lipid-soluble antioxidant that protects the oil phase of the cream. It works synergistically with Vitamin C, which can regenerate Vitamin E after it has been oxidized. |
Experimental Protocol: Evaluating Antioxidant Synergy
-
Formulation: Using the optimal pH determined previously, create several batches of your this compound cream.
-
Control: this compound only.
-
Batch A: this compound + 10% L-Ascorbic Acid.
-
Batch B: this compound + 10% L-Ascorbic Acid + 0.5% Ferulic Acid.
-
Batch C: this compound + 10% L-Ascorbic Acid + 0.5% Ferulic Acid + 1% Tocopherol.
-
-
Stability Testing: Subject all batches to the same accelerated and photostability conditions as the pH optimization study.
-
Analysis: Monitor for color stability and quantify the this compound concentration at set time points using HPLC to determine which combination provides the best protection.
FAQ 4: I suspect metal ions from my raw materials are causing degradation. How can I address this?
Answer:
Metal-ion-catalyzed oxidation is a common and often overlooked issue. The solution is to incorporate a chelating agent into your formulation.
Causality: Chelating agents are molecules that bind to transition metal ions, effectively inactivating them and preventing them from participating in oxidative reactions.[4][5][9] Polyphenols like this compound can themselves chelate iron, but this interaction can sometimes be pro-oxidant.[4][5] Adding a dedicated chelator is a more reliable strategy.
Recommended Chelating Agents:
-
Disodium EDTA (Ethylenediaminetetraacetic acid): The industry standard. Effective at low concentrations (typically 0.05% - 0.2%).
-
Sodium Phytate: A natural, plant-derived alternative to EDTA.
Experimental Protocol: Chelator Efficacy Test
-
Spiking Study (Optional but Recommended): To confirm metal ion sensitivity, "spike" a small batch of your cream with a low concentration of an iron salt (e.g., 1-2 ppm of iron(III) chloride). If this sample degrades significantly faster than a non-spiked control, metal ion catalysis is a likely issue.
-
Formulation: Prepare two batches of your final formulation (with optimized pH and antioxidants).
-
Control: No chelating agent.
-
Test Batch: Add 0.1% Disodium EDTA during the water phase of formulation.
-
-
Analysis: Conduct accelerated stability testing, comparing the color and this compound concentration of the control and test batches over time. The batch with the chelating agent should exhibit superior stability.
Caption: A logical workflow for systematically improving this compound stability.
FAQ 5: Are there advanced delivery systems that can improve this compound stability?
Answer:
Yes, encapsulation is a highly effective advanced strategy for protecting sensitive molecules like this compound.
Causality: Microencapsulation involves entrapping the active ingredient (this compound) within a protective shell or matrix.[13] This physically isolates this compound from pro-oxidant environmental factors like oxygen, light, and metal ions.[14][15] Various techniques exist, including liposomes, nanoemulsions, and cyclodextrin complexation.[16][17][18] Studies have shown that nanoencapsulation can significantly improve this compound's stability and skin delivery.[15][19]
Considerations for Encapsulation:
-
Supplier Collaboration: This often requires sourcing pre-encapsulated this compound from a specialty raw material supplier or collaborating with a company specializing in encapsulation technologies.
-
Formulation Compatibility: Ensure the chosen encapsulation system is compatible with your cream base (e.g., pH, ionic strength, other ingredients).
-
Cost vs. Benefit: Encapsulated materials are typically more expensive, so this must be weighed against the required stability and performance targets.
Section 3: Analytical Validation
FAQ 6: How do I set up a reliable HPLC method to quantify this compound in my cream?
Answer:
A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for accurately quantifying this compound concentration and tracking its degradation over time.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is a starting point and may require optimization for your specific cream matrix.
-
Sample Preparation (Extraction): a. Accurately weigh approximately 500 mg of your cream into a centrifuge tube. b. Add a known volume (e.g., 8 mL) of an extraction solvent (e.g., methanol or a methanol:acetonitrile mixture). c. Sonicate for 30 minutes to ensure complete extraction of this compound from the cream matrix. d. Centrifuge at 4000 rpm for 30 minutes to separate the cream's excipients.[20] e. Carefully transfer the supernatant to a 10 mL volumetric flask. f. Re-extract the pellet with an additional 2 mL of solvent, sonicate, and centrifuge again. g. Combine the supernatants and bring the volume to exactly 10 mL with the extraction solvent. h. Filter the final extract through a 0.45 µm syringe filter (PTFE or similar) into an HPLC vial.
-
HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and water (acidified with 0.1% phosphoric or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~288 nm (UV Detector)[21][22][23] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25°C - 30°C |
-
Quantification: a. Prepare a calibration curve using standards of known this compound concentrations in the extraction solvent. b. The concentration of this compound in your samples is determined by comparing the peak area from the sample chromatogram to the calibration curve. c. Stability is assessed by calculating the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
References
- 1. skinceuticals-me.com [skinceuticals-me.com]
- 2. This compound | The Formulator Shop [theformulatorshop.com]
- 3. newbeauty.com [newbeauty.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. q1scientific.com [q1scientific.com]
- 11. bellinispdx.com [bellinispdx.com]
- 12. SkinCeuticals this compound vs. C E Ferulic Vitamin C Serum [grandpearlspa.com]
- 13. Recent microencapsulation trends for enhancing the stability and functionality of anthocyanins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Designed Fabrication of this compound-Loaded Propylene Glycol Binary Ethosomes: Stability, Skin Permeability and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How cyclodextrin encapsulation improves molecular stability of apple polyphenols this compound, phlorizin, and ferulic acid: Atomistic insights through structural chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
Technical Support Center: Phloretin Preclinical Development
Introduction: Navigating the Phloretin Bioavailability Challenge
This compound, a dihydrochalcone flavonoid abundant in apples and strawberries, presents significant therapeutic potential, demonstrating antioxidant, anti-inflammatory, and antidiabetic properties in numerous preclinical models.[1][2] Despite these promising bioactivities, researchers frequently encounter a critical hurdle in animal studies: extremely low and variable systemic exposure after oral administration. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and strategically overcome the rapid metabolism of this compound, ensuring more reliable and translatable experimental outcomes.
This document is structured to provide direct answers to common challenges, explain the underlying biochemical mechanisms, and offer validated protocols to enhance the bioavailability of this compound in your research.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental issues researchers face regarding this compound's behavior in vivo.
Q1: We are administering this compound orally to rats, but the plasma concentrations are almost undetectable. Why is the oral bioavailability of this compound so low?
A: The low oral bioavailability of this compound, often reported to be as low as 8.67%, is a multifactorial issue stemming from two primary characteristics.[1][3] Firstly, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high membrane permeability but very poor aqueous solubility.[4] This poor solubility limits its dissolution rate in the gastrointestinal (GI) fluid, which is a prerequisite for absorption. Secondly, and more critically, the fraction of this compound that does get absorbed undergoes extensive and rapid first-pass metabolism in both the intestinal enterocytes and the liver.[1][5] This means that before the compound can reach systemic circulation, it is quickly converted into inactive metabolites, drastically reducing the concentration of the parent drug.
Q2: What are the specific metabolic pathways that cause such rapid clearance of this compound?
A: this compound is predominantly cleared by Phase II metabolic reactions, specifically glucuronidation and sulfation .[5][6] These processes are catalyzed by two key enzyme superfamilies:
-
UDP-Glucuronosyltransferases (UGTs): These enzymes transfer a glucuronic acid moiety to the hydroxyl groups on the this compound molecule.[7][8][9] This conjugation dramatically increases the water solubility of the compound, facilitating its rapid excretion via urine and bile. This compound is a substrate for a broad spectrum of UGT isoforms.[7][10]
-
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to this compound's phenolic hydroxyls.[11] Similar to glucuronidation, sulfation increases the polarity of the molecule, marking it for rapid elimination.
Interestingly, this compound itself has been shown to be a potent inhibitor of several human UGT enzymes (including UGT1A7 and UGT2B15), which can lead to potential food-drug interactions if co-administered with other drugs cleared by these pathways.[7][10]
Q3: What should a typical pharmacokinetic (PK) profile for unmodified this compound look like in rats?
A: When administering unformulated this compound orally, you should anticipate a "flash and disappear" profile. Studies in Sprague-Dawley rats show that after a single oral dose of 100 mg/kg, the maximum plasma concentration (Cmax) of approximately 952 ng/mL is reached very quickly, at about 15 minutes (Tmax) post-dose.[12] Following this peak, the plasma concentration declines rapidly. Even after intravenous administration (10 mg/kg), a sharp drop in serum concentration is observed within the first 30 minutes, confirming its rapid clearance from circulation.[13] This profile underscores the narrow window for achieving therapeutic concentrations with the unmodified compound.
Q4: Beyond metabolism, are other factors limiting this compound's systemic exposure?
A: Yes. In addition to poor solubility and rapid metabolism, this compound's intestinal transport is hindered by the action of efflux transporters. It has been identified as a substrate for P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) .[3][4][12] These are ATP-dependent pumps located on the apical membrane of intestinal enterocytes that actively transport absorbed this compound back into the GI lumen. This efflux mechanism effectively creates a barrier, further reducing the net amount of this compound that reaches the portal circulation and becomes available for systemic distribution.
Section 2: Troubleshooting Guide - Strategies to Enhance this compound Exposure
This section provides actionable solutions to overcome the challenges identified in the FAQs.
Issue: Sub-therapeutic plasma concentrations of this compound after oral administration.
The central goal is to enable a sufficient quantity of active this compound to reach systemic circulation and remain there long enough to exert a therapeutic effect. This can be achieved by protecting the molecule from metabolism and enhancing its absorption.
Solution A: Advanced Formulation Strategies
-
Causality: The primary reason for using advanced formulations is to overcome this compound's poor aqueous solubility and protect it from the harsh metabolic environment of the GI tract and liver. By encapsulating this compound in nanocarriers, you increase its surface area for dissolution and can leverage alternative absorption pathways (e.g., lymphatic uptake), bypassing some degree of first-pass metabolism.
-
Recommended Approaches:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEs): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media like GI fluids. SNEs have been shown to increase the oral bioavailability of this compound by up to 7.9-fold compared to an unformulated suspension.[14][15][16]
-
Nanostructured Lipid Carriers (NLCs) and Mixed Micelles: These systems encapsulate this compound within a lipidic core, enhancing its solubility and stability.[17][18] Mixed micelles composed of TPGS and Pluronic F68 have been reported to improve the oral bioavailability of this compound by approximately 5-fold in rats.[17]
-
Amorphous Solid Dispersions (ASD): By dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state, its dissolution rate and solubility can be significantly augmented. This approach has proven effective in enhancing this compound's bioavailability for treating NAFLD in mice.[19]
-
Solution B: Prodrug and Structural Modification Approaches
-
Causality: The hydroxyl groups on the this compound molecule are the primary sites for the metabolic attacks by UGT and SULT enzymes. By temporarily masking these reactive sites, the molecule can be shielded from first-pass metabolism. Once absorbed into the bloodstream, endogenous enzymes (esterases) can cleave the masking groups to release the active parent drug.
-
Recommended Approaches:
-
Acetylation (Prodrug): Creating an acetylated prodrug, such as 2′,4′,6′,4-Tetra-O-acetylthis compound (TAPHL), can significantly improve pharmacokinetic properties. In rat studies, TAPHL administration resulted in a prolonged Tmax and an enhanced area under the curve (AUC) for the released this compound, indicating that this strategy successfully reduces the first-pass effect.[20]
-
Enzymatic Acylation: A more advanced strategy involves a two-step enzymatic process: first, a glucose molecule is added (glucosylation), and then a fatty acid chain is attached to the glucose (acylation).[21][22][23] This modification alters the compound's lipophilicity and can be tailored to control its release and absorption characteristics.
-
Solution C: Co-administration with Metabolic Modulators
-
Causality: This strategy involves the simultaneous administration of this compound with compounds that inhibit the enzymes or transporters responsible for its low bioavailability. By temporarily blocking these pathways, more this compound can pass through the intestinal and hepatic barriers intact.
-
Recommended Approaches:
-
Inhibition of Efflux Pumps: Co-administration with known inhibitors of P-gp and MRP2 can significantly increase this compound's absorption. In situ intestinal perfusion studies have demonstrated that inhibitors like verapamil (P-gp inhibitor) and indomethacin (MRP2 inhibitor) increase the apparent permeability of this compound.[3][12] While useful for mechanistic studies, the systemic effects of these inhibitors must be carefully considered in therapeutic contexts.
-
Inhibition of Metabolic Enzymes (Hypothetical): While this compound itself inhibits UGTs, one could theoretically use a general UGT inhibitor to boost its bioavailability. However, this approach carries a high risk of significant drug-drug interactions and toxicity and should be approached with extreme caution. It is more relevant for mechanistic in vitro studies than for in vivo therapeutic applications.
-
Section 3: Protocols and Methodologies
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEs) for this compound Oral Gavage
This protocol is adapted from the methodology described by Wang et al. (2020) and serves as a robust starting point for formulation development.[15]
Objective: To prepare a this compound-loaded SNE formulation to enhance oral bioavailability.
Materials:
-
This compound powder (analytical grade)
-
Oil Phase: Long-chain triglycerides (LCT), e.g., soybean oil or medium-chain triglycerides (MCT), e.g., Capryol™ 90
-
Surfactant: Cremophor® EL (Kolliphor® EL)
-
Co-solvents: Ethanol and 1,2-propanediol (propylene glycol)
-
Polymeric modifiers (optional but recommended): Pluronic® F127, Pluronic® P123
-
Magnetic stirrer with heating plate, vortex mixer, glass vials.
Procedure:
-
Prepare the Water Phase (Co-solvent/Polymer Mixture):
-
In a glass vial, combine 50 mg of ethanol and 50 mg of 1,2-propanediol.
-
If using polymers, dissolve 25 mg of Pluronic F127 and 25 mg of Pluronic P123 into this co-solvent mixture. Vortex until fully dissolved.
-
-
Prepare the Oil Phase (Drug Mixture):
-
In a separate, larger glass vial, combine 200 mg of the selected oil phase (e.g., LCT) and 200 mg of Cremophor EL.
-
Add 400 mg of this compound to this oil/surfactant mixture.
-
Place the vial on a magnetic stirrer with the heat set to 50°C. Stir for approximately 20 minutes until the this compound is completely dissolved and a clear, homogenous oil phase is formed.
-
-
Combine Phases to Form the Pre-concentrate (Ph-SNEs):
-
While maintaining the temperature at 50°C, slowly add the hot oil phase (from Step 2) to the water phase (from Step 1) under continuous stirring.
-
Once combined, vibrate or vortex the mixture vigorously for 20 minutes to ensure homogeneity. The resulting product is the SNE pre-concentrate.
-
-
Characterization (Self-Validation):
-
Emulsification Study: Add 1 mL of the SNE pre-concentrate to 100 mL of purified water in a beaker with gentle stirring. The formulation should rapidly form a clear or slightly bluish, transparent nanoemulsion with no signs of drug precipitation.
-
Particle Size Analysis: Dilute the resulting nanoemulsion and measure the particle size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. A particle size <200 nm and a PDI <0.3 are generally considered acceptable.
-
-
Preparation for Dosing:
-
For oral gavage, the SNE pre-concentrate is typically diluted in a suitable vehicle (e.g., 5% PEG400 solution or water) immediately before administration to achieve the target dose concentration.[15]
-
Protocol 2: In Vivo Pharmacokinetic Study Design in Rats
This protocol outlines a standard design for comparing an enhanced this compound formulation against an unformulated control.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a novel this compound formulation and an unformulated this compound suspension.
Animals:
-
Male Sprague-Dawley rats (250-300 g). Acclimatize animals for at least 7 days.[15]
Procedure:
-
Animal Preparation:
-
Fast rats for 12 hours prior to dosing, with free access to water.
-
Randomly divide rats into at least two groups (n=5 per group):
-
Group 1 (Control): Receives unformulated this compound suspension.
-
Group 2 (Test): Receives this compound-SNEs formulation.
-
-
-
Dosing:
-
Administer a single dose of the respective formulations via oral gavage. A typical dose might be 100 mg/kg this compound equivalent. Ensure the vehicle volume is consistent across groups (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis (Sample Extraction & HPLC/LC-MS):
-
Protein Precipitation: Thaw plasma samples. To 100 µL of plasma, add 200 µL of acetonitrile (containing an appropriate internal standard). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Analysis: Collect the supernatant and inject a small volume (e.g., 20 µL) into a validated HPLC-UV or LC-MS/MS system for quantification of this compound.[13][15]
-
-
Data Analysis:
-
Use the measured plasma concentrations at each time point to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Perform statistical analysis to compare the parameters between the control and test groups.
-
Section 4: Data Interpretation and Visualization
Data Presentation: Enhancing this compound Bioavailability
The following table summarizes representative pharmacokinetic data, illustrating the dramatic improvement achievable with a nano-formulation strategy compared to unformulated this compound.
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats Following a Single Oral Dose. (Data synthesized from published literature for illustrative purposes)[14][15]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·h/mL) | Relative Bioavailability |
| This compound Suspension (Control) | 400 | ~1,200 | ~0.5 | ~3,500 | 1.0 (Reference) |
| LCT-Ph-SNE (Test) | 400 | ~8,500 | ~1.0 | ~27,650 | ~7.9-fold increase |
Mandatory Visualizations
Diagrams help clarify complex biological and experimental processes.
Caption: The Metabolic Fate of Orally Administered this compound.
Caption: Experimental Workflow for Evaluating a Novel this compound Formulation.
References
- 1. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuation of hepatic steatosis via an improvement of mitochondrial dysfunction by activating AMPK-dependent signaling pathways in C57BL/6J mice and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on pharmacokinetic properties and absorption mechanism of this compound: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of human inter-individual variability of this compound metabolites in urine after apple consumption. AppleCOR study - Food & Function (RSC Publishing) DOI:10.1039/D3FO02985A [pubs.rsc.org]
- 7. This compound exhibits potential food-drug interactions by inhibiting human UDP-glucuronosyltransferases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self-nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation, in vitro and in vivo evaluation of this compound-loaded TPGS/Pluronic F68 modified mixed micelles with enhanced bioavailability and anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Amorphous solid dispersion augments the bioavailability of this compound and its therapeutic efficacy via targeting mTOR/SREBP-1c axis in NAFLD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Strategy for the Enzymatic Acylation of the Apple Flavonoid this compound Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Phloretin and Quercetin
For researchers, scientists, and professionals in drug development, the selection of antioxidant compounds is a critical decision, hinging on a nuanced understanding of their chemical behavior and biological efficacy. This guide provides an in-depth, objective comparison of the antioxidant capacities of two prominent flavonoids: phloretin, a dihydrochalcone, and quercetin, a flavonol. By synthesizing experimental data and elucidating the underlying chemical principles, this document serves as a technical resource to inform research and development efforts.
Introduction: this compound and Quercetin in the Antioxidant Landscape
This compound, predominantly found in apples and their derived products, is a dihydrochalcone recognized for its broad-spectrum biological activities, including potent antioxidant effects.[1][2] Quercetin, one of the most abundant dietary flavonoids, is ubiquitously present in fruits, vegetables, and grains.[3] Its strong antioxidant properties have been extensively documented and are central to its therapeutic potential.[4][5] While both are polyphenolic compounds, their structural differences fundamentally dictate their antioxidant mechanisms and overall capacity.
This guide will dissect these differences through a comparative analysis of their performance in standard antioxidant assays, an exploration of their structure-activity relationships, and a review of their efficacy in cell-based models.
Structural Determinants of Antioxidant Activity
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Key features that govern their ability to scavenge free radicals and chelate metals include the number and arrangement of hydroxyl (-OH) groups, the presence of a C2=C3 double bond in the C-ring, and a 4-keto group.[3]
Quercetin's structure, which includes a catechol group (3',4'-dihydroxy) in the B-ring, a C2=C3 double bond conjugated with a 4-keto group in the C-ring, and hydroxyl groups at positions 3 and 5, is considered optimal for high antioxidant activity.[3] In contrast, this compound, as a dihydrochalcone, lacks the C2=C3 double bond, which impacts the planarity and electron delocalization of the molecule.[2][6]
Below is a visual representation of the chemical structures of this compound and quercetin.
References
A Comparative Guide to the Biological Activities of Phloretin and Phloridzin
Introduction
In the realm of natural product research, the dihydrochalcones phloretin and its glycoside derivative, phloridzin, stand out as compelling subjects of investigation.[1][2] Both are predominantly found in apples (Malus domestica) and their derived products, contributing to the fruit's reputed health benefits.[1][3][4] Structurally, the two compounds are intimately related: phloridzin is this compound with a glucose molecule attached at the 2'-position (this compound-2'-O-glucoside).[2][3][5] This seemingly minor structural difference—the presence or absence of a single sugar moiety—dramatically alters their physicochemical properties, bioavailability, and, consequently, their biological activities and mechanisms of action.
This guide provides an in-depth, objective comparison of the biological activities of this compound and phloridzin, supported by experimental data. We will dissect their structure-activity relationships across several key therapeutic areas, including their antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory effects. The aim is to equip researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the distinct pharmacological profiles of these two important phytochemicals.
Structural and Physicochemical Distinction
The fundamental difference between this compound and phloridzin lies in their chemical structure, which dictates their interaction with biological systems. This compound is the aglycone (the non-sugar part), while phloridzin is its glucoside. In the gastrointestinal tract, phloridzin can be hydrolyzed by enzymes into this compound and glucose.
Caption: Enzymatic hydrolysis of phloridzin into this compound and glucose.
This structural variance has significant consequences:
-
Solubility: Phloridzin's glucose moiety renders it more water-soluble than this compound. Conversely, this compound is more lipophilic, which enhances its ability to traverse cellular membranes.[4][6]
-
Bioavailability: The oral bioavailability of both compounds is generally low. Phloridzin is largely hydrolyzed to this compound in the small intestine before absorption.[7][8] this compound itself has poor bioavailability (reported as low as 8.67%) due to its low water solubility and rapid metabolism and clearance.[4][6][9] Efforts to improve bioavailability, such as nanoemulsion formulations, are a key area of research.[9]
Comparative Analysis of Biological Activities
Antioxidant Activity
Both compounds exhibit antioxidant properties, but this compound is generally considered more potent. The antioxidant capacity is largely attributed to the hydroxyl (O-H) groups on the flavonoid structure, which can donate hydrogen atoms to neutralize free radicals.[10][11]
-
This compound: Possesses potent free radical scavenging activity against various reactive oxygen species (ROS), including peroxynitrite.[12] Its antioxidant effect is also mediated by the upregulation of cellular antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione (GSH) through the activation of the Nrf2 signaling pathway.[11][13] this compound can activate the AMPK/Sirt3 pathway to reduce mitochondrial ROS.[13]
-
Phloridzin: Also demonstrates free radical scavenging capabilities and can increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[14][15] Its antioxidant effects have been linked to the regulation of the IL-1β/IKB-α/NF-κB signaling pathway.[16][17]
Comparison: Direct comparisons suggest this compound's aglycone structure, with its accessible hydroxyl groups, confers superior intrinsic antioxidant activity over its glycosylated form, phloridzin.[12] The lipophilic nature of this compound may also facilitate better interaction with cellular membranes, where lipid peroxidation occurs.
Anti-inflammatory Activity
The disparity in activity between the two compounds is particularly pronounced in the context of inflammation.
-
This compound: Is a potent anti-inflammatory agent.[3] Experimental data consistently shows that this compound significantly inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-8).[3][5][18] This is achieved by suppressing critical inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[3][18][19]
-
Phloridzin: In stark contrast, phloridzin shows little to no anti-inflammatory effect in many standard in vitro models. For instance, in studies using LPS-stimulated macrophages, this compound at 10 μM effectively suppressed numerous inflammatory markers, whereas phloridzin had no observable effect even at concentrations up to 100 μM.[3][18] While some studies suggest phloridzin may have anti-inflammatory properties, particularly in vivo where it can be converted to this compound, its direct activity is minimal.[20]
Comparison: this compound is unequivocally the more active anti-inflammatory molecule. The bulky, hydrophilic glucose group on phloridzin appears to sterically hinder its ability to interact with the molecular targets within inflammatory signaling cascades. This makes this compound the compound of choice for research into inflammatory diseases.
Anti-cancer Activity
Both molecules have demonstrated anti-cancer properties in preclinical models, though their mechanisms of action appear to diverge, reflecting their different primary molecular targets.[1][2]
-
This compound: Exerts broad anti-cancer effects, including antiproliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities.[1][4] It can induce cell cycle arrest (commonly at the G0/G1 phase) by modulating cyclins and cyclin-dependent kinases (CDKs).[21][22] Apoptosis is often induced via the mitochondria-mediated pathway, involving the upregulation of Bax and caspases and the downregulation of Bcl-2.[4] this compound also inhibits cancer cell migration and invasion by suppressing matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[4][21]
-
Phloridzin: Also exhibits anti-tumor effects by inhibiting cell proliferation and inducing apoptosis.[2][16] A key mechanism is its ability to inhibit glucose transporters (GLUTs), thereby impeding the high glucose uptake required by many cancer cells (the Warburg effect).[2][23] It also modulates critical oncogenic signaling pathways, including PI3K/AKT/mTOR and JAK2/STAT3.[2][16][23]
Comparison: Both compounds are promising anti-cancer agents. This compound acts through more direct modulation of cell cycle and apoptotic machinery. Phloridzin's activity is uniquely tied to its ability to interfere with glucose metabolism in cancer cells, in addition to modulating signaling pathways. The choice between them may depend on the specific cancer type and its metabolic profile.
Glucose Metabolism and Anti-diabetic Effects
This is the area where phloridzin's biological activity is most distinct and historically significant.
-
This compound: Contributes to anti-diabetic effects primarily by inhibiting glucose transporters (GLUTs), particularly GLUT2, which reduces glucose transport across cell membranes.[21] It has been shown to improve insulin sensitivity and reduce lipid accumulation.[6] However, its anti-diabetic properties are generally considered weak compared to its parent compound.[3][24]
-
Phloridzin: Is a potent and well-characterized inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2.[14][16][25][26] SGLT1 is found in the small intestine, and its inhibition reduces dietary glucose absorption. SGLT2 is located in the proximal tubules of the kidneys, and its inhibition prevents glucose reabsorption, leading to its excretion in the urine (glycosuria).[25][27] This dual action effectively lowers blood glucose levels, making phloridzin the prototype for the SGLT2 inhibitor class of anti-diabetic drugs.[26][28]
Comparison: Phloridzin is a powerful modulator of glucose homeostasis via SGLT inhibition, a property not strongly shared by this compound. While this compound affects glucose transport via GLUTs, phloridzin's mechanism is more potent and has been successfully translated into clinical applications for diabetes management.
Skin Protection and Dermatological Applications
The antioxidant and anti-inflammatory properties of these compounds make them attractive for dermatological use.
-
This compound: Is widely used in cosmetic formulations.[10] Its potent antioxidant activity helps protect the skin from environmental damage and premature aging caused by free radicals from UV radiation and pollution.[29][30][31] It also improves the appearance of hyperpigmentation and uneven skin tone by inhibiting the enzyme tyrosinase, which is critical for melanin production, and by increasing cell turnover.[10][32] Furthermore, its lipophilicity is thought to enhance the penetration of other active ingredients into the skin.[10]
-
Phloridzin: Also possesses properties beneficial for skin health. It has shown potential as a skin-whitening agent by inhibiting melanin synthesis and tyrosinase activity.[33] Additionally, it exhibits photoprotective properties, potentially by inhibiting UV-induced matrix metalloproteinases (MMPs) that degrade collagen and contribute to skin aging.[33]
Comparison: this compound is currently the more established and widely utilized compound in advanced skincare, largely due to its superior antioxidant potency and penetration-enhancing properties.[29][34][35] However, phloridzin also shows significant promise, particularly for addressing hyperpigmentation and photoaging.
Data Summary
| Feature | This compound | Phloridzin | Key Distinction |
| Structure | Aglycone (dihydrochalcone) | Glucoside (this compound-2'-O-glucoside) | Presence of a glucose moiety on phloridzin. |
| Solubility | Lipophilic, poor water solubility | More water-soluble, less lipophilic | This compound's lipophilicity aids membrane passage. |
| Antioxidant Activity | Potent | Moderate | This compound is a more effective free radical scavenger. |
| Anti-inflammatory | Potent inhibitor of NF-κB & MAPK | Weak to negligible direct activity | This compound is the active anti-inflammatory agent. |
| Anti-cancer | Induces apoptosis & cell cycle arrest | Inhibits GLUTs, modulates JAK/STAT & PI3K/AKT | Different primary mechanisms of action. |
| Anti-diabetic | Inhibits GLUTs (e.g., GLUT2) | Potent inhibitor of SGLT1 and SGLT2 | Phloridzin is the prototype for SGLT inhibitors. |
| Skin Protection | Potent antioxidant, penetration enhancer | Skin-whitening, photoprotective | This compound is more established in cosmetic use. |
| Bioavailability | Poor (low water solubility, rapid metabolism) | Poor (hydrolyzed to this compound before absorption) | Both require formulation strategies for improved delivery. |
Experimental Protocols & Workflows
Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
This protocol is designed to compare the ability of this compound and phloridzin to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Objective: To quantify and compare the inhibitory effect of this compound and phloridzin on lipopolysaccharide (LPS)-induced NO production in murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound and phloridzin in DMSO. Pre-treat the cells for 1-2 hours with various concentrations of this compound or phloridzin (e.g., 3, 10, 30, 100 μM). Include a vehicle control (DMSO) group.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance values to a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Caption: Workflow for comparing the anti-inflammatory effects.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
Objective: To assess and compare the intrinsic free radical scavenging capacity of this compound and phloridzin.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of this compound, phloridzin, and a positive control (e.g., Ascorbic Acid) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Perspectives
The evidence clearly demonstrates that this compound and phloridzin, despite their close structural relationship, are distinct pharmacological entities. This compound emerges as a broad-spectrum bioactive compound with potent antioxidant and anti-inflammatory properties, making it a strong candidate for development in oncology and for treating inflammatory conditions and skin disorders.[1][3][32] Its primary limitation is poor bioavailability, a challenge that may be overcome with advanced drug delivery systems.[6][9]
Phloridzin's legacy, on the other hand, is firmly rooted in its powerful and specific inhibition of SGLT transporters.[25][28] This activity established it as a foundational tool in renal physiology and the prototype for a major class of modern anti-diabetic drugs.[26][28] While it possesses other biological activities, they are often less pronounced than those of its aglycone, this compound, or are a result of its in vivo conversion to this compound.
Future research should focus on a number of promising avenues:
-
Synergistic Effects: Investigating the potential synergistic effects of co-administering this compound and phloridzin or combining them with conventional therapeutics.
-
Derivative Synthesis: Designing and synthesizing derivatives of both molecules to enhance specific activities and improve their pharmacokinetic profiles.
-
Translational Studies: Moving beyond preclinical models to well-designed clinical trials to validate the therapeutic potential of these compounds, particularly this compound, in human diseases.
By understanding the nuanced differences in their biological activities, the scientific community can better harness the therapeutic potential of these remarkable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Phloridzin as a Nutraceutical for Cancer Prevention and Therapy: A Comprehensive Review of Its Mechanisms, Bioavailability Challenges and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of this compound and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits ferroptosis by restoring the antioxidant capacity of bovine adipose and muscle cells via the AMPK-PPAR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Oxidant and Anti-Aging Effects of Phlorizin Are Mediated by DAF-16-Induced Stress Response and Autophagy in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism [mdpi.com]
- 17. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the anti-inflammatory effects of this compound and phlorizin in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic potential of phloridzin carbomer gel for skin inflammatory healing in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone [mdpi.com]
- 22. Anticancer activity of this compound against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. niddk.nih.gov [niddk.nih.gov]
- 27. diabetesjournals.org [diabetesjournals.org]
- 28. frontiersin.org [frontiersin.org]
- 29. Skinceuticals this compound CF - Laser & Skin Surgery Center of Northern California [skinlasers.com]
- 30. SkinCeuticals this compound CF® | Premier Dermatology Crest Hill IL [store.pdskin.com]
- 31. shop.getthetreatment.com [shop.getthetreatment.com]
- 32. skinceuticals.com [skinceuticals.com]
- 33. Applezin (Apple Extract Phloridzin 0.25%) [myskinrecipes.com]
- 34. SkinCeuticals this compound CF Antioxidant Serum | LovelySkin [lovelyskin.com]
- 35. shop.antiagingvancouver.com [shop.antiagingvancouver.com]
A Senior Application Scientist's Guide to the Independent Validation of Phloretin's Anti-inflammatory Effects
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent validation of Phloretin's anti-inflammatory properties. Moving beyond a simple recitation of facts, we delve into the causal logic behind experimental design, offering a robust, self-validating system for assessing this compound's efficacy and mechanism of action. Herein, we compare this compound to established anti-inflammatory agents, provide detailed, field-proven protocols, and explore the molecular pathways it modulates.
Introduction: The Inflammatory Cascade and this compound's Therapeutic Potential
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), are central orchestrators of this response.[1][2] Activation of these pathways, often by stimuli like bacterial lipopolysaccharide (LPS), leads to the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]
This compound, a natural dihydrochalcone flavonoid found in apples and other plants, has emerged as a compound of significant interest due to its diverse pharmacological activities, including potent anti-inflammatory effects.[3][5][6] Unlike its glycoside precursor, phlorizin, which shows little to no anti-inflammatory activity, this compound consistently demonstrates the ability to suppress inflammatory responses in both in vitro and in vivo models.[1][7][8] This guide provides the necessary tools to independently verify these claims.
Comparative Efficacy: Benchmarking this compound Against Standard Anti-inflammatory Agents
To contextualize the potency of this compound, its performance must be benchmarked against established anti-inflammatory compounds. We select two comparators for this guide: Dexamethasone , a potent synthetic glucocorticoid, and Quercetin , another well-studied anti-inflammatory flavonoid.
-
Dexamethasone acts primarily by binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes.[9][10] It is a powerful, broad-spectrum anti-inflammatory agent used as a positive control in many studies.
-
Quercetin , like this compound, is a flavonoid known to inhibit inflammatory pathways, including NF-κB and MAPK signaling, making it an excellent peer comparator.[11][12][13]
The following table summarizes reported efficacy data, primarily focusing on the inhibition of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, a standard and reliable in vitro model.
| Compound | Target Mediator | Model System | Reported Efficacy (IC50 or Effective Concentration) | Reference |
| This compound | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 | Significant inhibition at 10 µM | [7][8] |
| TNF-α | LPS-stimulated RAW 264.7 | EC50 ≈ 5.2 µM | [3] | |
| IL-6 | LPS-stimulated RAW 264.7 | Significant inhibition at 10 µM | [7][8] | |
| Dexamethasone | Pro-inflammatory Cytokines | LPS-stimulated macrophages | Broad suppression of NF-κB-driven cytokines | [10][14] |
| Quercetin | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 | Significant inhibition at concentrations up to 50 µM | [11] |
| IL-6, TNF-α | LPS-stimulated RAW 264.7 | Significant inhibition at concentrations up to 50 µM | [11] |
Mechanistic Deep Dive: How this compound Modulates Inflammatory Signaling
This compound's anti-inflammatory effects are not random; they are the result of targeted interference with specific molecular signaling cascades. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways.[1][2][3][7]
A. Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB p65/p50 dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.[2][3]
This compound has been shown to inhibit this process by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[2][3]
References
- 1. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action (2023) | Solomon Habtemariam | 30 Citations [scispace.com]
- 7. Evaluation of the anti-inflammatory effects of this compound and phlorizin in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 10. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 11. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validating Phloretin Uptake: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals, understanding the absorption dynamics of promising bioactive compounds is a critical step in translating in vitro potential to in vivo efficacy. Phloretin, a natural dihydrochalcone found in apples, exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1][2] However, its therapeutic application is significantly hampered by poor water solubility and low oral bioavailability.[3][4][5] Accurately quantifying its uptake across biological barriers is therefore paramount.
This guide provides an in-depth, objective comparison of the primary methodologies used to measure this compound uptake. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, establish the principles of self-validating protocols, and ground our discussion in authoritative references. The goal is to equip you with the knowledge to select and cross-validate the most appropriate methods for your research objectives, ensuring robust and reliable data.
The In Vitro Gold Standard: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the workhorse of in vitro permeability screening.[6] These cells spontaneously differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key efflux transporters, thereby mimicking the intestinal epithelial barrier.[6][7]
Scientific Principle & Rationale
The Caco-2 model allows for the determination of a compound's apparent permeability coefficient (Papp), a key predictor of human intestinal absorption.[8] By measuring transport in two directions—from the apical (AP) to the basolateral (BL) side and vice versa—we can dissect the mechanisms of uptake. An AP-to-BL transport rate significantly higher than the BL-to-AP rate suggests passive diffusion or active uptake. Conversely, a high BL-to-AP transport rate indicates the involvement of efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compound out of the cell, limiting its net absorption.[1][2] Studies have confirmed that this compound is indeed a substrate for both P-gp and MRP2.[1][2]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.
Detailed Experimental Protocol
-
Cell Culture: Seed Caco-2 cells (passages 30-40) at a density of approximately 60,000-80,000 cells/cm² onto permeable polycarbonate membrane inserts (e.g., Transwells®).[6] Culture for 21-28 days in a suitable medium (e.g., DMEM with 10% FBS, NEAA, and Pen-Strep), changing the medium every 2-3 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Verification: Before the transport study, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A stable TEER value (e.g., >250 Ω·cm²) indicates the formation of robust tight junctions.[7] This is a critical self-validating step; a low TEER value invalidates the experiment as it suggests a leaky monolayer.
-
Transport Study:
-
Wash the monolayers carefully with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
To measure absorptive transport (AP→BL), add the this compound solution (e.g., 100 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure efflux (BL→AP), add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and immediately replace with an equal volume of fresh, pre-warmed buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.[9][10]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
The Ex Vivo Bridge: Everted Gut Sac Model
The everted gut sac model provides a vital link between simplified in vitro systems and complex in vivo physiology. This technique utilizes an excised segment of the small intestine from a laboratory animal (typically a rat), preserving the native tissue architecture and cellular diversity.[11][12]
Scientific Principle & Rationale
By everting the intestinal segment, the mucosal surface, which is responsible for absorption, faces outward, allowing direct exposure to the this compound solution in the incubation medium.[13] The serosal (blood-facing) side forms the inner compartment of the sac. The accumulation of this compound within the serosal fluid provides a direct measure of net transport across the intact intestinal wall. This model is advantageous as it maintains the mucus layer, the full complement of transporters in their native environment, and the interplay between different intestinal cell types.
Experimental Workflow: Everted Gut Sac Assay
Caption: Workflow for measuring this compound absorption using the everted gut sac model.
Detailed Experimental Protocol
-
Animal & Tissue Preparation: Euthanize a fasted rat (e.g., Sprague-Dawley) following ethical guidelines. Immediately excise a segment (e.g., 5-10 cm) of the small intestine (duodenum, jejunum, or ileum).[12]
-
Eversion and Sac Formation: Gently flush the segment with ice-cold Krebs-Ringer buffer. Carefully evert the intestine over a thin glass rod so the mucosal surface is on the outside.[12] Tie off one end with a suture. Fill the sac with a known volume of fresh Krebs-Ringer buffer (serosal fluid) using a syringe, then tie off the other end.
-
Incubation: Place the prepared sac into a flask containing Krebs-Ringer buffer with a known concentration of this compound (mucosal fluid). The flask should be maintained at 37°C and continuously gassed with carbogen (95% O₂ / 5% CO₂) to ensure tissue viability.[11]
-
Sample Collection: After a predetermined incubation period (e.g., 60-120 minutes), remove the sac, blot it dry, and carefully collect the serosal fluid from within.
-
Quantification: Measure the final volume of the serosal fluid and determine the concentration of this compound using HPLC or LC-MS/MS. The amount of this compound transported is typically expressed as µg per gram of wet tissue.
The In Vivo Reality Check: Pharmacokinetic Studies
Ultimately, the true measure of a compound's uptake and systemic exposure is determined through in vivo pharmacokinetic (PK) studies. These experiments, conducted in live animal models, integrate all the complex physiological processes of absorption, distribution, metabolism, and excretion (ADME).[14]
Scientific Principle & Rationale
By administering this compound to an animal (e.g., rat) and measuring its concentration in blood plasma over time, we can construct a plasma concentration-time profile.[9] This profile yields critical parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure. By comparing the AUC from oral administration to the AUC from an intravenous (IV) injection (which represents 100% bioavailability), the absolute oral bioavailability can be calculated.[1] In vivo studies in rats have established the oral bioavailability of this compound to be low, at approximately 8.7%.[1][2] These studies also reveal the extent of its metabolism, showing that this compound is primarily recovered in plasma as conjugated glucuronide and sulfate forms.[15]
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study to determine this compound bioavailability.
Detailed Experimental Protocol
-
Animal Model: Use adult male Sprague-Dawley rats (n=6-8 per group).[14] House them under standard conditions and fast them overnight before dosing.
-
Dosing:
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the retro-orbital plexus or tail vein at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[14]
-
Sample Processing & Analysis: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis. Extract this compound from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. Quantify the concentration using a validated LC-MS/MS method, which provides the high sensitivity needed for in vivo samples.[14]
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters. Calculate absolute oral bioavailability (F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
The Analytical Cornerstone: HPLC Quantification
Regardless of the biological model used, accurate quantification of this compound is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible method for this purpose.[10][16]
Protocol Essentials for HPLC-UV Analysis
-
Sample Preparation: Biological samples (cell culture media, plasma) must be processed to remove interfering proteins. This is typically achieved by adding a three-fold volume of acetonitrile, vortexing, and centrifuging to precipitate proteins. The resulting supernatant is then injected into the HPLC system.
-
Chromatographic System:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard.[17]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and acidified water (e.g., with 0.1% phosphoric acid) is used to elute this compound from the column.
-
Detection: this compound has a strong UV absorbance at approximately 288 nm, which is used for detection.[10][16]
-
-
Validation: The method must be validated for its intended use. A typical calibration curve is linear over a range of 0.5 to 100 µg/mL in biological fluids.[10][18] The limit of quantitation (LOQ) is often around 0.5 µg/mL, with precision and bias below 15%.[10][16][18] For samples with concentrations below this range, more sensitive techniques like LC-MS/MS are required.[9]
Comparative Summary and Strategic Application
The choice of method is dictated by the stage of research and the specific question being asked. No single method is sufficient; a cross-validation approach provides the most comprehensive understanding.
| Parameter | Caco-2 Monolayer Assay | Everted Gut Sac Model | In Vivo PK Study (Rat) |
| Model System | Human colon adenocarcinoma cell line | Excised rat intestinal tissue | Live rat |
| Physiological Relevance | Moderate (human origin, but single cell type) | High (intact tissue, native environment) | Highest (fully integrated biological system) |
| Throughput | High (96-well plate format) | Low to Medium | Low |
| Key Output/Metric | Apparent Permeability (Papp), Efflux Ratio | Total transported amount (µg/g tissue) | AUC, Cmax, Tmax, Bioavailability (F%) |
| Primary Application | Early-stage screening, mechanism of transport (efflux) | Mechanistic studies, regional absorption differences | Definitive bioavailability, ADME profiling |
| Cost & Complexity | Moderate cost, technically demanding culture | Low cost, requires surgical skill | High cost, complex, ethically intensive |
Conclusion: An Integrated Approach to a Complex Problem
Measuring the uptake of a challenging compound like this compound requires a multi-faceted and logical approach. The high-throughput Caco-2 assay is an indispensable tool for initial screening and for identifying the role of specific efflux transporters. The everted gut sac model serves as a crucial intermediary, offering greater physiological relevance to confirm and explore findings from cell-based assays. Finally, in vivo pharmacokinetic studies provide the definitive, integrated data on how the compound behaves in a complete biological system, yielding the ultimate measure of oral bioavailability.
By strategically employing these methods and cross-validating the results, researchers can build a robust data package that accurately characterizes the absorption of this compound. This comprehensive understanding is the foundation for developing rational strategies, such as novel formulations like self-nanoemulsions, to overcome its inherent bioavailability challenges and unlock its full therapeutic potential.[3][4]
References
- 1. Studies on pharmacokinetic properties and absorption mechanism of this compound: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self-nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability and bioefficacy of this compound using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, in vitro and in vivo evaluation of this compound-loaded TPGS/Pluronic F68 modified mixed micelles with enhanced bioavailability and anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. An improved everted gut sac as a simple and accurate technique to measure paracellular transport across the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. Bioavailability of this compound and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] HPLC-UV Analysis of this compound in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating the Specificity of Phloretin as a GLUT2 Inhibitor
For researchers in metabolic disease, oncology, and physiology, the precise modulation of glucose transport is a critical experimental tool. The glucose transporter 2 (GLUT2), a low-affinity, high-capacity facilitative transporter, plays a pivotal role in glucose sensing in pancreatic β-cells, glucose homeostasis in the liver, and nutrient absorption in the small intestine.[1] The naturally occurring flavonoid, phloretin, is frequently cited and used as an inhibitor of GLUT2.[2][3] However, its utility as a specific pharmacological tool to probe GLUT2 function is fraught with complexity.
This guide provides a comprehensive framework for researchers to critically evaluate the specificity of this compound. We will move beyond simple inhibition assays to a robust, multi-faceted validation workflow. Our objective is to equip you with the experimental rationale and detailed protocols required to interpret data from this compound studies with the necessary scientific rigor, comparing its performance against its known alternative targets and highlighting its broader, non-specific cellular effects.
Part 1: The Known Target Profile of this compound: A Broad-Spectrum Inhibitor
The foundational issue with using this compound as a GLUT2-specific inhibitor is its well-documented promiscuity. It is a broad-spectrum inhibitor of multiple membrane transport proteins. Before designing any experiment, it is crucial to understand this landscape. This compound is known to inhibit not only GLUT2 but also other Class I GLUTs (like GLUT1), sodium-glucose cotransporters (SGLT1 and SGLT2), and even unrelated transporters for urea and vitamins.[4][5][6][7]
This broad activity profile means that any physiological or cellular effect observed after this compound treatment cannot be ascribed solely to GLUT2 inhibition without extensive validation.
Caption: this compound's interaction with glucose transporter families.
The following table summarizes the known inhibitory profile of this compound and key comparator compounds. It is essential to note that IC50 values can vary significantly based on the cell system and assay conditions used.
| Compound | Primary Target(s) | Reported IC50 / Potency | Key Distinctions |
| This compound | GLUT1, GLUT2, SGLT1, SGLT2, others | ~49-61 µM (GLUT1)[5] | Broad-spectrum inhibitor of both GLUT and SGLT families.[2][4] |
| Phlorizin | SGLT1, SGLT2 | Potent SGLT inhibitor[8][9] | Glycoside of this compound; much more potent on SGLTs. Weaker on GLUTs.[10] |
| Quercetin | GLUT1, GLUT2, GLUT3, GLUT4 | ~2-18 µM (GLUT1, 3, 4)[10] | Another flavonoid with broad inhibitory effects on GLUTs.[1] |
| WZB117 | GLUT1 | IC50 ~10 µM[11] | A more selective GLUT1 inhibitor, useful as a comparator. |
| Gliflozins (e.g., Dapagliflozin) | SGLT2 | High (nM range)[12] | Highly selective SGLT2 inhibitors used clinically.[13][14] |
Part 2: A Self-Validating Workflow for Assessing Specificity
To rigorously test the specificity of this compound for GLUT2, a multi-step, self-validating experimental workflow is required. This process moves from confirming basic inhibition to systematically ruling out effects on other transporters.
Caption: Experimental workflow for validating inhibitor specificity.
Causality Behind Experimental Choice: The first step is to confirm that this compound inhibits glucose transport in a system where GLUT2 is the predominant transporter and to quantify this effect. A radiolabeled glucose uptake assay is the gold standard for its sensitivity and direct measurement of transport activity.
Experimental Protocol: [14C]-Glucose Uptake Assay
-
Cell System Selection: Utilize a cell line with high GLUT2 expression, such as the human hepatoma cell line HepG2, or a genetically engineered cell line (e.g., HEK293 or transporter-deficient yeast) overexpressing human GLUT2.[1][11] The engineered system is preferred as it provides a cleaner background.
-
Cell Culture: Plate cells in 24-well plates and grow to ~90% confluency.
-
Starvation: Prior to the assay, wash cells twice with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to deplete intracellular glucose.
-
Inhibitor Pre-incubation: Add this compound at various concentrations (e.g., 0.1 µM to 200 µM) or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Initiate glucose uptake by adding KRH buffer containing a known concentration of D-glucose and a tracer amount of [14C]-D-glucose. For GLUT2, a high glucose concentration (e.g., 15-20 mM) near its Km is appropriate.[15]
-
Uptake Termination: After a short incubation period (e.g., 5 minutes, within the linear range of uptake), rapidly terminate the transport by washing the cells three times with ice-cold KRH buffer containing a high concentration of a non-metabolizable glucose analog or a known GLUT inhibitor (like this compound itself at a high concentration) to stop efflux.
-
Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the total protein content in a parallel set of wells (determined by a BCA or Bradford assay).
-
IC50 Calculation: Plot the normalized uptake (as a percentage of the vehicle control) against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Trustworthiness through Controls:
-
Vehicle Control: (e.g., 0.1% DMSO) to account for solvent effects.
-
Positive Control: A known, potent inhibitor if available.
-
Non-specific Uptake Control: Include a condition with a vast excess of cold D-glucose to determine the non-transporter-mediated uptake, or use L-glucose which is not transported.
Causality Behind Experimental Choice: This is the most definitive step for validating specificity. By comparing the inhibitory potency of this compound across a panel of individually expressed transporters, you can directly quantify its selectivity. A system where each transporter is expressed from the same promoter in the same host cell background is crucial to eliminate confounding variables related to cell type. The hexose transporter-deficient yeast system is an excellent platform for this.[1]
Experimental Protocol: Comparative Inhibition Assay
-
System: Use a panel of hexose transporter-deficient yeast strains, each engineered to express a single human transporter: GLUT1, GLUT2, GLUT3, GLUT4, and SGLT1/2.[1]
-
Assay: Perform the [14C]-glucose (or appropriate radiolabeled substrate, e.g., for SGLTs) uptake assay as described in Step 1 for each yeast strain.
-
IC50 Determination: Generate a full dose-response curve and calculate the IC50 of this compound for each transporter isoform.
-
Comparative Analysis: Directly compare the IC50 values. A truly specific inhibitor would have an IC50 for the target (GLUT2) that is at least 100-fold lower than for other isoforms.
Data Presentation: Comparative Potency of this compound
| Transporter | This compound IC50 (µM) | Phlorizin IC50 (µM) | Selective Inhibitor IC50 (µM) |
| GLUT1 | [Experimental Value] | [Experimental Value] | WZB117: ~10[11] |
| GLUT2 | [Experimental Value] | [Experimental Value] | G2iA: ~0.61[1] |
| GLUT4 | [Experimental Value] | [Experimental Value] | - |
| SGLT1 | [Experimental Value] | [Experimental Value] | Sotagliflozin (nM range)[12] |
| SGLT2 | [Experimental Value] | [Experimental Value] | Dapagliflozin (nM range)[12] |
This table should be populated with your experimental data. The expected outcome is that this compound will show inhibitory activity across multiple transporters with similar IC50 values, demonstrating its lack of specificity.
Part 3: Beyond Transport - Assessing this compound's Off-Target Cellular Effects
Causality Behind Experimental Choice: Any observed cellular phenotype after this compound treatment could be due to its myriad other biological activities, entirely independent of glucose transport inhibition.[8][16] It is critical to assess these effects at the same concentrations used to inhibit GLUT2 to avoid misinterpretation of data. This compound is known to activate the Nrf2 antioxidant response pathway and inhibit inflammatory pathways like NF-κB.[17][18]
Caption: this compound's potential off-target effect on the Nrf2 pathway.
Experimental Protocol: Western Blot for Nrf2 Activation
-
Treatment: Treat GLUT2-expressing cells with this compound at its calculated IC50 and 2-3 fold higher concentrations for various time points (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Prepare nuclear and cytoplasmic protein fractions using a commercial kit.
-
Western Blotting: Perform SDS-PAGE and Western blotting on both fractions.
-
Antibodies: Probe membranes with antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).
-
Analysis: An increase in Nrf2 protein levels in the nuclear fraction indicates activation of this off-target pathway.
Cytotoxicity Assessment (MTT Assay): It is also imperative to confirm that the observed effects are not simply due to cell death. This compound can be toxic at higher concentrations.[19]
-
Treatment: Treat cells with the same dose range of this compound used in the transport assays for 24 hours.
-
Assay: Perform a standard MTT or similar viability assay.
-
Interpretation: Ensure that the concentrations used for inhibition assays are well below the toxic threshold.
Synthesis and Final Recommendations
The experimental evidence overwhelmingly indicates that This compound is not a specific inhibitor of GLUT2 . Its utility as a pharmacological tool is limited by its potent inhibitory effects on other glucose transporters (notably GLUT1 and SGLTs) and its significant off-target effects on major cellular signaling pathways.
Recommendations for Researchers:
-
Avoid Using this compound as a Specific GLUT2 Probe: Do not design experiments with the assumption that this compound's effects are mediated solely through GLUT2.
-
Acknowledge Confounders: If using this compound, all interpretations must acknowledge its inhibitory action on GLUT1 and SGLTs, as well as its anti-inflammatory and antioxidant signaling effects, as potential confounding factors.
-
Employ Specific Alternatives: For studies requiring the specific inhibition of GLUT2, prioritize more modern and selective tools identified through high-throughput screening.[1][15]
-
Utilize Genetic Models: The most unambiguous method for studying the function of a specific transporter is through genetic manipulation, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the SLC2A2 gene encoding GLUT2.[11][20]
By adopting this rigorous, multi-faceted validation approach, researchers can ensure the integrity of their findings and contribute more accurately to our understanding of GLUT2's role in health and disease.
References
- 1. Identification of new GLUT2-selective inhibitors through in silico ligand screening and validation in eukaryotic expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Novel this compound-based combinations targeting glucose metabolism in hepatocellular carcinoma through GLUT2/PEPCK axis of action: in silico molecular modelling and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 8. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plant-derived glucose transport inhibitors with potential antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. SGLT2 Inhibitor List: What SGLT2 Inhibitors Are Available? - GoodRx [goodrx.com]
- 14. SGLT2 Inhibitors: Uses, Types, and Side Effects Explained | National Kidney Foundation [kidney.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Cytoprotection and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Normal β-Cell Glut2 Expression Is not Required for Regulating Glucose-Stimulated Insulin Secretion and Systemic Glucose Homeostasis in Mice [mdpi.com]
A Comparative Guide to the Validation of an Analytical Method for Phloretin in Biological Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantification of phloretin in biological matrices, such as plasma and serum. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical data. This document delves into the critical parameters of method validation, offering a detailed protocol for a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and comparing its performance against established techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The accurate quantification of this compound, a dihydrochalcone flavonoid found in apples and other natural sources, is crucial for pharmacokinetic, toxicokinetic, and various biomedical studies.[1][2][3] The choice of analytical method and the rigor of its validation are paramount to ensuring the integrity of experimental data. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these choices, grounded in established regulatory guidelines.
The Analytical Landscape: Choosing the Right Tool for this compound Quantification
The selection of an analytical technique is a critical first step, dictated by the required sensitivity, selectivity, and throughput. Historically, HPLC-UV has been employed for this compound analysis.[1][4][5][6] While robust and widely accessible, HPLC-UV methods can be limited by longer run times and potential interferences from structurally similar compounds in complex biological matrices.[1][6]
More recently, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), have become the gold standard for bioanalysis. UPLC-MS/MS offers significant advantages in terms of sensitivity, specificity, and speed. The ability to use Multiple Reaction Monitoring (MRM) allows for highly selective detection, minimizing the impact of matrix effects and ensuring accurate quantification even at low concentrations.[7][8]
This guide will focus on the validation of a UPLC-MS/MS method, highlighting its superior performance characteristics in comparison to a traditional HPLC-UV approach. The validation process itself is a systematic demonstration that the analytical method is suitable for its intended purpose, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13][14][15][16]
A Validated UPLC-MS/MS Method for this compound: An Experimental Deep Dive
The following protocol outlines a comprehensive validation of a UPLC-MS/MS method for the determination of this compound in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.
The overall workflow for the bioanalytical method validation is depicted in the following diagram:
Caption: Bioanalytical Method Validation Workflow.
1. Preparation of Stock and Working Solutions:
-
Rationale: Accurate preparation of standards is the foundation of quantitative analysis.
-
Protocol: Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol. From this, prepare serial dilutions to create working standard solutions for calibration curves and quality control (QC) samples. An internal standard (IS), such as daidzein, should also be prepared similarly.[1][6]
2. Sample Preparation: Protein Precipitation
-
Rationale: This is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[17][7]
-
Protocol:
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. UPLC-MS/MS Conditions:
-
Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve a balance of speed, resolution, and sensitivity.
-
Protocol:
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 273.1 → 149.0) and the internal standard.[8]
-
Validation Parameters: A Comparative Analysis
The performance of the UPLC-MS/MS method is rigorously assessed against predefined acceptance criteria, as recommended by regulatory guidelines.[9][10][16][18] The following table summarizes the typical performance of a validated UPLC-MS/MS method compared to a conventional HPLC-UV method for this compound analysis.
| Validation Parameter | UPLC-MS/MS Method | HPLC-UV Method | Rationale & Significance |
| Selectivity | No interference observed at the retention times of this compound and IS in blank plasma from multiple sources. | Potential for interfering peaks from endogenous matrix components.[1] | Ensures the method can differentiate the analyte from other components in the sample. |
| Linearity (r²) | > 0.995 over a range of 1 - 1000 ng/mL. | > 0.99 over a range of 50 - 5000 ng/mL. | Demonstrates a proportional relationship between analyte concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[17] | 50 ng/mL[1][6] | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Closeness of the measured concentration to the true value. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ)[7] | ≤ 15% (≤ 20% at LLOQ) | The degree of agreement among individual measurements. |
| Recovery (%) | > 85% | > 80%[1] | The efficiency of the extraction process. |
| Matrix Effect (%) | Assessed and compensated for using an appropriate internal standard.[19][20][21][22] | Not typically assessed, but can be a source of variability. | The influence of co-eluting matrix components on the ionization of the analyte. |
| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term).[1][23][24][25] | Generally stable, but degradation can be a concern. | Ensures the analyte concentration does not change from sample collection to analysis. |
Discussion: The Superiority of UPLC-MS/MS for this compound Bioanalysis
The data presented in the comparison table clearly demonstrates the advantages of the UPLC-MS/MS method for the quantification of this compound in biological samples. The significantly lower LLOQ allows for the accurate measurement of this compound concentrations over a wider dynamic range, which is particularly important for pharmacokinetic studies where concentrations can vary by several orders of magnitude.[3][26]
Furthermore, the inherent selectivity of MS/MS detection minimizes the risk of interference from endogenous matrix components, a common challenge in HPLC-UV analysis.[1] This leads to more reliable and accurate data. The assessment and management of matrix effects, a critical aspect of LC-MS bioanalysis, further enhances the trustworthiness of the results.[19][20][21][22] While both methods can demonstrate acceptable accuracy and precision within their validated ranges, the broader applicability and higher confidence in the data generated by UPLC-MS/MS make it the preferred choice for regulatory submissions and pivotal bioanalytical studies.
The physicochemical properties of this compound, such as its poor water solubility, also influence the choice of analytical method and sample preparation.[2][3][26][27][28] The protein precipitation method described is effective for plasma, but other biological matrices may require different sample clean-up procedures to mitigate matrix effects.
Conclusion: A Commitment to Scientific Integrity
The validation of an analytical method is a cornerstone of good scientific practice, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. This guide has provided a comprehensive overview of the validation process for a UPLC-MS/MS method for this compound in biological samples, highlighting its superior performance compared to traditional HPLC-UV methods. By adhering to the principles of scientific integrity and following established regulatory guidelines, researchers can have high confidence in the quality of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] HPLC-UV Analysis of this compound in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. id-eptri.eu [id-eptri.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. moh.gov.bw [moh.gov.bw]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. Bioanalytical method validation emea | PPTX [slideshare.net]
- 17. Quantitation of phlorizin and this compound using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. eijppr.com [eijppr.com]
- 20. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Designed Fabrication of this compound-Loaded Propylene Glycol Binary Ethosomes: Stability, Skin Permeability and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Preparation and characterization of this compound by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Phloretin's Differential Anticancer Efficacy: A Comparative Analysis Across Cancer Cell Lines
Introduction: Phloretin as a Promising Anticancer Agent
This compound, a dihydrochalcone found abundantly in apples and other fruits, has garnered significant attention in oncological research for its potential as a potent anticancer compound.[1] Its pleiotropic effects, targeting multiple hallmarks of cancer, have been demonstrated across a wide array of preclinical cancer models.[2] This guide provides a comparative analysis of this compound's effects on various cancer cell lines, offering insights into its differential efficacy and underlying molecular mechanisms. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future investigations and therapeutic strategies.
This compound's anticancer activities are multifaceted, encompassing the induction of apoptosis (programmed cell death), arrest of the cell cycle, and inhibition of metastasis and angiogenesis.[3] Mechanistically, it has been shown to modulate critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[4] A key aspect of its action is the induction of the mitochondrial-mediated apoptosis pathway.[5] This guide will delve into these mechanisms, presenting a comparative view of how different cancer cell types respond to this compound treatment.
Comparative Efficacy of this compound Across Cancer Cell Lines
The sensitivity of cancer cells to this compound varies significantly across different types and even within the same cancer subtype. This differential response is often dictated by the unique molecular landscape of each cell line. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparing its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Mechanistic Insights | Reference(s) |
| Oral Cancer | SCC-1 | 12.5 | Induces G0/G1 cell cycle arrest and ROS-mediated cell death. | [6] |
| Gastric Cancer | AGS | 8 | Triggers apoptosis and G2/M cell cycle arrest; inhibits JNK signaling. | |
| GES-1 (normal) | >80 | Demonstrates selectivity for cancer cells over normal cells. | [3] | |
| Colon Cancer | HT-29 | Not specified | Induces apoptosis via increased Bax expression and caspase activation. | |
| HCT-116 | Not specified | Suppresses cell proliferation and migration; induces G2/M arrest and apoptosis. | [7] | |
| SW-480 | Not specified | Suppresses cell proliferation and migration; induces G2/M arrest and apoptosis. | [7] | |
| Lung Cancer (NSCLC) | A549, Calu-1, H838, H520 | Dose-dependent inhibition | Induces apoptosis and inhibits invasion by downregulating Bcl-2 and MMPs. | |
| Breast Cancer | MDA-MB-231 | Not specified | Arrests cell cycle at G0/G1 phase in a p53 mutant-dependent manner. | |
| Prostate Cancer | LNCaP | Not specified | Enhances TRAIL-induced apoptosis. | |
| PC3, DU145 | Not specified | Inhibits proliferation and migration through ROS generation. | [8] | |
| Glioblastoma | Not specified | Not specified | Induces G0/G1 cell cycle arrest and apoptosis via ROS generation and PI3K/Akt/mTOR suppression. | [9] |
| Leukemia | HL60 | Not specified | Induces apoptosis associated with decreased PKC activity. |
Key Observations from the Comparative Data:
-
Potency Varies by Cancer Type: this compound exhibits potent cytotoxicity against oral (SCC-1) and gastric (AGS) cancer cells with low micromolar IC50 values.[6]
-
Selective Cytotoxicity: A significant therapeutic window is suggested by the much higher IC50 value in normal gastric epithelial cells (GES-1) compared to their cancerous counterpart (AGS), indicating a degree of tumor selectivity.[3]
-
Common Mechanisms with Cell-Specific Nuances: While apoptosis and cell cycle arrest are common mechanisms, the specific phase of arrest (G0/G1 vs. G2/M) and the involvement of signaling pathways can differ. For instance, G0/G1 arrest is prominent in oral, breast, and glioblastoma cancer cells[6][9], whereas G2/M arrest is observed in gastric and colorectal cancer cells.[7]
-
Role of Reactive Oxygen Species (ROS): The generation of ROS appears to be a crucial mechanism for this compound-induced cell death in oral and prostate cancer, as well as glioblastoma.[6][8][9]
Core Anticancer Mechanisms of this compound
The anticancer effects of this compound are underpinned by its ability to interfere with fundamental cellular processes that are critical for tumor growth and survival.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a multitude of cancer cell lines.[5] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
-
Mitochondrial Pathway Activation: this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeability, leading to the release of cytochrome c and Smac/DIABLO into the cytosol.[5]
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[5] Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Cell Cycle Arrest
This compound effectively halts the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The specific phase of the cell cycle at which arrest occurs appears to be cell-type dependent.[5]
-
G0/G1 Phase Arrest: In human glioblastoma, oral, and breast cancer cells, this compound induces arrest in the G0/G1 phase.[6][9] This is often associated with the upregulation of p27 and the downregulation of cyclin-dependent kinases (CDK-2, -4, -6) and cyclins D and E.[9]
-
G2/M Phase Arrest: In contrast, studies on human gastric and colorectal cancer cells have reported this compound-induced cell cycle arrest at the G2/M checkpoint.[7]
Modulation of Key Signaling Pathways
This compound's ability to induce apoptosis and cell cycle arrest is intricately linked to its modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and death.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. This compound has been shown to suppress this pathway in human glioblastoma cells, contributing to its anti-proliferative effects.[4][9]
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38 MAPK, is also a target of this compound. In non-small cell lung cancer A549 cells, this compound-induced apoptosis is mediated through the activation of JNK1/2 and p38 MAPK.[10] Conversely, in some contexts, this compound can inhibit JNK activity to suppress cell invasion.[5]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. kumc.edu [kumc.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Introduction: The Intersection of Natural Compounds and Extracellular Matrix Regulation
An In-Depth Guide to Confirming the Reproducibility of Phloretin's Effects on Matrix Metalloproteinase (MMP) Expression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like wound healing, development, and angiogenesis, their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and chronic inflammatory diseases.[2][3] Consequently, the identification of effective and specific MMP inhibitors is a significant goal in drug development.[4]
This compound, a dihydrochalcone flavonoid found predominantly in apples and other plants, has garnered scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[5][6] A growing body of evidence points to its ability to modulate the expression and activity of several key MMPs. This guide provides a comprehensive analysis of the existing experimental data, delves into the underlying molecular mechanisms, and offers detailed protocols to enable researchers to independently verify and build upon these findings.
Consolidated Evidence: this compound's Consistent Inhibition of MMP Expression
Multiple independent studies have demonstrated this compound's capacity to suppress the expression of various MMPs across different cell types and experimental conditions. This inhibitory effect has been observed at both the mRNA and protein levels.
Notably, in non-small cell lung cancer (NSCLC) cell lines (H838 and H520), this compound has been shown to decrease the expression of MMP-2 and MMP-9 in a dose-dependent manner.[5] This suppression of gelatinases, which are critical for degrading type IV collagen in the basement membrane, directly correlates with a reduction in the migratory and invasive potential of these cancer cells.[5][6][7] Further research in A549 lung cancer cells confirmed that this compound's anti-migratory effects were associated with the downregulation of MMP-9 expression.[6]
In the context of inflammation-driven MMP production, this compound also shows significant inhibitory activity. In NCI-H292 respiratory epithelial cells stimulated with the pathogen Nontypeable Haemophilus influenzae (NTHi), this compound effectively inhibits the induced production of MMP-1 and MMP-13.[8] This suggests that this compound can counteract pathological ECM degradation in inflammatory conditions like COPD.[8]
The following table summarizes the key findings from various studies, highlighting the reproducibility of this compound's effects across different experimental systems.
| Cell Line | Target MMPs | Inducer/Stimulus | This compound Concentration | Observed Effect | Reference |
| H838 & H520 (NSCLC) | MMP-2, MMP-9 | Basal | Dose-dependent | Decreased gene and protein expression | [5] |
| A549 (Lung Cancer) | MMP-9 | Basal | Concentration-dependent | Downregulation of expression | [6] |
| NCI-H292 (Respiratory) | MMP-1, MMP-13 | NTHi | 100 µM | Inhibition of induced protein and mRNA expression | [8] |
| HaCaT (Keratinocytes) | Not specified | TNF-α | 10, 30, 100 µM | Blocked inflammatory signaling that induces MMPs | [6] |
Mechanistic Insights: Targeting Key Signaling Cascades
The reproducibility of this compound's effects stems from its consistent targeting of upstream signaling pathways that control MMP gene transcription. The two primary, well-validated pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) cascades.[2][6]
1. MAPK Pathway: The MAPK family, including ERK1/2, JNK, and p38, are crucial signaling intermediaries that translate extracellular stimuli into cellular responses, including the activation of transcription factors for MMP genes.[9][10] this compound has been shown to suppress the phosphorylation, and thus the activation, of these kinases.[6] For instance, the inhibition of MMP-1 production in NTHi-stimulated cells is linked to this compound's interference with the EGFR-MAPK pathway.[8]
2. NF-κB Pathway: NF-κB is a critical transcription factor that governs the expression of numerous inflammatory genes, including many MMPs.[2][11] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by cytokines or pathogens, it translocates to the nucleus to initiate gene transcription. This compound has been demonstrated to block this nuclear translocation, thereby preventing the transcription of NF-κB target genes like MMP-9.[6]
The diagram below illustrates the key regulatory nodes within these pathways that are targeted by this compound.
Comparative Analysis: this compound Among Flavonoid MMP Inhibitors
This compound is one of several flavonoids known to inhibit MMPs. A comparative look at related compounds like luteolin and quercetin provides a broader context for its activity. These flavonoids often exhibit a non-competitive type of inhibition and their efficacy can be influenced by their chemical structure, such as the number and position of hydroxyl groups.[1][12]
Luteolin and quercetin have also been shown to suppress MMP-2 and MMP-9 secretion and activity.[13][14] For example, studies have reported EC50 values for luteolin 7-O-glucoside as low as 9 µM for MMP-2 and 4 µM for MMP-9.[1][15] While direct, side-by-side comparisons with this compound are limited in the literature, the available data suggest that this compound's inhibitory concentrations are within a similar micromolar range, making it a comparably potent agent. The primary mechanism for many flavonoids, including this compound, appears to be the downregulation of gene expression via signaling pathway modulation rather than direct enzymatic inhibition.[12][13]
| Flavonoid | Target MMP(s) | Reported IC50 / Effective Conc. | Primary Mechanism | Reference |
| This compound | MMP-1, -2, -9, -13 | ~10-100 µM | Inhibition of MAPK/NF-κB Signaling | [5][6][8] |
| Luteolin | MMP-2, MMP-9 | ~4-9 µM (Glucoside form) | Direct Inhibition & Signaling Modulation | [1][13][15] |
| Quercetin | MMP-2, MMP-9 | ~50-100 µM | Downregulation of Protein Expression | [13][14] |
Protocols for Reproducibility: A Guide for In Vitro Validation
To ensure the trustworthiness and reproducibility of the reported findings, detailed experimental protocols are essential. The following section provides step-by-step methodologies for assessing the impact of this compound on MMP expression and activity in a laboratory setting.
The overall workflow involves cell culture, treatment with this compound, and subsequent analysis of MMPs at the protein and activity levels.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the basic steps for preparing cells for MMP analysis after exposure to this compound.
-
Cell Seeding: Plate a suitable cell line (e.g., A549 or H520 human lung cancer cells) in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Use the appropriate complete growth medium (e.g., DMEM with 10% FBS).
-
Cell Starvation (Optional but Recommended): After 24 hours, replace the growth medium with a serum-free medium and incubate for an additional 12-24 hours. This step reduces basal MMP expression levels, creating a lower background for observing the effects of any treatments.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Immediately before use, dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the starvation medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for the desired time period (typically 24 hours for MMP expression studies).
-
Sample Harvesting:
-
Conditioned Media: Carefully collect the supernatant (conditioned media) from each well. Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove any detached cells or debris. Store the clarified supernatant at -80°C for zymography.
-
Cell Lysate: Wash the remaining cell monolayer twice with ice-cold PBS. Add RIPA lysis buffer with protease inhibitors to each well, scrape the cells, and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant (total cell lysate) and store it at -80°C for Western blotting.
-
Protocol 2: Western Blotting for MMP-9 Protein Expression
This protocol quantifies the amount of MMP-9 protein in the cell lysates.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-9 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for MMP-9 and normalize it to the corresponding loading control band.
Protocol 3: Gelatin Zymography for MMP-9 Activity
This protocol assesses the enzymatic activity of secreted MMP-9 in the conditioned media.
-
Sample Preparation: Normalize the volume of conditioned media based on the protein concentration of the corresponding cell lysates to ensure equal cell number loading. Mix the normalized media with non-reducing sample buffer (without β-mercaptoethanol or heating).
-
Zymogram Gel Electrophoresis: Load the samples onto a 10% polyacrylamide gel co-polymerized with 1 mg/mL gelatin.
-
Gel Washing: After electrophoresis, gently wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Enzyme Incubation: Incubate the gel in a developing buffer (e.g., containing Tris-HCl, CaCl₂, and ZnCl₂) at 37°C for 18-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour. Then, destain the gel with a solution of methanol and acetic acid.
-
Visualization and Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) can be identified. Quantify the clear band areas using image analysis software.
Conclusion and Future Outlook
Future research should aim to confirm these findings in more complex in vivo models of cancer and inflammatory disease. Investigating the broader effects of this compound on the entire MMP family and its interaction with endogenous tissue inhibitors of metalloproteinases (TIMPs) would provide a more complete picture of its regulatory role in ECM homeostasis. Such studies will be crucial for determining the ultimate therapeutic potential of this promising natural compound.
References
- 1. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB reduces matrix metalloproteinase-1, -3 and -9 production by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 4. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Biochemical Basis of Anti-Cancer-Effects of this compound—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes Adipogenesis via Mitogen-Activated Protein Kinase Pathways in Mouse Marrow Stromal ST2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Flavonoids on Matrix Metalloproteinase Secretion and Invadopodia Formation in Highly Invasive A431-III Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin downregulates matrix metalloproteinases 2 and 9 proteins expression in prostate cancer cells (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Phloretin and Ferulic Acid in Mitigating UV-Induced Cutaneous Damage
Introduction
The relentless exposure of human skin to ultraviolet (UV) radiation is a primary etiological factor in photoaging and photocarcinogenesis. This complex process is driven by a cascade of molecular events, including the generation of reactive oxygen species (ROS), direct DNA damage, inflammatory responses, and the degradation of extracellular matrix proteins.[1] Consequently, the development of effective photoprotective strategies is a cornerstone of dermatological research and cosmetic science. Beyond conventional sunscreen filters that absorb or reflect UV radiation, topical antioxidants that can neutralize the downstream effects of UV exposure offer a critical secondary line of defense.
Among the vast arsenal of botanical antioxidants, phloretin, a dihydrochalcone found in apples, and ferulic acid, a hydroxycinnamic acid ubiquitous in plant cell walls, have emerged as leading candidates for advanced photoprotection.[1][2] Both molecules possess potent free-radical scavenging capabilities, yet they operate through distinct and complementary mechanisms. This guide provides an in-depth comparative analysis of this compound and ferulic acid, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, evaluate their performance based on experimental data, and provide detailed protocols for their assessment, empowering informed decisions in the formulation and validation of next-generation photoprotective technologies.
The Pathophysiology of UV-Induced Skin Damage
Understanding the cellular and molecular response to UV radiation is paramount to appreciating the interventional mechanisms of this compound and ferulic acid. UV radiation, primarily composed of UVA (320-400 nm) and UVB (290-320 nm), initiates a cascade of damaging events upon penetrating the skin.
-
Reactive Oxygen Species (ROS) Generation: Both UVA and UVB radiation lead to the formation of ROS, such as superoxide anions and hydroxyl radicals.[1] This oxidative stress overwhelms the skin's endogenous antioxidant defenses, leading to damage of cellular lipids, proteins, and DNA.[1][3]
-
Direct DNA Damage: UVB photons can be directly absorbed by DNA, causing the formation of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts.[3] These DNA lesions, if not properly repaired, can lead to mutations, cellular apoptosis, and the initiation of skin cancer.
-
Inflammatory Cascade: UV exposure triggers the release of pro-inflammatory mediators, such as interleukins (e.g., IL-6) and prostaglandin E2 (PGE2), contributing to the characteristic erythema (sunburn) and chronic inflammation associated with photoaging.[4]
-
Matrix Metalloproteinase (MMP) Upregulation: ROS and inflammatory signals activate signaling pathways (e.g., MAPK) that upregulate the expression of MMPs, particularly MMP-1 (collagenase). These enzymes are responsible for the degradation of collagen and elastin, leading to the clinical signs of photoaging, such as wrinkles and loss of firmness.
Figure 1: Simplified signaling pathway of UV-induced skin damage.
This compound: The Broad-Spectrum Modulator
This compound, a flavonoid-like molecule derived from apples and the root bark of fruit trees, offers a multifaceted approach to photoprotection.[2][5] Its unique chemical structure underpins its diverse biological activities.
Mechanism of Action
-
Potent Antioxidant Activity: this compound's multiple hydroxyl groups enable it to effectively scavenge a wide range of free radicals, thereby neutralizing the initial burst of oxidative stress induced by UV radiation.[2] This action protects critical cellular structures from oxidative damage.
-
Inhibition of Hyperpigmentation: A key differentiator for this compound is its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[2] By disrupting this pathway, this compound helps to prevent and reduce UV-induced hyperpigmentation and uneven skin tone.[5]
-
Enhanced Permeability: this compound is known to interact with the stratum corneum, increasing the skin's permeability to other active ingredients.[2] This makes it a valuable formulation component, as it can enhance the delivery and efficacy of co-formulated antioxidants like Vitamin C and ferulic acid.[6][7]
-
Modulation of DNA Repair and Apoptosis: Studies have shown that this compound derivatives can attenuate the formation of CPDs and enhance the expression of nucleotide excision repair (NER) genes, which are crucial for removing DNA damage.[4][8] It has also been observed to prevent UVB-mediated apoptosis in keratinocytes.[8]
Ferulic Acid: The Synergistic Stabilizer
Ferulic acid is a phenolic antioxidant found in the cell walls of plants like rice, oats, and coffee.[1][9] While a potent antioxidant in its own right, its most celebrated role in dermatology is its remarkable ability to stabilize and synergize with other antioxidants, particularly L-ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E).
Mechanism of Action
-
Free Radical Scavenging: Ferulic acid is a powerful scavenger of free radicals, including superoxide and peroxyl radicals, which helps to protect cellular membranes and DNA from oxidative stress.[1][10]
-
Stabilization of Vitamins C and E: L-ascorbic acid is notoriously unstable in aqueous solutions and degrades rapidly upon exposure to light and air. Ferulic acid significantly stabilizes Vitamin C, preventing its oxidation.[9][11] This stabilizing effect is crucial for maintaining the efficacy of antioxidant formulations.
-
Enhanced Photoprotection (Synergy): The combination of ferulic acid with Vitamins C and E has been shown to create a powerful synergistic effect. One landmark study demonstrated that adding ferulic acid to a solution of 15% Vitamin C and 1% Vitamin E doubled its photoprotective capacity, from 4-fold to 8-fold, against solar-simulated UV radiation.[12] This trio provides superior defense against UV-induced erythema, sunburn cell formation, and DNA damage.[12][13]
-
Inherent UV Absorption: Ferulic acid possesses the ability to absorb some UV radiation, particularly in the UVB and UVA range, thereby reducing the amount of radiation that penetrates the skin.[10] While not a standalone sunscreen, this property contributes to its overall photoprotective effect.
Head-to-Head Comparison: this compound vs. Ferulic Acid
The choice between this compound and ferulic acid depends on the specific goals of the research or formulation. While both are excellent antioxidants, their ancillary properties define their optimal applications.
| Feature | This compound | Ferulic Acid |
| Primary Function | Broad-spectrum antioxidant, tyrosinase inhibitor | Antioxidant, stabilizer of Vitamins C & E |
| Chemical Class | Dihydrochalcone | Hydroxycinnamic Acid |
| Key Advantage | Addresses hyperpigmentation, enhances skin permeability | Dramatically enhances stability and efficacy of other antioxidants |
| Synergistic Partners | Vitamin C, Ferulic Acid | Vitamin C, Vitamin E |
| UV Absorption | Minimal | Moderate (absorbs in UVA/UVB range)[10] |
| Target Skin Concerns | Uneven skin tone, hyperpigmentation, photoaging[5][14] | Fine lines, wrinkles, loss of firmness, photodamage[15] |
| Formulation Suitability | Often preferred for normal, oily, and combination skin types[15][16] | Highly effective for normal, dry, and sensitive skin types[14][16] |
Quantitative Data Summary from Experimental Studies
| Metric / Study Finding | This compound | Ferulic Acid | Reference |
| Photoprotection Synergy | Stabilizes and increases skin availability of topically applied Vitamin C and ferulic acid. | When added to a Vitamin C & E solution, it doubled photoprotection from 4x to 8x. | [7],[12] |
| DNA Damage (CPDs) | A derivative, this compound 3',3-disulfonate, attenuated CPD formation and enhanced NER gene expression. | Reduces thymine dimer mutations and DNA damage.[1][17] | [4] |
| Oxidative Stress | Protects skin cells by scavenging free radicals and reducing oxidative damage.[2] | Reduces intracellular ROS and enhances antioxidant enzyme expression (SOD1, CAT). | [18] |
| SPF Boosting | Not primarily known as an SPF booster. | Incorporation of 1% FA into a sunscreen raised the in vivo SPF by 37% and UVA-PF by ~26%. | [10] |
| Apoptosis (Sunburn Cells) | Prevents UVB-mediated apoptosis in keratinocytes. | Reduces sunburn cell formation and suppresses PARP activation. | [8],[12][19] |
Experimental Protocols for Efficacy Evaluation
To substantiate photoprotection claims, rigorous, validated experimental protocols are essential. The following are standardized in vitro methodologies to assess the efficacy of this compound and ferulic acid.
Protocol 1: Cellular DNA Damage Assay (CPD Formation by ELISA)
This assay quantifies the ability of a test compound to prevent the formation of UVB-induced cyclobutane pyrimidine dimers (CPDs), a primary form of DNA damage.
Causality: The reduction of CPDs is a direct measure of protection against UVB's mutagenic effects. This protocol provides a quantitative endpoint for DNA protection.
Methodology:
-
Cell Culture: Culture human epidermal keratinocytes (HEK) or reconstructed human epidermis (RHE) models to confluence in appropriate media.[3]
-
Pre-treatment: Treat the cells/tissues with the test compound (e.g., this compound, ferulic acid, or a combination formulation) at various concentrations for a defined period (e.g., 2-24 hours) prior to irradiation. Include a vehicle control (no active) and a positive control.
-
UVB Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove media. Expose the cells to a controlled dose of UVB radiation (e.g., 20-50 mJ/cm²) using a calibrated solar simulator.[8] A non-irradiated group serves as a negative control.
-
DNA Extraction: Immediately following irradiation, lyse the cells and extract genomic DNA using a commercial DNA isolation kit to ensure high purity.
-
CPD ELISA: Quantify CPDs using a specialized enzyme-linked immunosorbent assay (ELISA) kit. This involves coating plates with the extracted DNA, using a primary antibody specific to CPDs, and a secondary HRP-conjugated antibody for colorimetric detection.
-
Data Analysis: Measure absorbance at 450 nm. Calculate the percentage inhibition of CPD formation for each treatment group relative to the irradiated vehicle control. Determine the IC50 concentration if applicable.[3]
Figure 2: Experimental workflow for the Cellular DNA Damage (CPD) Assay.
Protocol 2: Intracellular ROS Measurement using DCFH-DA
This assay measures the antioxidant capacity of a compound within a cellular system by quantifying its ability to reduce intracellular ROS levels after UV exposure.
Causality: This protocol directly assesses the primary antioxidant function—scavenging of free radicals—inside the target cells, providing a biologically relevant measure of efficacy.
Methodology:
-
Cell Culture & Seeding: Seed human dermal fibroblasts or keratinocytes into a 96-well black, clear-bottom plate and culture until they reach ~80% confluence.
-
Pre-treatment: Treat cells with the test compounds (this compound, ferulic acid) at desired concentrations for 1-6 hours.
-
Probe Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution. DCFH-DA is a non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
UVA Irradiation: Expose the cells to UVA radiation (e.g., 5-10 J/cm²) to induce ROS formation.[18]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated groups to the irradiated vehicle control. A reduction in fluorescence indicates ROS scavenging activity.[18]
Conclusion and Future Perspectives
Both this compound and ferulic acid are elite antioxidants that provide significant protection against UV-induced skin damage. The choice between them is not a matter of which is superior overall, but which is better suited for a specific application.
Ferulic acid is the unparalleled choice for stabilizing and boosting the photoprotective capacity of a Vitamin C and E combination. [11][12] Its ability to double the efficacy of this gold-standard antioxidant trio makes it an indispensable component for formulations focused on anti-aging and broad-spectrum photodamage prevention.[12]
This compound excels in applications targeting uneven skin tone and hyperpigmentation, owing to its unique tyrosinase-inhibiting activity. [2][5] Its role as a permeability enhancer also presents a strategic advantage, potentially increasing the bioavailability of a full antioxidant cocktail.[7]
Future research should focus on head-to-head clinical trials comparing optimized formulations of both antioxidants to further delineate their respective clinical benefits. Investigating novel derivatives, such as the sulfonated this compound mentioned, could overcome solubility limitations and enhance efficacy.[4] Ultimately, the synergistic use of both this compound and ferulic acid, in combination with Vitamins C and E and traditional UV filters, represents the future of comprehensive, multi-mechanistic photoprotection.
References
- 1. dennisgrossmd.com [dennisgrossmd.com]
- 2. nbinno.com [nbinno.com]
- 3. bioivt.com [bioivt.com]
- 4. Protective effects of a new this compound derivative against UVB-induced damage in skin cell model and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinikally.com [clinikally.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effects of a New this compound Derivative against UVB-Induced Damage in Skin Cell Model and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antioxidants: How Ferulic Acid Boosts the Efficacy of Vitamin C & E [letsmakebeauty.com]
- 10. researchgate.net [researchgate.net]
- 11. 8thwonderskincare.com [8thwonderskincare.com]
- 12. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. SkinCeuticals this compound vs. C E Ferulic Vitamin C Serum [grandpearlspa.com]
- 15. ohbeauty.com [ohbeauty.com]
- 16. This compound CF vs. CE Ferulic: SkinCeuticals Serums | LovelySkin [lovelyskin.com]
- 17. A topical antioxidant solution containing vitamins C and E stabilized by ferulic acid provides protection for human skin against damage caused by ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protective effect of ferulic acid ethyl ester against oxidative stress mediated by UVB irradiation in human epidermal melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Transcriptomics of Phloretin-Treated Cells
For researchers, scientists, and drug development professionals, this guide offers an in-depth technical exploration of the transcriptomic landscape induced by Phloretin, a naturally occurring flavonoid with promising therapeutic potential. Moving beyond a simple recitation of facts, this document provides a comparative analysis, contextualizing this compound's effects against other relevant compounds, and delivers actionable, field-proven insights into the experimental design and data interpretation necessary for robust transcriptomic studies.
Introduction: this compound as a Modulator of Gene Expression
This compound, a dihydrochalcone found abundantly in apples and strawberries, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] At the heart of these effects lies its ability to modulate cellular signaling pathways and, consequently, alter global gene expression profiles. Transcriptomics, particularly through RNA sequencing (RNA-seq), provides a powerful lens to dissect these molecular mechanisms on a genome-wide scale. By understanding the intricate changes in the transcriptome, we can uncover novel therapeutic targets, identify biomarkers of response, and rationally design combination therapies.
This guide will navigate the comparative transcriptomics of this compound-treated cells, offering a framework for evaluating its efficacy and mechanism of action against other relevant molecules.
Comparative Transcriptomic Analysis: this compound in Context
A critical aspect of drug development is understanding how a lead compound performs relative to existing alternatives. While direct, head-to-head transcriptomic comparisons of this compound against other flavonoids in the same experimental system are not extensively published, we can synthesize data from independent studies to draw meaningful parallels. Here, we compare the known transcriptomic effects of this compound with those of other well-studied flavonoids, such as Wogonin, Apigenin, and Luteolin, in the context of cancer.
Table 1: Differentially Expressed Genes (DEGs) in Flavonoid-Treated Cancer Cells [3]
| Flavonoid | Cell Line | Treatment Concentration & Duration | Upregulated Genes | Downregulated Genes | Reference |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | >3000 (total DEGs) | >3000 (total DEGs) | [4] |
| Wogonin | Gastric Cancer (SGC-7901) | 90 µM for 24 hours | 166 | 154 | [3] |
| Apigenin | Breast Cancer (MDA-MB-468) | 40 µM for 24 hours (co-treated with TNFα) | 53 (TNFα induced) | 11 (TNFα induced) | [3] |
| Luteolin | Hepatocellular Carcinoma (HuH-7) | 40 µM for 24 hours | Not specified | Not specified | [3] |
Note: The data for this compound indicates the total number of differentially expressed genes from a study on endothelial cells, as specific numbers for upregulation and downregulation in a cancer cell line were not available in the public domain.[4] This highlights a current gap in the literature and an opportunity for future research.
The substantial number of DEGs observed in this compound-treated endothelial cells suggests a broad and potent impact on the cellular transcriptome.[4] This contrasts with the more modest numbers reported for Wogonin and Apigenin in specific cancer cell lines, although direct comparisons are challenging due to differing experimental conditions.[3]
Key Signaling Pathways Modulated by this compound
Transcriptomic data gains its true value when linked to biological function. Pathway analysis of differentially expressed genes consistently reveals that this compound exerts its effects by modulating key signaling cascades involved in inflammation, oxidative stress, and cell survival.
The Nrf2-Mediated Oxidative Stress Response
A primary mechanism of this compound's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4][5][6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of this complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.[6][7] Transcriptomic studies have confirmed the upregulation of Nrf2 target genes in response to this compound treatment.[4]
Figure 1: this compound-mediated activation of the Nrf2 pathway.
Inhibition of the NF-κB Pro-inflammatory Pathway
Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[8][9][10] In unstimulated cells, NF-κB is held in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the expression of pro-inflammatory genes.[9] this compound has been shown to suppress the NF-κB pathway, thereby downregulating the expression of inflammatory cytokines and adhesion molecules.[11]
Figure 2: this compound's inhibitory effect on the NF-κB pathway.
Experimental Protocols for Comparative Transcriptomics
The integrity of any transcriptomic study hinges on a meticulously planned and executed experimental protocol. The following provides a detailed, step-by-step methodology for a comparative RNA-seq analysis of cells treated with this compound.
Part 1: Cell Culture and Treatment
The choice of cell line is paramount and should be directly relevant to the research question. For cancer studies, cell lines with well-characterized genetic backgrounds are preferable.
-
Cell Line Selection and Culture:
-
Select a human cancer cell line appropriate for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Dissolve this compound and any comparator compounds (e.g., Quercetin, a standard-of-care drug) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Prepare working solutions by diluting the stock in a complete culture medium. The final DMSO concentration should be kept constant across all treatments, including the vehicle control, and should not exceed a non-toxic level (typically <0.1%).
-
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treat the cells with this compound, comparator compounds, or vehicle control (DMSO) at predetermined concentrations (e.g., IC50 values for cytotoxicity studies).
-
Include a sufficient number of biological replicates (at least three) for each treatment group to ensure statistical power.
-
Incubate the treated cells for a specified duration (e.g., 24, 48 hours) based on preliminary time-course experiments.
-
Part 2: RNA Extraction, Library Preparation, and Sequencing
High-quality RNA is the cornerstone of a successful RNA-seq experiment.
-
RNA Extraction:
-
Lyse the cells directly in the culture plates using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Isolate total RNA using a column-based kit or a phenol-chloroform extraction method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN score > 8).
-
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing:
-
Quantify and assess the quality of the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a sufficient number of reads per sample (typically 20-30 million for differential gene expression analysis).
-
Part 3: Bioinformatic Analysis
The analysis of the vast amount of data generated by RNA-seq requires a robust bioinformatics pipeline.[12][13][14]
References
- 1. This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation of Nrf2 by this compound Attenuates Palmitic Acid-Induced Endothelial Cell Oxidative Stress via AMPK-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOCARTA_NFKB_PATHWAY [gsea-msigdb.org]
- 11. This compound ameliorates chemokines and ICAM-1 expression via blocking of the NF-κB pathway in the TNF-α-induced HaCaT human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Phloretin
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehensive framework for safely handling Phloretin. We will delve into the rationale behind each piece of personal protective equipment (PPE), ensuring you can work confidently and securely. This compound, like many valuable polyphenolic compounds, is supplied as a fine crystalline solid, which requires specific handling procedures to mitigate risks.[1]
Understanding the Risks: A Proactive Approach to Safety
While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazard classification, others classify it as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4][5] This discrepancy underscores a critical principle of laboratory safety: when information is conflicting, adopt the more cautious approach. Therefore, it is essential to treat this compound as a potentially hazardous compound.
Furthermore, the physical nature of this compound as a fine powder presents an inhalation hazard and the potential for widespread contamination if not handled correctly.[6] Fine dust enrichment can also create a risk of dust explosion.[2][3] Proper PPE is your first and most critical line of defense against these chemical and physical hazards.
Core Protective Equipment: Your Essential Safety Ensemble
Based on a thorough risk assessment, the following PPE is mandatory when handling this compound in its powdered form.
Eye and Face Protection
-
Why it's essential: Airborne this compound powder can cause serious eye irritation.[4]
-
Recommendation: At a minimum, wear chemical splash goggles that provide a full seal around the eyes.[7] If there is a significant risk of splashing, such as when preparing concentrated stock solutions, a face shield should be worn in addition to goggles.[8]
Hand Protection
-
Why it's essential: this compound is a potential skin irritant, and prolonged contact should be avoided.[4][5] Phenolic compounds, as a class, can be readily absorbed through the skin.[9]
-
Recommendation: Use chemical-resistant, disposable gloves. Given that this compound is a phenol-based compound, doubled nitrile or neoprene gloves are recommended for robust protection.[9][10] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of properly.[11] After any procedure, hands should be washed thoroughly with soap and water, even after wearing gloves.[5]
Body Protection
-
Why it's essential: To prevent this compound powder from settling on your personal clothing, which can lead to skin exposure and cross-contamination outside the laboratory.[6]
-
Recommendation: A clean, buttoned lab coat is the minimum requirement. For tasks involving larger quantities of powder or a higher risk of dust generation, consider a disposable gown made of a low-shedding material like polyethylene-coated polypropylene to provide a superior barrier.[12][13]
Respiratory Protection
-
Why it's essential: Inhaling fine this compound powder may cause respiratory irritation.[4]
-
Recommendation: All handling of this compound powder, especially weighing, should be performed within an engineering control such as a chemical fume hood or a vented balance enclosure to minimize airborne particles.[6] If these controls are not available or insufficient to control dust, a NIOSH-approved N95 respirator is necessary.[6]
Operational Plan: PPE Selection by Laboratory Task
The level of PPE required is directly related to the specific task and the potential for exposure. This table provides clear guidance for common laboratory procedures involving this compound.
| Task | Primary Hazard(s) | Minimum Required PPE |
| Weighing this compound Powder | High potential for dust generation and inhalation; eye and skin contact. | Chemical splash goggles, doubled nitrile/neoprene gloves, lab coat, and mandatory use of a chemical fume hood or vented enclosure.[6] |
| Preparing Stock Solutions | Risk of splashes and spills of concentrated solutions; dust generation during initial powder handling. | Chemical splash goggles (face shield recommended), doubled nitrile/neoprene gloves, lab coat. Perform initial powder handling in a fume hood.[9] |
| Application to Cell Cultures (in solution) | Low risk of direct contact; primary concern is maintaining sterility. | Safety glasses, nitrile gloves, lab coat. |
| Handling Waste & Decontamination | Direct contact with contaminated materials (gloves, tubes, etc.) and pure compound. | Chemical splash goggles, doubled nitrile/neoprene gloves, lab coat. |
| Cleaning Minor Spills | Direct contact with powder or solution; potential for dust generation. | Chemical splash goggles, doubled nitrile/neoprene gloves, lab coat. If powder, N95 respirator may be needed if not in a fume hood.[14] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. assets.syngenta.ca [assets.syngenta.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. pharmtech.com [pharmtech.com]
- 14. metlabcorp.com [metlabcorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
